molecular formula C8H13F2NO2 B1390778 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 769169-46-2

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B1390778
CAS No.: 769169-46-2
M. Wt: 193.19 g/mol
InChI Key: HOACGGSRPGHQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (CAS 769169-46-2) is a fluorinated amino acid derivative of significant interest in scientific research and development, particularly in the fields of medicinal chemistry and drug discovery. With a molecular weight of 193.19 g/mol and the molecular formula C 8 H 13 F 2 NO 2 , this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure features a cyclohexyl ring in a chair conformation, substituted with two fluorine atoms at the 4-position, which enhances metabolic stability and influences lipophilicity compared to non-fluorinated analogs . The acetic acid side chain, bearing an amino group at the α-carbon, is a key functional handle for further chemical modification. This compound is primarily valued as a key intermediate in the design of peptidomimetics and other bioactive molecules. The presence of the 4,4-difluorocyclohexyl group is a strategic modification that can improve a compound's binding affinity to biological targets through conformational restraint and hydrophobic interactions . Research into similar fluorinated cyclohexyl derivatives highlights their application in developing inhibitors for enzymes like collagenase and poly(ADP-ribose) polymerase-1 (PARP-1), where the difluorinated motif helps reduce oxidative metabolism and improve pharmacokinetic profiles . As such, this compound is a critical reagent for constructing novel compounds with potential therapeutic applications. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-2-(4,4-difluorocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACGGSRPGHQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[] Consequently, fluorinated amino acids are highly sought-after building blocks in the design of novel therapeutics, offering researchers the ability to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptides and small molecule drugs.[]

This guide provides a comprehensive technical overview of the synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a non-proteinogenic amino acid of significant interest. The presence of the gem-difluoro group on the cyclohexyl ring introduces a lipophilic, metabolically stable moiety that can serve as a valuable pharmacophore in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, the rationale behind experimental choices, and actionable protocols.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound logically commences with a retrosynthetic disconnection at the α-carbon. Two classical and robust methods for the synthesis of α-amino acids from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs synthesis . Both pathways converge on the key starting material: 4,4-difluorocyclohexanone .

Retrosynthesis Target This compound Strecker_Intermediate α-Amino-α-(4,4-difluorocyclohexyl)acetonitrile Target->Strecker_Intermediate Hydrolysis Bucherer_Bergs_Intermediate 5-(4,4-Difluorocyclohexyl)hydantoin Target->Bucherer_Bergs_Intermediate Hydrolysis Starting_Material 4,4-Difluorocyclohexanone Strecker_Intermediate->Starting_Material Strecker Reaction Bucherer_Bergs_Intermediate->Starting_Material Bucherer-Bergs Reaction

Caption: Retrosynthetic analysis of this compound.

The choice between the Strecker and Bucherer-Bergs pathways may depend on factors such as available reagents, desired scale, and purification capabilities. This guide will detail both approaches, providing a comprehensive understanding of each method's nuances.

Part 1: Synthesis of the Key Precursor: 4,4-Difluorocyclohexanone

The synthesis of the target amino acid is predicated on the availability of 4,4-difluorocyclohexanone. This key intermediate can be prepared from commercially available starting materials. A common and effective method involves the fluorination of a protected 1,4-cyclohexanedione derivative.

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

This protocol is adapted from established procedures for the synthesis of similar fluorinated ketones.

Step 1: Monoketalization of 1,4-Cyclohexanedione

  • To a solution of 1,4-cyclohexanedione and ethylene glycol in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one.

Step 2: Fluorination

  • Dissolve the ketal from Step 1 in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and add a fluorinating agent, for example, diethylaminosulfur trifluoride (DAST).

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

Step 3: Deprotection

  • Dissolve the fluorinated ketal in a mixture of acetone and aqueous hydrochloric acid.

  • Heat the mixture to reflux and monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and neutralize the acid.

  • Extract the product, 4,4-difluorocyclohexanone, with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Step Reactants Reagents Solvent Key Conditions Product
11,4-Cyclohexanedione, Ethylene Glycolp-Toluenesulfonic acid (cat.)TolueneReflux, Dean-Stark1,4-Dioxaspiro[4.5]decan-8-one
21,4-Dioxaspiro[4.5]decan-8-oneDiethylaminosulfur trifluoride (DAST)Dichloromethane0 °C to room temp.8,8-Difluoro-1,4-dioxaspiro[4.5]decane
38,8-Difluoro-1,4-dioxaspiro[4.5]decaneHydrochloric acidAcetone/WaterReflux4,4-Difluorocyclohexanone

Part 2: Synthesis of this compound

With the key precursor in hand, we can now explore the two primary synthetic routes to the target amino acid.

Route A: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[2][3][4][5][6] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Strecker_Synthesis Ketone 4,4-Difluorocyclohexanone Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃, - H₂O Aminonitrile α-Amino-α-(4,4-difluorocyclohexyl)acetonitrile Iminium->Aminonitrile + CN⁻ Amino_Acid This compound Aminonitrile->Amino_Acid Hydrolysis (H₃O⁺)

Caption: The Strecker Synthesis Pathway.

Step 1: Formation of α-Amino-α-(4,4-difluorocyclohexyl)acetonitrile

  • In a well-ventilated fume hood, combine 4,4-difluorocyclohexanone, ammonium chloride, and aqueous ammonia in a suitable solvent such as methanol or ethanol.

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • In a separate flask, prepare a solution of sodium cyanide or potassium cyanide in water.

  • Slowly add the cyanide solution to the reaction mixture, maintaining the temperature with an ice bath.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Extract the α-aminonitrile product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography.

Step 2: Hydrolysis of the α-Aminonitrile

  • Treat the crude α-aminonitrile with a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux for several hours. The progress of the hydrolysis of the nitrile to the carboxylic acid can be monitored by the evolution of ammonia or by LC-MS.

  • After completion, cool the reaction mixture. The amino acid may precipitate as its hydrochloride salt.

  • To isolate the free amino acid, neutralize the solution to its isoelectric point with a base (e.g., aqueous ammonia or sodium hydroxide).

  • Collect the precipitated amino acid by filtration, wash with cold water and a small amount of a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Route B: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction offers an alternative route to α,α-disubstituted amino acids through a hydantoin intermediate.[7][8][9][10][11] This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate.[7]

Bucherer_Bergs_Synthesis Ketone 4,4-Difluorocyclohexanone Hydantoin 5-(4,4-Difluorocyclohexyl)hydantoin Ketone->Hydantoin + KCN, (NH₄)₂CO₃ Carbamoyl_AA N-Carbamoyl Amino Acid Hydantoin->Carbamoyl_AA Base Hydrolysis Amino_Acid This compound Carbamoyl_AA->Amino_Acid Acid Hydrolysis

Caption: The Bucherer-Bergs Synthesis Pathway.

Step 1: Synthesis of 5-(4,4-Difluorocyclohexyl)hydantoin

  • In a pressure-rated reaction vessel, combine 4,4-difluorocyclohexanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture with stirring. The reaction is typically conducted at elevated temperatures (e.g., 60-100 °C).

  • Monitor the reaction for the formation of the hydantoin product.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the hydantoin.

  • Collect the solid by filtration, wash with water, and dry. The crude hydantoin can be purified by recrystallization.

Step 2: Hydrolysis of the Hydantoin

  • The hydrolysis of the hydantoin to the final amino acid is typically a two-step process. First, the hydantoin ring is opened under basic conditions to form the N-carbamoyl amino acid.[12]

  • Suspend the 5-(4,4-difluorocyclohexyl)hydantoin in an aqueous solution of a base, such as sodium hydroxide or barium hydroxide.

  • Heat the mixture to reflux until the hydantoin has dissolved and the ring-opening is complete.

  • Acidify the reaction mixture with a strong acid (e.g., sulfuric acid) and heat to hydrolyze the N-carbamoyl group.

  • Cool the solution and adjust the pH to the isoelectric point of the amino acid to induce precipitation.

  • Isolate the this compound by filtration, wash with cold water, and dry.

Parameter Strecker Synthesis Bucherer-Bergs Synthesis
Intermediate α-Aminonitrile5,5-Disubstituted Hydantoin
Reagents NH₄Cl, NaCN/KCN(NH₄)₂CO₃, KCN
Initial Reaction Typically at or below room temperatureElevated temperature, often in a sealed vessel
Hydrolysis Single step with strong acidTwo steps: basic ring-opening followed by acidic hydrolysis
Advantages Milder initial reaction conditionsCan be advantageous for certain ketones
Disadvantages Handling of cyanide solutionsRequires higher temperatures and pressures

Purification and Characterization

The purification of the final this compound is crucial to obtain a product of high purity suitable for further applications. Recrystallization from a suitable solvent system (e.g., water/ethanol) is a common method. For higher purity, techniques such as ion-exchange chromatography can be employed. The unique properties of fluorinated compounds may also allow for separation using fluorous solid-phase extraction or specialized HPLC columns.[13]

Characterization of the final product should be performed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of fluorine.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Asymmetric Synthesis Considerations

The protocols described above will yield a racemic mixture of the amino acid. For applications in drug development, enantiomerically pure forms are often required. Several strategies can be employed to obtain a single enantiomer:

  • Chiral Resolution: The racemic amino acid can be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.

  • Enzymatic Resolution: Enzymes such as aminoacylases can be used to selectively hydrolyze one enantiomer of an N-acetylated amino acid derivative.

  • Asymmetric Synthesis: Chiral auxiliaries or catalysts can be used in modifications of the Strecker synthesis to induce stereoselectivity.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through well-established synthetic methodologies. Both the Strecker and Bucherer-Bergs syntheses, starting from the key intermediate 4,4-difluorocyclohexanone, provide viable pathways to this valuable fluorinated amino acid. The choice of a specific route will depend on the specific requirements of the research or development program. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and purification of this important building block for the advancement of pharmaceutical research.

References

  • Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC - NIH. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Hydrolysis of hydantoin to hydantoin acid. ResearchGate. [Link]

  • Fluorine labeling of proteins for NMR studies. University of Washington. [Link]

  • This compound;769169-46-2. LookChem. [Link]

  • "Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. ResearchGate. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. MDPI. [Link]

  • Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. PubMed. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]

  • 2-amino-2-(2,4-difluorophenyl)acetic Acid. PubChem. [Link]

  • 2-(4,4-Difluorocyclohexyl)acetic acid. PubChem. [Link]

  • United States Patent: 6,962,993.
  • The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a novel amino acid derivative with significant potential in medicinal chemistry. In the absence of extensive empirical data, this document outlines a robust analytical framework for the complete characterization of this molecule. We merge established experimental protocols with state-of-the-art in silico predictions to offer a holistic understanding of its solubility, acidity, lipophilicity, and spectral characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the development of therapeutic agents incorporating this unique fluorinated scaffold, enabling informed decision-making in lead optimization and formulation development.

Introduction: The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. The subject of this guide, this compound, is a compelling example of this strategy. The gem-difluoro substitution on the cyclohexyl ring is anticipated to confer a range of desirable attributes, including enhanced metabolic stability by blocking potential sites of oxidation. Understanding the fundamental physicochemical properties of this building block is therefore paramount for its successful application in drug discovery.

This guide will systematically explore the key physicochemical parameters of this compound, providing both the theoretical underpinnings and practical methodologies for their assessment.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its structure and fundamental properties.

PropertyValueSource
Molecular Formula C₈H₁₃F₂NO₂[1]
Molecular Weight 193.19 g/mol [1]
CAS Number 769169-46-2[1]
Chemical Structure Chemical structure of this compoundN/A

Ionization Behavior: pKa Determination

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets.[2] As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group.

Predicted pKa Values

Due to the absence of experimental data, we turn to computational models to predict the pKa values of the carboxylic acid (pKa₁) and the amino group (pKa₂). The strong electron-withdrawing effect of the gem-difluoro group is expected to acidify the carboxylic acid proton and decrease the basicity of the amino group.[3]

Ionizable GroupPredicted pKaComputational Method
Carboxylic Acid (pKa₁)~2.1 ± 0.5ACD/Labs Percepta, ChemAxon[4][5]
Amino Group (pKa₂)~9.5 ± 0.5ACD/Labs Percepta, ChemAxon[4][5]
Experimental Protocol: Potentiometric Titration

The gold-standard method for the experimental determination of pKa is potentiometric titration.[6][7] This technique involves the gradual addition of a strong acid or base to a solution of the analyte and monitoring the resulting pH changes.

Methodology:

  • Solution Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure all species are in a known protonation state at the start, the solution is made acidic (pH ~1.8-2.0) with a standardized solution of 0.1 M HCl.[7]

  • Titration: The solution is then titrated with a standardized 0.1 M NaOH solution. The titrant is added in small, precise increments.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode. Readings are taken after each addition of titrant, allowing the system to equilibrate.[7]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffering regions on the curve.[8]

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can be a major hurdle in drug development.[9]

Predicted Aqueous Solubility

Computational models, such as those integrated into SwissADME, can provide an initial estimate of aqueous solubility (LogS).[10]

ParameterPredicted ValueComputational Method
LogS (ESOL) -2.5 to -3.5SwissADME[10]
Solubility Class Moderately to Poorly SolubleSwissADME[10]
Experimental Protocol: Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[11][12][13][14] It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Data Analysis: The solubility is reported as the average concentration from multiple determinations at each pH.

Caption: Workflow for solubility determination by the shake-flask method.

Lipophilicity: LogP Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a molecule's preference for a lipid versus an aqueous environment. It is a key factor influencing membrane permeability, protein binding, and metabolic clearance.[15]

Predicted Lipophilicity

In silico tools can provide reliable estimates of LogP.

ParameterPredicted ValueComputational Method
LogP 1.5 ± 0.5SwissADME (consensus)[10][16]
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the shake-flask method can be used, RP-HPLC offers a faster and more efficient means of estimating LogP.[15][17][18][19] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Methodology:

  • Column and Mobile Phase: A C18 reversed-phase column is typically used. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of reference compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: this compound is injected under the same chromatographic conditions.

  • LogP Calculation: The retention time of the analyte is used to interpolate its LogP value from the calibration curve.

Spectral Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[20][21][22]

Expected Characteristic Peaks:

  • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1640-1550 cm⁻¹: N-H bend of the amino group.

  • ~1200-1000 cm⁻¹: C-F stretches of the difluoro group.

  • ~1400-1300 cm⁻¹: C-O stretch and O-H bend of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[23][24][25]

Expected Fragmentation Pattern (Electrospray Ionization - Positive Mode):

  • [M+H]⁺: The protonated molecular ion should be observed at m/z 194.1.

  • Loss of H₂O: A fragment corresponding to the loss of water from the carboxylic acid.

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for amino acids.

  • Loss of NH₃: Loss of the amino group.

Conclusion and Future Directions

This technical guide has established a comprehensive analytical framework for the characterization of this compound. By integrating established experimental protocols with robust computational predictions, we have provided a detailed projection of its key physicochemical properties. The strong electron-withdrawing nature of the gem-difluoro group is anticipated to significantly influence the molecule's acidity and basicity. The predicted moderate lipophilicity and aqueous solubility suggest that this compound is a promising building block for the development of orally bioavailable drug candidates.

The next critical step is the experimental validation of these predicted properties. The protocols detailed herein provide a clear roadmap for this endeavor. A thorough understanding of these fundamental characteristics will be instrumental in unlocking the full therapeutic potential of this novel fluorinated amino acid.

References

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. (2013). Rapid Communications in Mass Spectrometry, 27(1), 143-151. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). Journal of Chromatography A, 1529, 38-47. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

  • Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. (1996).
  • Table 1. FT-IR data for α-amino acids and their complexes (cm −1 ). (2014). ResearchGate. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (2018). ResearchGate. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

  • Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. [Link]

  • Determination of log P coefficients via a RP-HPLC column. (2002).
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). ResearchGate. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (2017). ResearchGate. [Link]

  • How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

  • assessment of reverse - phase. (n.d.). ECETOC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). PMC - NIH. [Link]

  • MS/MS fragmentation. (n.d.). Fiehn Lab. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science (RSC Publishing). [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025). GeeksforGeeks. [Link]

  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. [Link]

  • Titration Curve of Amino Acids. (2023). Physics Wallah. [Link]

  • What is the pKa of my compound? (2025). ACD/Labs. [Link]

  • FT-IR spectra of amino acids studied in the present work. Each panel... (n.d.). ResearchGate. [Link]

  • Predicting pKa. (2023). ChemAxon. [Link]

  • Scatter plots of the ChemAxon and ACD/Labs predictions for the... (2019). ResearchGate. [Link]

  • FTIR Analysis of Protein Structure. (n.d.). Unknown Source. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). PMC - NIH. [Link]

  • (PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. (2014). ResearchGate. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. (2011). PMC - NIH. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (2019). ResearchGate. [Link]

  • pKa calculation. (n.d.). Chemaxon Docs. [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023). YouTube. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2016). PMC - NIH. [Link]

  • (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]

  • gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. (2023). Organic Letters - ACS Publications. [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2021). ChemRxiv. [Link]

  • Frequently Asked Questions. (n.d.). SwissADME. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). PMC - PubMed Central. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. [Link]

  • pKa Plugin. (n.d.). Chemaxon Docs. [Link]

  • Calculation of drug-likeness using SwissADME descriptors. (2021). ResearchGate. [Link]

Sources

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Abstract

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid is a non-proteinogenic, fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the gem-difluoro motif on the cyclohexyl ring can enhance metabolic stability, modulate lipophilicity, and enforce specific conformational constraints, making it a valuable building block for novel therapeutics.[1][2] This guide provides a comprehensive framework for the robust chemical characterization of this molecule, ensuring its identity, purity, and stereochemical integrity. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.

Introduction: The Significance of Fluorinated Amino Acids in Drug Design

The strategic introduction of fluorine into bioactive molecules has become a cornerstone of modern drug discovery.[3] Fluorine-containing amino acids, in particular, are increasingly prominent in new drug candidates due to the growing acceptance of peptides and their derivatives as therapeutic agents.[2] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart profound effects on a molecule's physicochemical and pharmacological profile.

Specifically, the 4,4-difluorocyclohexyl group in the target molecule offers several advantages:

  • Metabolic Stability: The gem-difluoro group blocks a potential site of oxidative metabolism (C-4), which can prolong the in vivo half-life of a drug.[1]

  • Conformational Rigidity: The rigid cyclohexyl backbone restricts the molecule's conformational freedom, which can lead to higher receptor binding affinity and selectivity.[1]

  • Modulated pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid and the basicity of the amino group, affecting ionization state at physiological pH and, consequently, properties like solubility and membrane permeability.

Given these critical roles, a rigorous and multi-faceted characterization is not merely a procedural step but a fundamental requirement to ensure that the synthesized material is suitable for its intended use in drug development.

Physicochemical Properties

A foundational step in characterization is the documentation of the molecule's basic physical and chemical properties. This data serves as a primary reference for identity confirmation and quality control.

PropertyValueSource
Molecular Formula C₈H₁₃F₂NO₂[4]
Molecular Weight 193.19 g/mol [4]
Stereochemistry (2R)[5]
Appearance White to off-white solid (predicted)N/A
Storage Store at 2-8°C[5]
Solubility Soluble in water (as HCl salt)[5]

Note: Some properties are for the hydrochloride salt, which is a common form for this compound.[5]

Synthesis and Chiral Resolution: Establishing Stereochemical Integrity

While numerous synthetic routes to α-amino acids exist, a common approach for this class of compounds involves the Strecker or Bucherer-Bergs synthesis starting from 4,4-difluorocyclohexanone to produce the racemic amino acid. The critical step, and the one most relevant to its final characterization, is the chiral resolution to isolate the desired (2R)-enantiomer.

The most common industrial method for chiral resolution is the formation of diastereomeric salts.[6] This process relies on the differential solubility of diastereomers formed by reacting the racemic amino acid with a chiral resolving agent.[6][7]

G cluster_synthesis Synthesis & Resolution Workflow racemate Racemic (2R/2S)-amino acid salts Diastereomeric Salts ((2R,S) and (2S,S)) racemate->salts Reaction agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) agent->salts crystallization Fractional Crystallization salts->crystallization separation Isolation of Less Soluble Diastereomer ((2R,S)-salt) crystallization->separation liberation Salt Breaking (Acidification) separation->liberation final_product (2R)-2-amino-2-(4,4-difluorocyclohexyl) acetic acid liberation->final_product G cluster_workflow Comprehensive Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity cluster_solid_state Solid-State Properties start Purified (2R)-Isomer nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Identity ms Mass Spectrometry start->ms Identity ftir FTIR Spectroscopy start->ftir Identity hplc RP-HPLC (Chemical Purity) start->hplc Purity chiral_hplc Chiral HPLC (Enantiomeric Excess) start->chiral_hplc Purity mp Melting Point / DSC start->mp Form xrd X-Ray Crystallography (Absolute Stereochemistry) start->xrd Form end_node Characterized Compound nmr->end_node ms->end_node ftir->end_node hplc->end_node chiral_hplc->end_node mp->end_node xrd->end_node

Caption: Orthogonal approach for comprehensive analytical characterization.

Structural Elucidation

NMR is the most powerful tool for elucidating the molecular structure in solution. For this specific molecule, a suite of experiments is required.

Expertise & Causality:

  • ¹H NMR: Confirms the presence of all non-exchangeable protons and their connectivity through spin-spin coupling. The integration of signals provides a ratio of protons in different environments.

  • ¹³C NMR: Determines the number of unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, attached to heteroatoms).

  • ¹⁹F NMR: This is mandatory for a fluorinated compound. It provides direct evidence of the C-F bonds. A single signal is expected for the equivalent fluorine atoms, and its coupling to adjacent protons (²JHF) confirms their position on the cyclohexyl ring.

  • 2D NMR (COSY, HSQC): These experiments are not merely confirmatory; they are essential for unambiguous assignment. COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acids to exchange the labile NH₂ and COOH protons, simplifying the spectrum.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus and requires more scans (e.g., 1024 or more) and a longer relaxation delay.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive nucleus, and acquisition is rapid.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the residual solvent peak. Integrate ¹H signals and assign peaks based on chemical shifts, coupling patterns, and 2D correlation data.

MS provides the exact molecular weight and fragmentation data, confirming the elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for polar molecules like amino acids as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental formula to within a few parts per million (ppm) of the theoretical mass.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol/water.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatography (Optional but Recommended): A short C18 column can be used to quickly separate the analyte from any salts or non-volatile impurities before it enters the mass spectrometer. Mobile phase: Acetonitrile/water with 0.1% formic acid.

  • MS Acquisition: Acquire data in positive ion mode. Scan for the [M+H]⁺ ion. The theoretical exact mass for C₈H₁₄F₂NO₂⁺ [M+H]⁺ is 194.0987. The measured mass should be within 5 ppm of this value.

  • Tandem MS (MS/MS): Isolate the parent ion (m/z 194.1) and fragment it to observe characteristic losses (e.g., loss of H₂O, CO₂, or the carboxylic acid group) to further confirm the structure.

Purity and Enantiomeric Integrity Assessment

RP-HPLC is the gold standard for determining the chemical purity of a compound.

Expertise & Causality: The method separates the target compound from any synthetic precursors, by-products, or degradants based on polarity. A C18 stationary phase is standard. An acidic mobile phase modifier (like trifluoroacetic acid or formic acid) is used to suppress the ionization of the carboxylic acid and protonate the amine, leading to sharp, well-defined peaks. [8]Detection is typically done with a UV detector at a low wavelength (~200-210 nm) where the carboxyl group absorbs, or with a more universal detector like Charged Aerosol Detection (CAD) if UV response is poor. [9] Experimental Protocol: RP-HPLC Purity Analysis

  • System: HPLC with a UV or CAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: Inject a ~1 mg/mL solution. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.

This is the most critical analysis to confirm the success of the chiral resolution and quantify the enantiomeric excess (e.e.).

Expertise & Causality: Enantiomers cannot be separated on a standard achiral column. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For amino acids, CSPs based on crown ethers, cyclodextrins, or zwitterionic selectors (like those derived from quinine) are highly effective. [10]The choice of CSP and mobile phase often requires method development, but zwitterionic CSPs are particularly well-suited for the direct analysis of free amino acids. [10] Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

  • System: HPLC with a UV or Polarimeter detector.

  • Column: CHIRALPAK® ZWIX(+) or a similar zwitterionic CSP.

  • Mobile Phase: Typically a mixture of Methanol/Acetonitrile/Water with acidic and basic additives (e.g., 50mM Formic Acid + 25mM Diethylamine). [10]The exact ratio must be optimized to achieve separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis:

    • First, inject a sample of the racemic material to identify the retention times of both the (2R) and (2S) enantiomers.

    • Then, inject the resolved sample. A successful resolution will show one major peak corresponding to the desired (2R)-enantiomer and, ideally, a very small or non-existent peak for the (2S)-enantiomer.

    • Enantiomeric excess is calculated as: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. For pharmaceutical applications, an e.e. of >99% is typically required.

Conclusion

The characterization of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid is a rigorous, multi-step process that relies on an orthogonal set of analytical techniques. From foundational NMR and MS for structural identity to the critical HPLC methods for chemical and enantiomeric purity, each step provides a layer of validation. This comprehensive approach ensures that the molecule meets the stringent quality standards required for its application in drug discovery and development, providing researchers with confidence in the material's integrity and enabling the generation of reliable structure-activity relationship data.

References

  • (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride. (n.d.). ABL Technology.
  • (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. (n.d.). MySkinRecipes.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Enantiomer Resolution of α-Amino Acids and N-Protected α-Amino Acids on Chiral Stationary Phases by HPLC. (n.d.). Chosun University Graduate School. Retrieved January 19, 2026, from [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine. (n.d.). Chiral Technologies. Retrieved January 19, 2026, from [Link]

  • Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved January 19, 2026, from [Link]

  • Głód, B. K., et al. (2012). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

The Strategic Introduction of Fluorine in Cyclohexane Amino Acids: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine in amino acid scaffolds has become a pivotal strategy in modern medicinal chemistry.[1] This guide delves into the specialized area of fluorinated cyclohexane amino acids, providing an in-depth technical exploration of their synthesis, conformational behavior, and profound impact on biological activity. By leveraging the unique stereoelectronic properties of fluorine, researchers can rigidly control the conformation of the cyclohexane ring, thereby pre-organizing the amino acid for enhanced binding affinity and specificity to biological targets. This document serves as a comprehensive resource, offering not only the theoretical underpinnings but also detailed, field-proven experimental protocols for the synthesis and biological evaluation of these powerful molecular tools.

The Fluorine Advantage in Alicyclic Scaffolds

Fluorine is far more than a simple hydrogen isostere. Its high electronegativity, combined with a van der Waals radius similar to that of hydrogen, allows for its introduction with minimal steric perturbation but with profound electronic consequences.[2] In the context of a cyclohexane ring, these effects are particularly transformative. The strategic placement of fluorine atoms can override traditional conformational preferences, leading to unexpected and synthetically useful molecular geometries.

The Gauche Effect and Hyperconjugation: Dictating Ring Pucker

Unlike larger halogens, fluorine's small size and high electronegativity contribute to significant hyperconjugative and electrostatic interactions. These forces can stabilize conformations that would otherwise be energetically unfavorable. For instance, the preference for an axial orientation of fluorine in certain substituted cyclohexanes is a well-documented phenomenon that defies simple steric arguments.[3][4] This axial preference is often driven by stabilizing hyperconjugative interactions between the C-F bond's antibonding orbital (σ*C-F) and adjacent axial C-H bonds' bonding orbitals (σC-H).

A Polarized Landscape: Engineering Molecular Interactions

Progressive, all-cis fluorination of a cyclohexane ring can create a molecule with two distinct faces: a highly electronegative face rich in fluorine and a relatively electropositive face composed of hydrogens. This segregation of electrostatic potential results in a significant molecular dipole moment, transforming a non-polar scaffold into a highly polarized one.[5] This polarity is not merely a curiosity; it is a powerful tool for modulating interactions with biological targets, influencing everything from receptor binding to membrane permeability.

Synthesis of Fluorinated Cyclohexane Amino Acids: A Step-by-Step Protocol

The synthesis of fluorinated cyclohexane amino acids typically involves the hydrogenation of a corresponding fluorinated aromatic amino acid precursor. This approach allows for the generation of all-cis stereochemistry on the cyclohexane ring. The following protocol is a representative example for the synthesis of a mono-fluorinated N-Boc-cyclohexylalanine methyl ester.

Experimental Protocol: Aryl Hydrogenation

Objective: To synthesize N-Boc-L-(all-cis-4-fluorocyclohexyl)alanine methyl ester from N-Boc-L-(4-fluorophenyl)alanine methyl ester.

Materials:

  • N-Boc-L-(4-fluorophenyl)alanine methyl ester

  • Rhodium catalyst on alumina (e.g., 5% Rh/Al2O3)

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, suspend N-Boc-L-(4-fluorophenyl)alanine methyl ester (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add the rhodium on alumina catalyst (typically 10-20 mol%) to the suspension.

  • Reactor Setup: Transfer the suspension to a high-pressure autoclave reactor.

  • Inerting: Seal the reactor and purge with nitrogen gas several times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-60 bar).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for an extended period (e.g., 24-48 hours), monitoring the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to yield the desired N-Boc-L-(all-cis-4-fluorocyclohexyl)alanine methyl ester.

Causality Behind Choices:

  • Rhodium Catalyst: Rhodium is a highly effective catalyst for the hydrogenation of aromatic rings, particularly when high diastereoselectivity is desired.

  • High Pressure & Temperature: These conditions are necessary to overcome the aromaticity of the phenyl ring and drive the hydrogenation to completion.

  • All-cis Stereochemistry: The hydrogenation typically occurs on one face of the aromatic ring, leading to the observed all-cis stereochemistry of the substituents on the resulting cyclohexane ring.[5]

Diagram of the Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A N-Boc-(4-fluorophenyl)alanine methyl ester C Aryl Hydrogenation A->C B Rh/Al2O3 Catalyst Methanol Solvent High Pressure H2 Elevated Temperature B->C D Filtration C->D E Purification (Column Chromatography) D->E F N-Boc-(all-cis-4-fluorocyclohexyl)alanine methyl ester E->F

Caption: Synthetic workflow for fluorinated cyclohexane amino acid.

Biological Activity: A Case Study on FPR2 Agonism

The true test of these modified amino acids lies in their biological activity. By incorporating them into peptides, we can probe their influence on receptor binding and downstream signaling. A compelling example is the modulation of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammation.

Impact of Cyclohexane Fluorination on Receptor Binding

In a study examining the WKYMVm peptide, a known FPR2 agonist, the tyrosine (Y) residue was replaced with a series of progressively fluorinated cyclohexylalanines. The binding affinity of these modified peptides to the FPR2 was assessed, revealing a clear trend.

Peptide AnalogNumber of FluorinesBinding Affinity (IC50)
WKYMVm (Parent Peptide)0 (Aromatic)~10 nM
WKYM(all-cis-4-F-Cha)m1~50 nM
WKYM(all-cis-2,4-di-F-Cha)m2~100 nM
WKYM(all-cis-2,4,6-tri-F-Cha)m3~500 nM
WKYM(all-cis-2,3,4,5,6-penta-F-Cha)m5>1000 nM

(Data synthesized from trends described in[5])

As the number of fluorine atoms on the cyclohexane ring increases, the binding affinity to FPR2 decreases.[5] This suggests that increasing the polarity of the cyclohexane ring is detrimental to binding in this specific case, likely disrupting favorable hydrophobic interactions within the receptor's binding pocket.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To determine the efficacy of fluorinated peptide analogs in activating FPR2 and promoting its interaction with downstream signaling partners like G-proteins or β-arrestin.

Materials:

  • HEK293 cells co-expressing FPR2 fused to a Renilla luciferase (RLuc) donor and a signaling partner (e.g., G-protein or β-arrestin) fused to a fluorescent acceptor (e.g., YFP).

  • Coelenterazine H (luciferase substrate)

  • HEPES-buffered saline solution (HBSS)

  • WKYMVm parent peptide and fluorinated analogs

Procedure:

  • Cell Culture: Culture the engineered HEK293 cells under standard conditions.

  • Assay Preparation: Seed the cells into a white, clear-bottom 96-well plate and allow them to adhere.

  • Substrate Addition: On the day of the assay, wash the cells with HBSS and then incubate them with coelenterazine H in HBSS at 37°C.

  • Peptide Stimulation: Add increasing concentrations of the WKYMVm parent peptide or the fluorinated analogs to the wells.

  • Signal Detection: Immediately measure the luminescence at the emission wavelength of the donor (RLuc) and the fluorescence at the emission wavelength of the acceptor (YFP) using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data by subtracting the ratio observed in untreated cells. Plot the normalized BRET ratio against the peptide concentration to generate dose-response curves and determine EC50 values.

Causality Behind Choices:

  • BRET System: BRET is a powerful, real-time assay that allows for the quantitative measurement of protein-protein interactions in living cells. The energy transfer only occurs when the donor and acceptor are in close proximity (<10 nm), which happens upon receptor activation.

  • Dose-Response Curve: This allows for the determination of the peptide's potency (EC50), providing a quantitative measure of its ability to activate the receptor.

Diagram of the BRET Assay Principle

G cluster_inactive Inactive State cluster_active Active State FPR2_inactive FPR2-RLuc G_inactive G-protein-YFP FPR2_active FPR2-RLuc FPR2_inactive->FPR2_active Conformational Change NoBRET No BRET FPR2_inactive->NoBRET G_active G-protein-YFP G_inactive->NoBRET FPR2_active->G_active BRET Signal Peptide Fluorinated Peptide Ligand Peptide->FPR2_inactive Binding Light Light Emission (Coelenterazine H) Light->FPR2_active

Caption: Principle of BRET assay for GPCR activation.

Conclusion and Future Directions

The incorporation of fluorine into cyclohexane amino acids is a robust strategy for generating novel biological activity. By understanding the fundamental principles of fluorine's conformational effects and employing rigorous synthetic and biological evaluation protocols, researchers can rationally design potent and selective modulators of biological targets. The case study of FPR2 agonism demonstrates that while fluorination can be a powerful tool, its effects are highly context-dependent, and a decrease in activity with increasing fluorination highlights the delicate balance between polarity and hydrophobicity in molecular recognition.[5] Future work in this area will undoubtedly focus on expanding the synthetic toolbox to access a wider array of stereochemically diverse fluorinated alicyclic amino acids and applying these unique building blocks to a broader range of biological targets, from enzymes to ion channels.

References

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1731-1753. [Link]

  • Meanwell, N. A. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 13(12), 1147-1163. [Link]

  • Salwiczek, M., et al. (2014). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 6(9), 2446-2473. [Link]

  • Koksch, B. (2016). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

  • Conticello, V. P. (2018). Fluorinated peptide biomaterials. Peptide Science, 109(5), e24068. [Link]

  • Gong, D., et al. (2021). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 17(8), 5221-5236. [Link]

  • Trotter, N. S., & Gouverneur, V. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 81, 131872. [Link]

  • Thompson, D., et al. (2021). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Chemistry – A European Journal, 27(49), 12566-12572. [Link]

  • Brigaud, T., et al. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 24(21), 3845. [Link]

  • Gauthier, S. F., et al. (2011). Methods used to assess some biological activities of peptides and examples. ResearchGate. [Link]

  • Koksch, B., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Seeberger, P. H., & Koksch, B. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]

  • Al-Shargie, T. A., & Al-Bayati, Z. A. (2019). Qualitative tests of amino acids and proteins and enzyme kinetics. ResearchGate. [Link]

  • Han, J., et al. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 15, 2038-2044. [Link]

  • Yaghoubi, A., et al. (2018). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Avicenna Journal of Medical Biotechnology, 10(4), 231-238. [Link]

  • LibreTexts Chemistry. (2024). 1.29: Experiment_729_Qualitative Testing of Amino Acids and Proteins 1_2. Chemistry LibreTexts. [Link]

  • Tveen, T. R., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 79(11), 5038-5047. [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Gouverneur, V., & Tredwell, M. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6149. [Link]

  • Custodio, J. M., et al. (2018). Conformation analysis of a novel fluorinated chalcone. ResearchGate. [Link]

  • Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a valuable building block in modern medicinal chemistry. We will delve into the core attributes of this scaffold, explore its synthetic accessibility, and present its potential in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and enzyme inhibition.

Introduction: The Strategic Advantage of the 4,4-Difluorocyclohexyl Moiety

This compound is a non-proteinogenic α-amino acid that has garnered interest in drug discovery for its unique combination of a rigid carbocyclic scaffold and the strategic placement of geminal fluorine atoms. The 4,4-difluorocyclohexyl group serves as a bioisostere for various lipophilic groups, offering a distinct set of physicochemical properties that can be leveraged to overcome common challenges in drug development.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability.[1] The gem-difluoro substitution on the cyclohexane ring, in particular, provides a metabolically stable anchor that is resistant to oxidative degradation, a common metabolic fate for cyclohexyl moieties. This increased stability can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced oral bioavailability.

Furthermore, the rigid cyclohexyl backbone of this compound provides a defined conformational constraint. This is particularly advantageous in the design of peptidomimetics and analogs of neurotransmitters like GABA, where precise positioning of functional groups is critical for target engagement.[1] The constrained nature of the ring helps to probe structure-activity relationships (SAR) in receptor binding studies for targets such as ion channels and transporters.[1]

Synthetic Strategies and Methodologies

While specific proprietary syntheses of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride (CAS Number: 2231665-41-9) are not extensively detailed in the public domain, a plausible and robust synthetic approach can be conceptualized based on established organic chemistry principles. The following represents a logical, multi-step synthetic workflow.

Proposed Synthesis of the Core Scaffold

The synthesis of the core amino acid can be envisioned starting from the commercially available 4,4-difluorocyclohexanone. A classical Strecker synthesis provides a direct route to the α-amino nitrile, which can then be hydrolyzed to the desired α-amino acid.

Synthetic Pathway to Core Scaffold start 4,4-Difluorocyclohexanone step1 Strecker Reaction (KCN, NH4Cl) start->step1 intermediate α-Amino Nitrile Intermediate step1->intermediate step2 Acid Hydrolysis (e.g., HCl) intermediate->step2 product (±)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid step2->product

Caption: Proposed synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of (±)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

  • Step 1: Strecker Reaction.

    • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol/water), add potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the α-amino nitrile intermediate by TLC or LC-MS.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and concentrate under reduced pressure.

  • Step 2: Hydrolysis.

    • Treat the crude α-amino nitrile intermediate with a strong acid (e.g., 6M HCl).

    • Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete.

    • Cool the reaction mixture and concentrate to dryness. The resulting solid can be purified by recrystallization to yield the racemic amino acid hydrochloride salt.

Note: Chiral resolution can be achieved at this stage using standard methods, such as diastereomeric salt formation with a chiral resolving agent, to isolate the desired (2S)-enantiomer.

Applications in Derivative Design

The true utility of this compound lies in its role as a versatile starting material for a variety of derivatives. Its amino and carboxylic acid functionalities provide convenient handles for further chemical modifications.

GABA Analogs for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant interest for the treatment of epilepsy, neuropathic pain, and anxiety disorders. The conformational rigidity of the 4,4-difluorocyclohexyl scaffold makes it an excellent platform for designing GABA analogs with specific conformations to target GABA receptors or transporters.

Hypothetical Derivative Design: A potential GABA analog could be synthesized by leveraging the core amino acid structure.

GABA Analog Synthesis start (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid step1 Amide Coupling (e.g., with a substituted amine) start->step1 product Novel GABA Analog step1->product

Caption: Synthesis of a hypothetical GABA analog.

Table 1: Hypothetical In Vitro Data for GABA Analog Derivatives

CompoundR-Group on AmideGABAA Receptor Binding (Ki, nM)GABA Transporter (GAT1) Inhibition (IC50, µM)
GABA-1Methyl150>100
GABA-2Ethyl9585
GABA-3Propyl5040
GABA-4Isobutyl2515

This hypothetical data illustrates a potential structure-activity relationship where increasing the steric bulk of the R-group on the amide enhances binding affinity and inhibitory activity.

Enzyme Inhibitors

The unique steric and electronic properties of the 4,4-difluorocyclohexyl group can be exploited in the design of enzyme inhibitors.[1] The fluorine atoms can engage in favorable interactions within an enzyme's active site, and the rigid scaffold can orient pharmacophoric elements for optimal binding.

Hypothetical Application: Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis therapies. A hypothetical inhibitor could be designed by incorporating the this compound core into a peptidomimetic scaffold.

Experimental Protocol: Synthesis of a Hypothetical Cathepsin K Inhibitor

  • Step 1: N-terminal Protection.

    • Protect the amino group of (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid with a suitable protecting group (e.g., Boc anhydride).

  • Step 2: Amide Coupling.

    • Couple the N-Boc protected amino acid with a desired amine (e.g., a substituted aniline) using a standard peptide coupling reagent (e.g., HATU, HOBt).

  • Step 3: Deprotection and Further Elaboration.

    • Remove the Boc protecting group with an acid (e.g., TFA).

    • The resulting free amine can be further elaborated, for instance, by acylation with a pharmacophoric fragment known to interact with the S2 pocket of Cathepsin K.

Enzyme Inhibitor Synthesis start (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid step1 1. N-Boc Protection start->step1 intermediate1 N-Boc Protected Core step1->intermediate1 step2 2. Amide Coupling (with R-NH2) intermediate1->step2 intermediate2 Coupled Intermediate step2->intermediate2 step3 3. Boc Deprotection (TFA) intermediate2->step3 intermediate3 Amine Intermediate step3->intermediate3 step4 4. Acylation (with Pharmacophore) intermediate3->step4 product Hypothetical Cathepsin K Inhibitor step4->product

Caption: Multi-step synthesis of a hypothetical enzyme inhibitor.

Table 2: Hypothetical In Vitro Data for Cathepsin K Inhibitor Analogs

CompoundPharmacophore Acyl GroupCathepsin K Inhibition (IC50, nM)Selectivity vs. Cathepsin L
CKI-1Acetyl50010-fold
CKI-2Benzoyl15050-fold
CKI-3Naphthoyl25>200-fold
CKI-43-Chlorobenzoyl10>500-fold

This hypothetical SAR table suggests that increasing the aromatic surface area and introducing specific electronic features on the acyl group can significantly improve potency and selectivity.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its inherent properties, stemming from the gem-difluorinated rigid carbocyclic core, offer a compelling solution to challenges related to metabolic stability and conformational control. The synthetic accessibility of its core functionalities allows for its ready incorporation into a diverse array of molecular scaffolds. While this guide has presented hypothetical applications in the design of GABA analogs and enzyme inhibitors, the potential of this building block extends to numerous other therapeutic areas. As the demand for drug candidates with improved pharmacokinetic profiles and target specificity continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • MySkinRecipes. (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. [Link]

Sources

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Gem-Difluoro Group in Cyclohexyl Amino Acids

In the landscape of contemporary medicinal chemistry, the selective incorporation of fluorine into bioactive molecules has transcended novelty to become a cornerstone strategy for optimizing pharmacological profiles.[1][2][3] Among the diverse repertoire of fluorinated motifs, the gem-difluoromethylene (CF₂) group, particularly when installed on a cyclohexyl scaffold, offers a sophisticated tool for modulating a molecule's physicochemical and conformational properties.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the multifaceted role of the gem-difluoro group in cyclohexyl amino acids. We will dissect its profound impact on molecular properties, from acidity and lipophilicity to conformational control, and elucidate the underlying principles that make it an invaluable asset in the rational design of next-generation therapeutics.

Part 1: Modulating Core Physicochemical Properties

The introduction of a gem-difluoro group onto the cyclohexyl ring instigates significant, and often predictable, changes to the molecule's fundamental physicochemical parameters. These alterations are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

The Inductive Effect on Acidity and Basicity (pKa)

The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect. When a CF₂ group is positioned on the cyclohexyl ring, this effect propagates through the carbon framework, influencing the acidity of carboxylic acid groups and the basicity of amino groups.

  • Impact on Amino Groups: The CF₂ group significantly reduces the basicity of a nearby amino group (lowers its pKa).[6][7] This is because the electron-withdrawing nature of the fluorines destabilizes the protonated form (the conjugate acid), making the amine less likely to accept a proton. For instance, introducing a CF₂ moiety geminal to an amino group in a neuronal nitric oxide synthase (nNOS) inhibitor reduced its basicity, resulting in a monocationic species at physiological pH, which is often favorable for improved bioavailability.[6]

  • Impact on Carboxylic Acids: Conversely, the same inductive effect increases the acidity of a carboxylic acid group (lowers its pKa).[7][8] The CF₂ group helps to stabilize the resulting carboxylate anion by delocalizing its negative charge, thus favoring deprotonation.

The magnitude of this pKa shift is dependent on the distance between the CF₂ group and the ionizable center, with the effect diminishing as the number of separating bonds increases.[8][9]

Navigating Lipophilicity (LogP) and Solubility

The influence of gem-difluorination on lipophilicity is more complex than its effect on pKa and cannot be attributed to a single factor.[7][8][10] It is a context-dependent interplay of polarity, molecular shape, and the local electronic environment.

  • Increased Polarity, Contextual Lipophilicity: While the C-F bond is highly polar, the overall impact on LogP is not straightforward. In some cases, gem-difluorination can decrease lipophilicity by exposing a more polarized surface. In other contexts, particularly when the CF₂ group replaces a carbonyl or hydroxyl group, it can increase lipophilicity by removing a hydrogen bond donor.[11]

  • Vectorial Dipole Effects: The two C-F bonds create a strong local dipole moment. The orientation of this dipole relative to the rest of the molecule can influence interactions with water and lipids. Studies on functionalized cycloalkanes have shown that lipophilicity can either increase or decrease depending on the spatial orientation of the C-F bonds relative to neighboring C-H bonds and the overall structure of the scaffold.[8][9][10]

Data Presentation: Physicochemical Properties of Functionalized Cycloalkanes

The following table summarizes experimental data comparing non-fluorinated compounds with their gem-difluorinated analogs, illustrating the typical effects on pKa and LogP.

Compound ClassNon-Fluorinated AnalogpKaLogPgem-Difluorinated AnalogpKaLogPΔpKaΔLogPSource
Cyclohexyl Carboxylic AcidCyclohexanecarboxylic acid4.901.964,4-Difluorocyclohexanecarboxylic acid4.191.63-0.71-0.33[7][8]
Cyclohexyl AmineCyclohexylamine10.661.494,4-Difluorocyclohexylamine9.401.10-1.26-0.39[7][8]

Note: LogP values can vary based on the experimental or computational method used. The data presented here are for comparative illustration.

Enhancing Metabolic Stability

A key driver for incorporating gem-difluoro groups is to block sites of metabolic oxidation.[6] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a CF₂ group at a position susceptible to hydroxylation effectively "shields" that site, prolonging the compound's half-life in the body.[7] The development of the HIV drug Maraviroc is a prominent example, where replacing a hydrogen-bearing carbon with a 4,4-difluorocyclohexane moiety led to a compound with a superior metabolic profile and lack of affinity for the hERG channel.[4]

Part 2: The Power of Conformational Control

Beyond modulating physicochemical properties, the gem-difluoro group is a powerful tool for conformational engineering. By introducing specific stereoelectronic interactions, it can restrict the flexibility of the cyclohexyl ring, pre-organizing the amino acid into a bioactive conformation with a lower entropic penalty upon binding to its target.[12][13]

Stereoelectronic Effects and Ring Pucker

The cyclohexane ring typically exists in a low-energy chair conformation.[14] The introduction of a CF₂ group influences the stability of this conformation and the orientation of substituents.

  • The Gauche Effect: The gauche effect describes the tendency of certain electronegative substituents in a 1,2-relationship to prefer a gauche (dihedral angle of ~60°) rather than an anti conformation.[15] While the CF₂ group itself is geminal, its interaction with adjacent substituents is governed by related principles. The stability arises from a hyperconjugative interaction, where electron density is donated from a C-H σ bonding orbital into a C-F σ* antibonding orbital.[15][16] This interaction is maximized in a gauche arrangement.

  • Dipole Moment Minimization: The strong dipole moment of the CF₂ group influences the overall molecular dipole. The ring may adopt a conformation that minimizes unfavorable dipole-dipole interactions with other polar groups on the molecule. This can lead to a preference for specific chair conformations or even favor higher-energy twist-boat conformations in certain strained systems.[12][13]

Impact on Amino Acid Side-Chain Presentation

By locking the cyclohexyl ring into a preferred conformation, the gem-difluoro group dictates the spatial presentation of the amino and carboxyl groups. This has profound implications for molecular recognition. For example, in a 4,4-difluorocyclohexyl amino acid, the ring's conformational preference will determine whether the amino and carboxyl substituents at C1 adopt predominantly axial or equatorial orientations, which in turn defines their vector in 3D space for interacting with a protein binding pocket. This conformational rigidity can lead to significant gains in binding affinity and selectivity.[3]

Diagram: Conformational Influence of the gem-Difluoro Group

The following diagram illustrates how the gem-difluoro group at the C4 position influences the chair conformation of a cyclohexyl amino acid scaffold.

Caption: Conformational preference in a 4,4-difluorocyclohexyl system.

Part 3: Synthesis and Experimental Protocols

The synthesis of gem-difluorinated cyclohexyl amino acids typically relies on the deoxofluorination of a corresponding ketone precursor. This transformation is a cornerstone of modern organofluorine chemistry.

Key Synthetic Strategy: Deoxofluorination

The most common approach involves the conversion of a carbonyl group on the cyclohexane ring to a CF₂ group. Several reagents can accomplish this, with diethylaminosulfur trifluoride (DAST) and its analogs being widely used.

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This protocol provides a representative method for synthesizing a key building block, starting from a commercially available ketoester.

  • Starting Material: Ethyl 4-oxocyclohexanecarboxylate.

  • Reaction Setup: To a solution of the starting ketoester (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene bottle, add DAST (2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Causality: The reaction is performed in a plastic vessel as DAST can react with glass. Anhydrous conditions are critical to prevent hydrolysis of the DAST reagent. The excess of DAST ensures complete conversion of the ketone.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

    • Causality: The reaction is often slow and requires extended stirring to go to completion. Monitoring ensures the starting material has been consumed before workup.

  • Workup: Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Causality: The quench neutralizes the acidic byproducts of the DAST reaction. This step must be done slowly and with cooling, as the quenching process can be exothermic.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product (ethyl 4,4-difluorocyclohexanecarboxylate) by flash column chromatography on silica gel.

  • Hydrolysis: Saponify the resulting ester to the carboxylic acid using a standard procedure, such as stirring with lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture, followed by acidic workup.

Diagram: Synthetic Workflow for gem-Difluorinated Building Blocks

This diagram outlines the general synthetic pathway described in the protocol.

G start Ketoester Precursor (e.g., Ethyl 4-oxocyclohexanecarboxylate) reagent Deoxofluorination (DAST, DCM, rt) start->reagent product1 gem-Difluoro Ester (Ethyl 4,4-difluorocyclohexanecarboxylate) reagent->product1 purify Purification (Column Chromatography) product1->purify product2 Purified gem-Difluoro Ester purify->product2 hydrolysis Saponification (LiOH, THF/H₂O) product2->hydrolysis final_product Final Building Block (4,4-Difluorocyclohexanecarboxylic Acid) hydrolysis->final_product

Caption: General workflow for synthesizing gem-difluorocyclohexane building blocks.

Part 4: Applications and Impact in Drug Discovery

The unique combination of properties bestowed by the gem-difluoro group makes it a highly attractive motif for addressing common challenges in drug development.

  • Improved ADME Properties: As discussed, the CF₂ group can enhance metabolic stability and modulate pKa and lipophilicity to improve oral bioavailability and cell permeability.[1][2][6]

  • Enhanced Potency and Selectivity: By enforcing a specific conformation, the gem-difluoro group can lock a molecule into its bioactive shape, leading to higher binding affinity for its intended target.[12][13] This conformational restriction can also reduce binding to off-targets, thereby improving the selectivity profile and reducing potential side effects.

  • Bioisosteric Replacement: The CF₂ group serves as an excellent bioisostere for other chemical groups. It can replace a methylene (CH₂) group to block metabolism, a carbonyl (C=O) group to remove a reactive site while mimicking its steric bulk, or even an ether oxygen in some contexts to modulate polarity.[17][18]

Prominent examples of marketed drugs containing gem-difluorocycloalkyl groups include the anti-HIV medication Maraviroc and the anticancer agent Ivosidenib , demonstrating the real-world success of this design strategy.[5]

Conclusion

The gem-difluoro group is a powerful and versatile tool in the design of cyclohexyl amino acids for therapeutic applications. Its ability to predictably modulate fundamental physicochemical properties like pKa and metabolic stability, combined with its profound influence on molecular conformation, provides medicinal chemists with a rational approach to overcoming common drug development hurdles. By understanding the underlying principles of its inductive and stereoelectronic effects, researchers can strategically employ this motif to engineer molecules with enhanced potency, improved selectivity, and superior pharmacokinetic profiles. As synthetic methodologies for creating these building blocks become more accessible, the prevalence of the gem-difluorinated cyclohexane scaffold in the next generation of innovative medicines is set to increase.

References

  • Volochnyuk, D., Ryabukhin, S., & Melnykov, K. (n.d.). Synthesis of gem-difluorocycloheptanes building blocks. Enamine.
  • Fawcett, F., Williams, C., et al. (2025). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.
  • Roberts, J. D. (1966). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of the American Chemical Society.
  • Fawcett, F., Williams, C., et al. (2025). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).
  • Enamine. (n.d.).
  • Enamine. (n.d.).
  • Mykhailiuk, P. K., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry.
  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
  • Grygorenko, O. O., et al. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.
  • Chass, G. A., et al. (2010). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. PMC.
  • Grygorenko, O. O., et al. (2024). Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups.
  • Grygorenko, O. O., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. SciProfiles.
  • Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • Wikipedia. (n.d.). Gauche effect.
  • Lin, G. L., et al. (2020). There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics.
  • Mykhailiuk, P. K., et al. (2024). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery.
  • Goundry, W. R., & Harrity, J. P. A. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.
  • Al-Aboudi, A., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Omega.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for the novel, non-proteinogenic amino acid, 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with field-proven insights to offer a predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide serves as an authoritative reference for the anticipated spectral characteristics, aiding in the identification, characterization, and quality control of this molecule.

Introduction: The Significance of this compound

This compound is a fascinating synthetic amino acid that incorporates a gem-difluorinated cyclohexane ring. This structural motif is of significant interest in medicinal chemistry, as the introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid, fluorinated cyclohexane moiety can also serve as a bioisostere for other cyclic systems, offering a unique conformational constraint.

Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of such novel compounds. This guide provides a comprehensive predictive analysis of its key spectroscopic signatures.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below is a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in the cyclohexane ring and the presence of a chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
α-H3.5 - 3.9Singlet (or very narrow multiplet)-The α-proton is adjacent to the amino and carboxyl groups, leading to a downfield shift. Its multiplicity will depend on the solvent and pH, but it is often a singlet in D₂O due to exchange of the amine protons.
Cyclohexyl H (axial & equatorial)1.5 - 2.5Complex multipletsJ(H-H) ≈ 2-13 Hz, J(H-F) ≈ 2-15 HzThe cyclohexane protons will appear as a series of complex, overlapping multiplets. The gem-difluoro substitution will influence the chemical shifts of the adjacent protons. Protons on carbons α to the fluorinated carbon will be shifted downfield.
NH₂5.0 - 8.0 (variable)Broad singlet-The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. In protic solvents, they undergo rapid exchange, leading to a broad signal.
COOH10.0 - 13.0 (variable)Broad singlet-The carboxylic acid proton is also highly variable and appears as a broad singlet at a significantly downfield chemical shift. This signal will be absent in D₂O due to exchange.

Diagram 1: Key ¹H-¹H and ¹H-¹⁹F Couplings

Caption: Predicted ¹H-¹H and ¹H-¹⁹F couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale
C=O170 - 180SingletThe carboxylic acid carbonyl carbon appears in the characteristic downfield region.
55 - 65SingletThe α-carbon, attached to the nitrogen and carboxyl group, will be in this range.
C1 (cyclohexyl)40 - 50SingletThe carbon of the cyclohexane ring attached to the α-carbon.
C2, C6 (cyclohexyl)25 - 35Triplet (due to ²J(C-F))These carbons are β to the fluorinated carbon and will show coupling to the two fluorine atoms.
C3, C5 (cyclohexyl)20 - 30Triplet (due to ³J(C-F))These carbons are γ to the fluorinated carbon and will exhibit smaller coupling to the fluorines.
C4 (cyclohexyl)110 - 120Triplet (due to ¹J(C-F))The carbon directly bonded to the two fluorine atoms will be significantly shifted downfield and will appear as a triplet with a large coupling constant.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will provide a clear signature for the fluorine atoms.

The two fluorine atoms are chemically equivalent and are expected to give a single signal. This signal will be a complex multiplet due to coupling with the neighboring protons on the cyclohexane ring. The chemical shift will be in the typical range for gem-difluoroaliphatic compounds.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic acid)2500 - 3300Broad, StrongO-H stretch
N-H (Amine)3200 - 3500Medium, BroadN-H stretch
C-H (Aliphatic)2850 - 3000Medium to StrongC-H stretch
C=O (Carboxylic acid)1700 - 1730StrongC=O stretch
N-H (Amine)1580 - 1650MediumN-H bend
C-F1000 - 1200StrongC-F stretch

The IR spectrum will be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded O-H stretch of the carboxylic acid, which will likely overlap with the N-H and C-H stretching vibrations. A strong, sharp peak around 1715 cm⁻¹ will be indicative of the carbonyl group. The strong C-F stretching bands will be a key feature in the fingerprint region.[1][2][3]

Diagram 2: Key Functional Groups for IR Spectroscopy

G Molecule This compound COOH Carboxylic Acid (O-H, C=O stretches) Molecule->COOH NH2 Amine (N-H stretch, N-H bend) Molecule->NH2 CF2 gem-Difluoro (C-F stretches) Molecule->CF2 caption Key functional groups and their IR signatures.

Caption: Key functional groups and their IR signatures.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) would likely lead to extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) would be more likely to show the protonated molecular ion.

Predicted Molecular Ion:

  • [M+H]⁺: m/z 194.10

  • [M-H]⁻: m/z 192.09

Plausible Fragmentation Pathways (ESI-MS/MS):

  • Loss of H₂O: A common fragmentation for carboxylic acids, leading to a fragment at m/z 176.

  • Loss of CO₂: Decarboxylation is a characteristic fragmentation of amino acids, resulting in a fragment at m/z 150.

  • Loss of the carboxyl group (COOH): This would lead to a fragment at m/z 148.[4]

  • Cleavage of the Cα-C(cyclohexyl) bond: This would generate fragments corresponding to the amino acid portion and the difluorocyclohexyl moiety.

Diagram 3: Predicted ESI-MS/MS Fragmentation

G M_H [M+H]⁺ m/z 194.10 loss_H2O m/z 176 (-H₂O) M_H->loss_H2O loss_CO2 m/z 150 (-CO₂) M_H->loss_CO2 loss_COOH m/z 148 (-COOH) M_H->loss_COOH cyclohexyl_frag Difluorocyclohexyl fragment M_H->cyclohexyl_frag caption Plausible ESI-MS/MS fragmentation pathways.

Caption: Plausible ESI-MS/MS fragmentation pathways.

Recommended Experimental Protocols

For the acquisition of high-quality spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons.

  • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum. This is a highly sensitive nucleus, so a short acquisition time is usually sufficient.

  • 2D NMR: To aid in the complete assignment of the complex ¹H and ¹³C spectra, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation in positive ion mode.

  • Data Acquisition (ESI): Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight.

  • MS/MS Analysis: Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing parallels with analogous structures, researchers can confidently approach the analysis of this and similar novel fluorinated amino acids. The detailed predictions for chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns serve as a valuable resource for structural verification and quality assessment in the fields of chemical synthesis and drug discovery.

References

  • LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Journal of Fluorine Chemistry, 127(3), 349-356.
  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Gazzola, M., Bornet, A., Salvi, N., Segawa, T. F., Veyre, L., Bodenhausen, G., ... & Jannin, S. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(3), 1957-1964.
  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

  • Clark, J. (2000). interpreting infra-red spectra. Chemguide. [Link]

  • Mancini, G., Pedone, A., & Cignoni, E. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(2), 527-536.
  • Lerman, B. M., Galkin, V. I., & Cherkasov, R. A. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 94(8), 693.
  • Lomas, J. S. (1966). The nuclear magnetic resonance spectra of some fluorinated cyclohexanes. Transactions of the Faraday Society, 62, 2588-2595.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • UTDallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. [Link]

  • Zerbe, O., & Bader, R. (n.d.). peptide nmr. [Link]

  • Unknown. (n.d.). 1H and 12C NMR spectra of some amino acids. [Link]

  • Cotten, M., & Cross, T. A. (1999). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biophysical journal, 76(3), 1219–1227.
  • F. J. P. et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Chemistry–A European Journal.
  • Abraham, R. J., Edgar, M., Griffiths, L., & Powell, R. L. (1995). Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. Journal of the Chemical Society, Perkin Transactions 2, (3), 561-567.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0250782). [Link]

  • Gouverneur, V., & O'Hagan, D. (2023). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. CHIMIA International Journal for Chemistry, 77(4), 209-214.
  • J&K Scientific. (n.d.). 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid. [Link]

  • Akter, T., Kawauchi, S., & Nishida, K. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4499.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • PubChem. (n.d.). 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the acetic acid [Image]. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook. [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 26. The presence of a free amino group in... [Image]. [Link]

  • Magritek. (n.d.). Just a few milligrams available for a 13C measurement?. [Link]

  • Szyperski, T., Luginbühl, P., Otting, G., Güntert, P., & Wüthrich, K. (1996). The 2D NMR Experiments H(C)CO2 and HCCO2 for Assignment and pH Titration of Carboxylate Groups in. Journal of biomolecular NMR, 8(3), 341–345.
  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. [Link]

  • ResearchGate. (2025). Synthesis and characteristics of amino acid derivatives of 1,4-naphthoquinone. [Link]

Sources

The Strategic Introduction of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Fluorinated Amino Acids in Drug Discovery

In the landscape of contemporary drug development, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] Fluorine-containing amino acids, in particular, are gaining prominence as valuable building blocks for the synthesis of peptides and small molecules with improved metabolic stability, binding affinity, and bioavailability.[1] This guide focuses on a unique and promising building block: 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. The gem-difluorocyclohexyl moiety imparts a fascinating combination of lipophilicity and conformational rigidity, making this amino acid a compelling candidate for addressing key challenges in drug design, particularly in the realm of central nervous system (CNS) disorders and peptide therapeutics.

This technical guide will provide an in-depth exploration of the synthesis, key properties, and potential applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this innovative building block in their research.

Synthesis of this compound: A Plausible and Adaptable Protocol

The synthesis of this compound can be efficiently achieved through established methodologies for α-amino acid synthesis, starting from the corresponding ketone, 4,4-difluorocyclohexanone. The Bucherer-Bergs reaction provides a robust and straightforward approach.

The precursor, 4,4-difluorocyclohexanone, is a commercially available starting material.[2] Its synthesis has been reported in the literature, often involving the fluorination of a cyclohexanone derivative.[3][4]

A plausible synthetic route commencing from 4,4-difluorocyclohexanone is outlined below. This multi-step process is a well-established method for the preparation of α,α-disubstituted amino acids.

start 4,4-Difluorocyclohexanone intermediate1 5,5-(4,4-Difluorocyclohexane)hydantoin start->intermediate1 (NH4)2CO3, KCN Bucherer-Bergs Reaction final_product This compound intermediate1->final_product Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol provides a general framework for the synthesis. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary.

Step 1: Synthesis of 5,5-(4,4-Difluorocyclohexane)hydantoin

  • In a sealed pressure vessel, combine 4,4-difluorocyclohexanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water (1:1 v/v).

  • Heat the mixture with stirring to 60-70°C for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude hydantoin can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to this compound

  • Suspend the purified 5,5-(4,4-Difluorocyclohexane)hydantoin in an aqueous solution of a strong base (e.g., 2-4 M NaOH) or a strong acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the hydantoin is fully consumed.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, carefully acidify the solution with a strong acid to the isoelectric point of the amino acid to precipitate the product. If acidic hydrolysis was used, neutralize the solution with a base to the isoelectric point.

  • Collect the precipitated amino acid by filtration, wash with cold water and then a small amount of a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

  • Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of the gem-difluoro group at the 4-position of the cyclohexyl ring significantly influences the physicochemical properties of the amino acid, which in turn can have a profound impact on its pharmacokinetic and pharmacodynamic behavior in a biological system.[5]

PropertyNon-Fluorinated Analog (Cyclohexylglycine)This compound (Predicted)Rationale for Change
pKa (Amino Group) ~9.8Lower (~9.2 - 9.5)The strong electron-withdrawing effect of the fluorine atoms decreases the basicity of the amino group.[5][6][7]
pKa (Carboxyl Group) ~2.3Lower (~2.0 - 2.2)The inductive effect of the fluorine atoms increases the acidity of the carboxylic acid.[5][6][7]
LogP ~1.5Higher (~2.0 - 2.5)While fluorine is highly electronegative, the replacement of two C-H bonds with C-F bonds can increase lipophilicity. The effect is complex and can be influenced by intramolecular interactions.[5][6]
Metabolic Stability Susceptible to oxidation at the cyclohexyl ringSignificantly IncreasedThe C-F bond is much stronger than the C-H bond, making the 4-position of the cyclohexyl ring resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7]

Note: The values for the non-fluorinated analog are approximate and can vary depending on the measurement conditions. The values for the difluorinated compound are predicted based on the known effects of gem-difluorination on similar structures.

Potential Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block for a range of applications in drug discovery.

Development of CNS-Targeted Therapeutics

The increased lipophilicity imparted by the difluorocyclohexyl group can enhance the ability of a molecule to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. This makes our target amino acid an attractive component for the synthesis of novel CNS-active compounds.

Synthesis of Conformationally Constrained GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Analogs of GABA, such as pregabalin and gabapentin, are important therapeutics for epilepsy, neuropathic pain, and anxiety disorders.[8][9][10] The rigid cyclohexyl backbone of this compound can be used to create conformationally restricted GABA analogs, potentially leading to increased potency and selectivity for GABAergic targets.

Experimental Protocol: Synthesis of a GABA Analog

The following is a generalized protocol for the synthesis of a GABA analog from this compound, inspired by synthetic routes to pregabalin.

  • Protection of the Amino Group: Protect the amino group of this compound with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate), under standard conditions.

  • Reduction of the Carboxylic Acid: Reduce the carboxylic acid of the N-protected amino acid to the corresponding alcohol using a reducing agent like borane-tetrahydrofuran complex (BH3-THF) or lithium aluminum hydride (LiAlH4).

  • Conversion to a Leaving Group: Convert the primary alcohol to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride or mesylation with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Displacement with Cyanide: Displace the leaving group with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF to introduce a nitrile group.

  • Hydrolysis of the Nitrile and Deprotection: Hydrolyze the nitrile to a carboxylic acid and remove the N-protecting group simultaneously under acidic conditions (e.g., refluxing with 6 M HCl) to yield the final GABA analog.

Incorporation into Peptidomimetics and Bioactive Peptides

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic potential.[11][12] this compound can be used to create peptides with improved properties:

  • Enhanced Proteolytic Stability: The sterically hindered α,α-disubstituted nature of this amino acid can confer resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Conformational Rigidity: The cyclohexyl ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure and potentially higher binding affinity for the target receptor.

  • Modulation of Lipophilicity: The increased lipophilicity of the side chain can improve the peptide's ability to cross cell membranes.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual incorporation of Fmoc-protected this compound into a peptide using standard Fmoc-based solid-phase peptide synthesis.[11][12][13][14][15]

Resin Resin Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 1. Couple Fmoc-AA1 AA1 H2N-AA1-Resin Fmoc_AA1->AA1 2. Fmoc Deprotection (Piperidine) Fmoc_UAA_AA1 Fmoc-UAA-AA1-Resin AA1->Fmoc_UAA_AA1 3. Couple Fmoc-UAA-OH Cleavage Cleaved Peptide Fmoc_UAA_AA1->Cleavage Repeat steps 2 & 3 for desired sequence then Cleave from Resin (TFA) Start Test Compound + Liver Microsomes Incubation Incubate at 37°C Start->Incubation Reaction Initiate with NADPH Incubation->Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Reaction->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analysis->Data

Sources

A Technical Guide to Difluorinated Cyclic Amino Acids: Synthesis, Conformational Control, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering predictable modulation of physicochemical and biological properties.[1][2] When applied to the rigid scaffolds of cyclic amino acids, such as proline, geminal difluorination provides a powerful tool for fine-tuning molecular conformation, enhancing metabolic stability, and optimizing interactions with biological targets.[3][4] This guide provides an in-depth analysis of difluorinated cyclic amino acids, intended for researchers, scientists, and drug development professionals. We will explore the prevalent synthetic methodologies, delve into the stereoelectronic effects governing their unique conformational behavior, and detail their practical applications in peptide science and drug discovery, supported by field-proven protocols and mechanistic insights.

Introduction: The Strategic Value of Fluorine in Cyclic Amino Acids

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—make it a "super-functional group" in drug design.[5] Its introduction can profoundly impact a molecule's lipophilicity, pKa, and resistance to metabolic degradation.[4][6] Cyclic amino acids, most notably proline, serve a distinct and critical role by introducing conformational rigidity into peptides and small molecules. The pyrrolidine ring of proline restricts the phi (φ) dihedral angle of the peptide backbone, often inducing turns and stabilizing secondary structures like β-sheets and polyproline helices.[7]

The combination of these two elements—the conformational constraint of a cyclic scaffold and the powerful electronic influence of fluorine—creates a synergistic effect. Gem-difluorination, the focus of this guide, involves replacing a methylene group (-CH2-) with a difluoromethylene group (-CF2-). This substitution does more than simply block a site of potential metabolic oxidation; it introduces potent stereoelectronic effects that can precisely control the puckering of the ring system, thereby influencing the overall three-dimensional shape of the molecule.[1][7] This level of conformational control is invaluable for optimizing the presentation of pharmacophoric elements for target binding and improving drug disposition profiles.

Synthetic Strategies for Difluorinated Cyclic Amino Acids

The accessibility of these valuable building blocks is paramount for their widespread use. While various methods exist, deoxyfluorination of a corresponding ketone precursor remains one of the most robust and widely adopted strategies, particularly for the synthesis of 4,4-difluoro-L-proline.[8][9]

2.1 Core Methodology: Deoxyfluorination of Keto-Procursors

The most common pathway to gem-difluorinated cyclic amino acids involves the conversion of a ketone to a difluoromethylene group. This is typically achieved using a nucleophilic fluorine source. Diethylaminosulfur trifluoride (DAST) and its analogues are frequently the reagents of choice for this transformation due to their commercial availability and efficacy.[8] The reaction proceeds via the formation of a thionyl tetrafluoride intermediate, which then delivers two fluoride ions to the carbonyl carbon.

The causality behind this choice of strategy is its efficiency and the relative accessibility of the keto-proline precursors. For instance, 4-hydroxy-L-proline, a readily available chiral pool starting material, can be oxidized to 4-keto-L-proline, which serves as the direct substrate for fluorination.[8] This preserves the critical stereochemistry at the α-carbon.

Synthesis_Workflow Start 4-Hydroxy-L-proline (Chiral Pool) Protect N- and C-Terminus Protection (e.g., Z, Bn) Start->Protect Oxidize Oxidation (e.g., CrO3, Swern) Protect->Oxidize Keto Protected 4-Keto-L-proline Oxidize->Keto Fluorinate Deoxyfluorination (DAST) Keto->Fluorinate DiFluoro Protected 4,4-Difluoro-L-proline Fluorinate->DiFluoro Deprotect Deprotection (e.g., Hydrogenolysis) DiFluoro->Deprotect Final 4,4-Difluoro-L-proline Deprotect->Final

Caption: General workflow for synthesizing 4,4-difluoro-L-proline.

Experimental Protocol: Synthesis of N-Boc-4,4-difluoro-L-proline

This protocol is adapted from established literature procedures and represents a self-validating system for producing the target compound.[8]

Step 1: Oxidation of N-Boc-4-hydroxy-L-proline

  • Dissolve N-Boc-4-hydroxy-L-proline (1.0 eq) in acetone at 0°C in a flask equipped with a stirrer.

  • Slowly add Jones reagent (CrO3/H2SO4) (2.5 eq) dropwise, maintaining the temperature below 5°C. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • Quench the reaction by adding isopropanol until the orange/brown color turns to green.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-keto-L-proline as a crude solid, which can be used directly in the next step.

Step 2: Deoxyfluorination

  • Caution: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Dissolve the crude N-Boc-4-keto-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or 19F NMR.

  • Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4,4-difluoro-L-proline. The final product should be validated by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Conformational Control: The Impact of Gem-Difluorination

The true power of difluorinated cyclic amino acids lies in their ability to exert precise control over local geometry. In the case of proline, the five-membered ring is not planar but exists in one of two preferred "puckered" conformations: Cγ-endo (also called "Up") or Cγ-exo ("Down"), where Cγ is the C4 carbon. The introduction of fluorine at this position dramatically alters the energetic landscape of this equilibrium.

3.1 Ring Pucker and Stereoelectronic Effects

Fluorination at the C4 position of proline stabilizes specific ring puckers due to powerful stereoelectronic effects.[1] The highly electronegative fluorine atoms create a strong dipole moment. The conformation is heavily influenced by the gauche effect, where the polar C-F bonds tend to align gauche to neighboring polar bonds or electron-donating groups to maximize stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F).[7] For 4,4-difluoroproline, this results in a strong preference for the Cγ-exo pucker, which places the C-F bonds in a more stable arrangement relative to the rest of the ring. This conformational locking is much more pronounced than in monofluorinated or hydroxylated prolines.[1]

Conformational_Equilibrium cluster_0 Proline Ring Pucker cluster_1 4,4-Difluoroproline Endo Cγ-endo (Up) Exo Cγ-exo (Down) Endo->Exo Equilibrium LockedExo Strongly Favored Cγ-exo Pucker DisfavoredEndo Cγ-endo DisfavoredEndo->LockedExo Gauche Effect & Hyperconjugation SPPS_Workflow Start Start: Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine) Start->Deprotect1 Couple1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-4,4-F₂Pro-OH (Extended Time/Double Couple) Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Ala-OH Deprotect3->Couple3 Deprotect4 Final Fmoc Deprotection Couple3->Deprotect4 Cap N-Terminal Capping (Acetic Anhydride) Deprotect4->Cap Cleave Cleavage from Resin (TFA Cocktail) Cap->Cleave Purify Purification (HPLC) & Validation (MS) Cleave->Purify

Caption: A typical SPPS cycle for incorporating a difluoroproline residue.

Future Perspectives

The field of fluorinated amino acids continues to evolve rapidly. While difluorinated prolines are well-established, significant challenges and opportunities remain. The synthesis of analogues with difluoromethyl (-CHF2) groups is a largely unsolved problem and represents a promising frontier. [3]Furthermore, the development of more complex, constrained bicyclic difluorinated amino acids could provide novel scaffolds that offer even greater control over molecular shape and function, potentially serving as bioisosteres for aromatic rings to improve properties like solubility and three-dimensionality. [10][11]As synthetic methods become more sophisticated, the routine application of these powerful building blocks will continue to drive innovation in the design of next-generation therapeutics.

References
  • Tinker, A., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6636. [Link]

  • Zhang, J., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • Coxon, C. R., & Foley, C. A. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 18(sup1), 123-134. [Link]

  • Coxon, C. R., & Foley, C. A. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 18(sup1), 123-134. [Link]

  • Coxon, C. R., & Foley, C. A. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Foley, C. A., & Coxon, C. R. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 97, 132338. [Link]

  • Chaumont, A., & Chaume, G. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(3), 1087. [Link]

  • Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10736-10803. [Link]

  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961-7005. [Link]

  • Verhoork, S. J. M., et al. (2023). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 10(9), 2355-2367. [Link]

  • Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. The Journal of Organic Chemistry, 87(5), 3463-3472. [Link]

  • Lin, F. Y., & Clogston, J. K. (2018). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 20(2), 1047-1057. [Link]

  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961-7005. [Link]

  • Chaumont, A., & Chaume, G. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(3), 1087. [Link]

  • Foley, C. A., & Coxon, C. R. (2023). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 18(sup1), 109-122. [Link]

  • Sufrin, J. R., et al. (1982). Synthetic approaches to peptide analogues containing 4,4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. [Link]

  • Mykhailiuk, P. K., & Shishkin, O. V. (2022). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainian Bioorganic Acta, 17(1), 1-8. [Link]

  • Qiu, X. L., & Qing, F. L. (2013). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Synthesis, 10(5), 713-719. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Foley, C. A., & Coxon, C. R. (2023). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 18(sup1), 109-122. [Link]

  • Tevere, V. J., et al. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 85(15), 9576-9585. [Link]

  • Crisma, M., et al. (1998). Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. Journal of the American Chemical Society, 120(13), 3218-3224. [Link]

  • Wang, F., et al. (2011). Synthesis of gem-difluorinated cyclopropanes and cyclopropenes: trifluoromethyltrimethylsilane as a difluorocarbene source. Angewandte Chemie International Edition in English, 50(31), 7153-7157. [Link]

  • Wang, C., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 469-482. [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]

  • Tevere, V. J., et al. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 85(15), 9576-9585. [Link]

  • Faler, C. A., et al. (2012). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Tetrahedron Letters, 53(24), 3002-3004. [Link]

  • Hryshchyshyn, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331. [Link]

  • Ayadi, A., et al. (2022). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 27(19), 6598. [Link]

Sources

Methodological & Application

Application Note: Seamless Integration of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid into Peptides via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Amino Acids in Peptide Therapeutics

The strategic incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties.[1][2] Among these, fluorinated amino acids (FAAs) have garnered significant attention for their ability to confer unique and advantageous characteristics to peptides, such as enhanced metabolic stability, increased binding affinity, and improved cellular uptake.[3][4][] The introduction of fluorine, the most electronegative element, can induce profound changes in the local electronic environment and conformation of a peptide, leading to improved therapeutic profiles.[6][7]

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is a particularly intriguing building block. The gem-difluoro group on the cyclohexyl ring introduces a stable, lipophilic moiety that can modulate peptide hydrophobicity and influence its secondary structure, potentially enhancing interactions with biological targets.[3][] However, the bulky and sterically hindered nature of the difluorocyclohexyl group presents unique challenges during solid-phase peptide synthesis (SPPS).[8][9] This application note provides a comprehensive guide for the efficient and reliable incorporation of this valuable amino acid into peptide chains, addressing the anticipated challenges with field-proven strategies and detailed protocols.

Understanding the Core Challenge: Steric Hindrance and Altered Reactivity

The primary obstacle in incorporating this compound into a growing peptide chain is the steric bulk of the difluorocyclohexyl side chain. This steric hindrance can significantly impede the approach of the activated carboxyl group to the deprotected N-terminus of the peptide-resin, leading to incomplete coupling reactions.[8][9] Furthermore, the strong electron-withdrawing effect of the fluorine atoms can decrease the nucleophilicity of the alpha-amino group, potentially slowing down the coupling kinetics.[6][7]

To overcome these hurdles, a multi-faceted approach is required, focusing on:

  • Optimized Protecting Group Strategy: Selecting the appropriate N-terminal protecting group is crucial for both efficient deprotection and to minimize side reactions.[10][11][12]

  • Potent Activation Chemistries: The use of highly reactive coupling reagents is essential to drive the sterically hindered acylation to completion.

  • Extended Reaction Times and Monitoring: Allowing sufficient time for the coupling reaction to proceed and employing qualitative tests to confirm completion are critical for success.

  • Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions, particularly for hindered amino acids.[8]

Experimental Workflow and Protocols

This section outlines the recommended materials, equipment, and step-by-step protocols for the successful incorporation of Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid into a target peptide sequence.

Materials and Equipment
Reagents Supplier Purpose
Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acidVariousThe non-canonical amino acid building block.
Rink Amide MBHA Resin (or other suitable resin)VariousSolid support for peptide synthesis.
N,N-Dimethylformamide (DMF), peptide synthesis gradeVariousPrimary solvent for washing and coupling steps.
Piperidine, peptide synthesis gradeVariousReagent for Fmoc deprotection.
Dichloromethane (DCM), peptide synthesis gradeVariousSolvent for resin swelling and washing.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)VariousHigh-efficiency coupling reagent.
HOBt (Hydroxybenzotriazole)VariousAdditive to suppress racemization and improve coupling efficiency.
DIPEA (N,N-Diisopropylethylamine)VariousBase for in situ neutralization and activation.
Trifluoroacetic acid (TFA)VariousReagent for final cleavage of the peptide from the resin.
Triisopropylsilane (TIS)VariousScavenger to protect against side reactions during cleavage.
Dithiothreitol (DDT)VariousScavenger for tryptophan-containing peptides.
Diethyl ether, anhydrousVariousFor precipitation of the cleaved peptide.
Acetonitrile (ACN), HPLC gradeVariousSolvent for peptide purification.
Water, HPLC gradeVariousSolvent for peptide purification.
Equipment Description
Automated Peptide Synthesizer(Optional, but recommended) e.g., CEM Liberty Blue, PTI Prelude X.
Manual SPPS Reaction VesselGlass vessel with a sintered glass filter.
Shaker/VortexerFor agitation during manual synthesis.
HPLC SystemFor purification and analysis of the final peptide.
LyophilizerFor drying the purified peptide.
Mass SpectrometerFor characterization of the final product.
Visualizing the Workflow: SPPS Cycle for Incorporating a Sterically Hindered FAA

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle cluster_final_steps Finalization Resin Start: Resin Swelling in DMF/DCM Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-FAA-OH, HATU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Kaiser_Test 5. Kaiser Test (Optional Monitoring) Wash2->Kaiser_Test Kaiser_Test->Deprotection Repeat Cycle for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser_Test->Cleavage Final AA Coupled Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: SPPS cycle for incorporating this compound.

Detailed Protocol: Manual Solid-Phase Peptide Synthesis

This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

1. Resin Preparation and Swelling a. Place the Rink Amide MBHA resin (0.1 mmol) in a manual SPPS reaction vessel. b. Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the DCM and wash the resin three times with 5 mL of DMF.

2. Fmoc Deprotection a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes. c. Drain the solution. d. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid a. In a separate vial, dissolve Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (0.4 mmol, 4 equivalents), HATU (0.39 mmol, 3.9 equivalents), and HOBt (0.4 mmol, 4 equivalents) in 3 mL of DMF. b. Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for at least 2 hours at room temperature. For this sterically hindered amino acid, an extended coupling time of 4 hours or even overnight may be necessary. e. Causality: The use of a high excess of the amino acid and a potent coupling reagent like HATU is crucial to overcome the steric hindrance and drive the reaction to completion.[9] DIPEA acts as a base to neutralize the protonated N-terminus and facilitate the coupling.

4. Monitoring the Coupling Reaction (Kaiser Test) a. After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and then DCM. b. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. c. If the Kaiser test is positive (blue beads), repeat the coupling step with a fresh solution of activated amino acid.

5. Washing a. Once the coupling is complete (negative Kaiser test), drain the coupling solution. b. Wash the resin with DMF (5 x 5 mL) to remove any unreacted reagents.

6. Chain Elongation a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Deprotection and Cleavage a. After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2). b. Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and dry the resin under vacuum. c. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). d. Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. e. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[13] TIS acts as a scavenger to prevent side reactions with cationic species generated during cleavage. f. Filter the cleavage mixture into a clean collection tube. g. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

8. Peptide Precipitation and Purification a. Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether. b. Centrifuge the mixture at 3000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice. c. Dry the peptide pellet under a stream of nitrogen. d. Dissolve the crude peptide in a minimal amount of ACN/Water (50:50) and purify by reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Troubleshooting and Expert Insights

  • Incomplete Coupling: This is the most common issue. In addition to extending the coupling time, consider a double coupling protocol. Microwave-assisted SPPS can also be highly effective in driving difficult couplings to completion.[8]

  • Aggregation: Peptides containing multiple hydrophobic residues can aggregate on the resin, hindering subsequent reactions.[14] Using "magic mixture" solvents (DCM/DMF/NMP) or incorporating pseudoproline dipeptides can help mitigate this issue.[14]

  • Racemization: While HATU/HOBt minimizes racemization, for particularly sensitive residues, consider using COMU or other advanced coupling reagents.

Conclusion

The successful incorporation of sterically demanding, non-canonical amino acids like this compound is achievable with a well-defined and optimized SPPS protocol. By employing potent activation strategies, extended reaction times, and diligent monitoring, researchers can seamlessly integrate this valuable building block to create novel peptides with enhanced therapeutic potential. The protocols and insights provided in this application note serve as a robust starting point for scientists and drug development professionals aiming to explore the exciting possibilities offered by fluorinated peptide analogues.

References

  • B. E. Smart, "Fluorine in Organic Chemistry," Plenum Press, 2001. [Link]

  • S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, "Fluorine in medicinal chemistry," Chem. Soc. Rev., 2008, 37, 320-330. [Link]

  • W. D. G. Brittain, C. M. P. T. V. D. L. T. Grove, C. D. S. T. G. Wright, A. C. La-Venia, J. A. T. R. M. B. J. Spencer, "Synthesis of complex unnatural fluorine-containing amino acids," J. Fluor. Chem., 2020, 239, 109630. [Link]

  • J. T. Welch, S. Eswarakrishnan, "Fluorine in Bioorganic Chemistry," John Wiley & Sons, 1991. [Link]

  • V. P. Kukhar, "Fluorinated Amino Acids: Synthesis and Properties," Wiley-VCH, 1999. [Link]

  • W. C. Chan, P. D. White, "Fmoc Solid Phase Peptide Synthesis: A Practical Approach," Oxford University Press, 2000. [Link]

  • CEM Corporation, "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." [Link]

  • A. F. Abdel-Magid, J. H. Cohen, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids," Request PDF. [Link]

  • M. Amblard, J. A. Fehrentz, J. Martinez, G. Subra, "Methods and protocols of modern solid phase peptide synthesis," Mol. Biotechnol., 2006, 33, 239-254. [Link]

  • M. Conda-Sheridan, M. Krishnaiah, "Protecting Groups in Peptide Synthesis," Methods Mol. Biol., 2020, 2103, 111-128. [Link]

  • J. A. H. Lain, C. D. S. T. G. Wright, J. A. T. R. M. B. J. Spencer, "Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery," ACS Med. Chem. Lett., 2023, 14, 5, 637–643. [Link]

  • M. K. Johansson, M. El-Faham, F. Albericio, "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides," Front. Bioeng. Biotechnol., 2020, 8, 169. [Link]

  • AAPPTEC, "Guide to Solid Phase Peptide Synthesis." [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unique Challenges of a Sterically Demanding and Electronically Modified Amino Acid

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is a non-canonical amino acid of increasing interest in medicinal chemistry and drug development. Its rigid, gem-difluorinated cyclohexyl moiety offers a unique tool to introduce conformational constraints and modulate the physicochemical properties of peptides, such as metabolic stability and membrane permeability[1]. However, these same features present significant hurdles during Solid-Phase Peptide Synthesis (SPPS).

The primary challenges stem from two distinct sources:

  • Steric Hindrance: The bulky 4,4-difluorocyclohexyl group adjacent to the α-carbon creates substantial steric hindrance. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow and incomplete coupling reactions[2]. Traditional coupling methods may prove inefficient, resulting in deletion sequences and low purity of the target peptide.

  • Electronic Effects of Gem-Difluorination: The presence of two highly electronegative fluorine atoms on the cyclohexyl ring has a profound impact on the electronic properties of the amino acid. This electron-withdrawing effect can decrease the nucleophilicity of the α-amino group, further slowing the kinetics of the coupling reaction. Caution is advised when incorporating fluorinated amino acids into peptides, as the electronegativity of the fluorine substitution can mitigate the reactivity of the system, leading to poor yields.

This guide provides a comprehensive overview of robust coupling protocols designed to overcome these challenges. We will explore the rationale behind reagent selection, optimized reaction conditions, and methodologies to ensure the successful incorporation of this compound into peptide sequences.

Core Principles for Successful Coupling

To address the dual challenges of steric hindrance and electronic deactivation, the following principles should guide the development of any coupling protocol for this amino acid:

  • Employ High-Activity Coupling Reagents: Standard carbodiimide reagents like DCC or DIC alone are often insufficient. Uronium/aminium or phosphonium salt-based reagents are essential to generate a highly reactive activated ester intermediate.

  • Optimize Reaction Conditions: Extended coupling times and elevated temperatures can be used to drive the reaction to completion.

  • Leverage Microwave-Assisted SPPS: Microwave energy is highly effective at overcoming the activation energy barriers of difficult couplings, significantly accelerating reaction rates and improving yields[1][3][4].

  • Monitor Coupling Efficiency: After coupling this demanding residue, it is critical to perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure the reaction has gone to completion before proceeding to the next deprotection step.

Recommended Coupling Reagents and Additives

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes recommended reagents, their mechanism of action, and key considerations.

Coupling ReagentClassActivating AdditiveKey Advantages & Considerations
HATU Uronium/AminiumHOAtForms a highly reactive OAt-ester. Considered one of the most effective reagents for hindered couplings. Rapid reaction kinetics and low racemization tendency[5].
HCTU Uronium/Aminium6-Cl-HOBtHigh coupling efficiency, often faster than HBTU. A reliable and cost-effective alternative to HATU for many applications[6].
COMU Uronium/AminiumOxymaPure®High coupling efficiency comparable to HATU. Incorporates the OxymaPure leaving group, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents. Excellent solubility[7].
PyBOP PhosphoniumHOBtEffective for sterically hindered couplings. The byproduct, HMPA, is not carcinogenic, unlike the byproduct of its predecessor, BOP[5].
DIC/OxymaPure® CarbodiimideOxymaPure®A cost-effective option that provides low racemization. Slower than uronium/aminium salts but can be effective, especially with extended reaction times or microwave heating[6].

Experimental Protocols

The following protocols are designed for the Fmoc/tBu SPPS strategy. It is assumed that the N-terminus of the peptide-resin is deprotected and ready for coupling. The this compound should be N-α-Fmoc protected.

Protocol 1: Standard Room Temperature Coupling using HATU

This protocol is a robust starting point for manual or automated synthesizers without microwave capability.

  • Reagent Preparation:

    • Prepare a solution of Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in N,N-Dimethylformamide (DMF).

    • In a separate vial, prepare a solution of N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF.

  • Pre-activation:

    • Add the DIPEA solution to the amino acid/HATU/HOAt solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution will typically change color.

  • Coupling:

    • Add the pre-activated mixture to the reaction vessel containing the swelled peptide-resin.

    • Agitate the reaction vessel for a minimum of 2 hours at room temperature.

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), indicating incomplete coupling, proceed to a second coupling.

  • Double Coupling (if necessary):

    • Repeat steps 1-4 with fresh reagents. A shorter coupling time (1 hour) may be sufficient for the second coupling. If the Kaiser test remains positive, consider capping the unreacted amines with acetic anhydride before proceeding.

Protocol 2: High-Efficiency Microwave-Assisted Coupling using COMU

Microwave-assisted SPPS is the recommended method for incorporating this challenging amino acid, as it dramatically improves coupling efficiency and reduces reaction times[1][3][4].

  • Reagent Preparation:

    • In the reaction vessel, add Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (5 eq.), COMU (5 eq.), and DIPEA (10 eq.) to the swelled peptide-resin.

    • Add sufficient DMF to swell the resin and ensure proper mixing.

  • Microwave-Assisted Coupling:

    • Place the reaction vessel in a dedicated peptide synthesis microwave reactor.

    • Irradiate with microwave energy at a constant temperature of 75°C for 10-15 minutes.

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring:

    • Perform a Kaiser test. In most cases, a single microwave-assisted coupling will be sufficient for complete reaction. If the test is positive, a second short (5-minute) microwave coupling can be performed.

Visualization of the Coupling Workflow

The following diagram illustrates the key steps in the coupling process for this sterically hindered amino acid.

SPPS_Coupling_Workflow cluster_start Start: Deprotected Peptide-Resin cluster_reagents Reagent Activation cluster_coupling Coupling Reaction cluster_analysis Completion Check cluster_end Result start_node H₂N-Peptide-Resin coupling_step Coupling (2h @ RT or 15 min @ 75°C MW) start_node->coupling_step aa Fmoc-AA-OH (4-5 eq.) pre_activation Pre-activation (1-2 min) aa->pre_activation coupler Coupling Reagent (e.g., HATU, COMU) (3.9-5 eq.) coupler->pre_activation base Base (DIPEA) (8-10 eq.) base->pre_activation pre_activation->coupling_step wash DMF Wash coupling_step->wash kaiser Kaiser Test wash->kaiser complete Coupling Complete (Proceed to Deprotection) kaiser->complete Negative (Yellow) incomplete Incomplete Coupling (Double Couple/Cap) kaiser->incomplete Positive (Blue) HATU_Activation_Mechanism reactants Fmoc-AA-COOH HATU Base (DIPEA) intermediates Activated OAt-Ester H-Peptide-Resin reactants->intermediates Activation products Fmoc-AA-Peptide-Resin HOAt Tetramethylurea intermediates->products Nucleophilic Attack (Amide Bond Formation)

Caption: Activation mechanism using HATU to form a reactive OAt-ester.

Conclusion and Best Practices

The successful incorporation of this compound into synthetic peptides is achievable with careful consideration of the inherent steric and electronic challenges. The use of high-activity uronium/aminium coupling reagents, particularly in conjunction with microwave-assisted synthesis, is strongly recommended to ensure high coupling efficiency. For any given peptide sequence, empirical optimization may be necessary, and diligent monitoring of coupling completeness via tests like the Kaiser test is essential to prevent the accumulation of deletion byproducts. By employing the robust protocols outlined in this guide, researchers can confidently utilize this valuable and unique building block in their drug discovery and development efforts.

References

  • Solid-phase peptide synthesis using microwave irradiation. PubMed. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Wuhan University. Available at: [Link]

  • (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. MySkinRecipes. Available at: [Link]

  • Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH. Available at: [Link]

  • gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. NIH. Available at: [Link]

Sources

Protecting Group Strategies for 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal chemistry to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is a valuable building block in this endeavor, offering a constrained, gem-difluorinated aliphatic scaffold that can be incorporated into peptidomimetics and other novel therapeutics.[4] The effective synthesis and manipulation of this non-canonical amino acid hinge on the judicious use of protecting groups for its amino and carboxylic acid functionalities.

This guide provides a detailed overview of protecting group strategies tailored for this compound, offering insights into the selection of appropriate protecting groups and comprehensive, step-by-step protocols for their application and removal.

Amino Group Protection: A Comparative Overview

The protection of the α-amino group is paramount to prevent undesired side reactions, such as self-polymerization, during subsequent synthetic transformations.[5][6] The most commonly employed N-protecting groups in peptide synthesis and related fields are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[5][7]

The Tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection due to its stability in a wide range of non-acidic conditions and its facile removal with moderate to strong acids.[8][9] This makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[8][]

Protocol 1: Boc-Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane/water (e.g., 2:1 v/v).

  • Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.0-2.5 eq), to the solution to deprotonate the amino group and facilitate nucleophilic attack.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvent. Acidify the aqueous solution to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product.

Protocol 2: Deprotection of the Boc Group

  • Dissolution: Dissolve the Boc-protected amino acid in an appropriate solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% in DCM) or hydrochloric acid (HCl) in dioxane (e.g., 4 M).[9][11]

  • Reaction: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Removal of Acid: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

  • Isolation: The resulting amine salt can be precipitated with a non-polar solvent like diethyl ether and isolated by filtration.[8]

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another widely used amine protecting group, valued for its stability under both acidic and basic conditions.[12] Its removal is typically achieved through catalytic hydrogenolysis, a mild and highly selective method.[7][13] This makes the Cbz group orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[12]

Protocol 3: Cbz-Protection of this compound

  • Dissolution: Suspend this compound (1.0 eq) in an aqueous solution of a base like sodium carbonate or sodium bicarbonate.

  • Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) (1.1-1.2 eq) dropwise while maintaining the pH between 9 and 10.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: After the reaction is complete, wash the mixture with a non-polar solvent (e.g., diethyl ether) to remove any excess Cbz-Cl.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with a dilute acid and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate to obtain the Cbz-protected product.

Protocol 4: Deprotection of the Cbz Group

  • Dissolution: Dissolve the Cbz-protected amino acid in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected amine.

Alternatively, strong acidic conditions like HBr in acetic acid can also cleave the Cbz group, although this method is less mild than hydrogenolysis.[14][15]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly important in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, typically with a secondary amine like piperidine.[16][17][18] It is stable to acidic and hydrogenolytic conditions, making it orthogonal to Boc and Cbz groups, respectively.[][19]

Protocol 5: Fmoc-Protection of this compound

  • Dissolution: Dissolve the amino acid (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium carbonate solution.

  • Reagent Addition: Add Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) (1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: Pour the reaction mixture into cold water and acidify to pH 2 with dilute HCl.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.

Protocol 6: Deprotection of the Fmoc Group

  • Dissolution: Dissolve the Fmoc-protected substrate in an organic solvent, most commonly N,N-dimethylformamide (DMF).

  • Base Treatment: Add a solution of piperidine in DMF (typically 20% v/v) to the reaction mixture.[20][21]

  • Reaction: Stir at room temperature for 5-30 minutes. The deprotection is often rapid.[16][17][18]

  • Isolation: The product can be isolated after removal of the solvent and the fulvene-piperidine adduct by-product, often through precipitation or extraction.

N_Protection_Deprotection

Carboxylic Acid Group Protection

Protecting the carboxylic acid moiety, typically as an ester, prevents its participation in undesired reactions, such as acting as a nucleophile.[22][23] The choice of ester is dictated by the desired deprotection conditions, which should be compatible with the N-protecting group and any other functional groups in the molecule.[24]

Common Ester Protecting Groups
  • Methyl and Ethyl Esters: These are simple and common protecting groups, typically removed by saponification (base-mediated hydrolysis). However, these conditions are not compatible with base-labile protecting groups like Fmoc.

  • Benzyl (Bn) Ester: Stable to a wide range of conditions, the benzyl ester is an excellent choice for orthogonal protection schemes. It is readily removed by catalytic hydrogenolysis, the same conditions used for Cbz group removal.[22][23]

  • Tert-Butyl (tBu) Ester: This ester is stable to basic and nucleophilic conditions but is easily cleaved under moderately acidic conditions (e.g., with TFA), similar to the Boc group.[22][24]

Protocol 7: Esterification (General Procedure)

  • Dissolution: Dissolve the N-protected amino acid in the corresponding alcohol (e.g., methanol for methyl ester, benzyl alcohol for benzyl ester).

  • Catalyst/Reagent Addition:

    • For methyl/ethyl esters: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux, or use a milder reagent like thionyl chloride (SOCl₂) at 0 °C to room temperature.

    • For benzyl/tert-butyl esters: More specialized conditions are often required, such as using the corresponding alcohol with a coupling agent or via isobutylene addition for the tBu ester.

  • Reaction and Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, neutralize the reaction mixture and remove the excess alcohol. Extract the product with an organic solvent, wash, dry, and purify by chromatography if necessary.

Protocol 8: Deprotection of Ester Groups

  • Saponification (for Methyl/Ethyl Esters):

    • Dissolve the ester in a mixture of an organic solvent (e.g., THF or methanol) and water.

    • Add an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq).

    • Stir at room temperature until hydrolysis is complete.

    • Acidify the mixture to protonate the carboxylate and extract the product.

  • Hydrogenolysis (for Benzyl Esters):

    • Follow the same procedure as for the deprotection of the Cbz group (Protocol 4).

  • Acidolysis (for Tert-Butyl Esters):

    • Follow the same procedure as for the deprotection of the Boc group (Protocol 2).

O_Protection_Deprotection

Summary of Protecting Groups

The selection of a protecting group strategy is critical and depends on the planned synthetic route. The following table summarizes the key characteristics of the discussed protecting groups.

Functional GroupProtecting GroupAbbreviationCleavage ConditionsStability
Amine Tert-butoxycarbonylBocStrong Acid (TFA, HCl)[9][11]Base, Hydrogenolysis
BenzyloxycarbonylCbz, ZCatalytic Hydrogenolysis, Strong Acid (HBr/AcOH)[13][14]Acid (mild), Base
9-FluorenylmethoxycarbonylFmocBase (Piperidine)[16][17][18]Acid, Hydrogenolysis
Carboxylic Acid Methyl/Ethyl EsterMe/EtBase (Saponification)Acid, Hydrogenolysis
Benzyl EsterBnCatalytic Hydrogenolysis[22][23]Acid, Base
Tert-butyl EstertBuStrong Acid (TFA, HCl)[22][24]Base, Hydrogenolysis

Orthogonal Protecting Group Strategies

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others.[25][26][27] This is essential for the synthesis of complex molecules, such as peptides, where sequential modifications at different sites are required.[25][26]

A common orthogonal pairing is the use of a base-labile Fmoc group for the amine and an acid-labile tBu group for the carboxylic acid (and side chains), which is the foundation of modern Fmoc-based SPPS.[][24] Another powerful combination is the acid-labile Boc group for the amine and the hydrogenolysis-labile Bn ester for the carboxyl group.

Example Synthetic Scenario:

Consider the synthesis of a dipeptide where this compound is the C-terminal residue.

  • Starting Material: Boc-NH-(4,4-difluorocyclohexyl)-CH-COOBn.

  • N-Deprotection: The Boc group is selectively removed using TFA, leaving the Bn ester intact.

  • Coupling: The newly freed amino group is coupled with a second N-protected amino acid.

  • Final Deprotection: The Bn ester is removed via hydrogenolysis to yield the final dipeptide with a free C-terminus.

Orthogonal_Strategy

By carefully selecting from the available protecting groups, researchers can devise robust and efficient synthetic routes for the incorporation of this compound into a wide array of complex molecular architectures.

References

  • Methods for Removing the Fmoc Group.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Methods for Removing the Fmoc Group.
  • Selective Cleavage of Cbz-Protected Amines. American Chemical Society.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
  • Methods for Removing the Fmoc Group.
  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Fluorin
  • Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.
  • A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis. Benchchem.
  • Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)
  • Orthogonal and safety-catch protecting group strategies in solid-phase...
  • Recent Advances in the Synthesis of Fluorinated Amino Acids.
  • Boc Protection - Common Conditions.
  • Protecting group. Wikipedia.
  • Amino Acid Deriv
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Protecting Groups in Peptide Synthesis.
  • (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. MySkinRecipes.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis.
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter.
  • Protecting Groups for Amines: Carbam
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • To Deprotect and Serve.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis.
  • Carboxyl protecting groups.

Sources

Application Note: A Robust HPLC-Based Method for the Chiral Separation of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. The stereoisomeric purity of non-proteinogenic amino acids is a critical quality attribute in pharmaceutical development, as enantiomers frequently exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive protocol, from chiral stationary phase (CSP) selection and mobile phase optimization to data interpretation, tailored for researchers, analytical scientists, and drug development professionals. We detail a primary method using a macrocyclic glycopeptide-based CSP for the direct separation of the underivatized enantiomers, offering a streamlined and efficient analytical workflow.

Introduction: The Imperative of Chiral Purity

This compound is a non-proteinogenic α-amino acid characterized by a bulky, fluorinated cycloalkyl moiety. The introduction of fluorine can significantly alter properties such as metabolic stability and binding affinity, making such compounds valuable building blocks in medicinal chemistry.[1] As with most chiral molecules, the biological activity is typically confined to one enantiomer. Consequently, the development of reliable analytical methods to resolve and quantify the enantiomeric excess (% ee) is a foundational requirement for regulatory approval and clinical success.[2]

Direct chiral separation by HPLC is the preferred method for analyzing amino acid enantiomers, as it avoids the creation of diastereomers through derivatization, a process that can introduce impurities and potential racemization.[3][4] This note focuses on a direct separation strategy, leveraging the unique selective capabilities of modern chiral stationary phases.

The Principle of Chiral Recognition

The separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the silica support. The stability of these complexes differs, leading to different retention times and, thus, separation. For a polar, amphoteric molecule like this compound, several interactions are key:

  • Ionic Interactions: The primary amine (-NH₂) and carboxylic acid (-COOH) groups of the analyte can engage in electrostatic interactions with charged sites on the CSP.

  • Hydrogen Bonding: The amine and carboxyl groups are also potent hydrogen bond donors and acceptors.

  • Steric Hindrance: The bulky 4,4-difluorocyclohexyl group creates significant steric hindrance, which plays a crucial role in how each enantiomer fits into the chiral selector's three-dimensional structure.

  • Dipole-Dipole Interactions: The C-F bonds introduce strong dipoles that can interact with polar sites on the CSP.

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are exceptionally well-suited for this task. They possess a complex basket-like structure with multiple stereogenic centers and a variety of functional groups (ionic, amide, hydroxyl), enabling the multi-point interactions necessary for robust chiral recognition of underivatized amino acids.[3][5]

Method Development and Protocol

Experimental Workflow Overview

The overall process involves a systematic approach, beginning with sample preparation and progressing through HPLC analysis to data processing.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolve racemate in mobile phase) Equilibration Column Equilibration (Stabilize baseline) SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation (Filter and degas) MobilePhasePrep->Equilibration Injection Sample Injection (Inject 5-10 µL) Equilibration->Injection Separation Isocratic Elution (Enantiomer Separation) Injection->Separation Detection UV Detection (Monitor at 210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate α and Rs Integration->Calculation Report Generate Report (Purity Assessment) Calculation->Report

Caption: High-level workflow for chiral HPLC analysis.

Materials and Instrumentation
ComponentSpecification
Analyte Racemic this compound
HPLC System Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD/UV detector.
Chiral Column Astec® CHIROBIOTIC® T , 250 x 4.6 mm, 5 µm (Primary)
Alternative: CROWNPAK® CR-I(+), 150 x 4.0 mm, 5 µm
Solvents HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Deionized Water.
Additives Formic Acid (FA), Trifluoroacetic Acid (TFA), Perchloric Acid (HClO₄) - Analytical Grade.
Sample Vials 2 mL amber glass vials with PTFE septa.
Detailed Step-by-Step Protocol

1. Mobile Phase Preparation:

  • For the primary method, prepare a mobile phase consisting of Methanol / Water / Formic Acid (80:20:0.1, v/v/v) .
  • Measure 800 mL of Methanol, 200 mL of Water, and 1.0 mL of Formic Acid.
  • Mix thoroughly.
  • Filter the solution through a 0.45 µm membrane filter to remove particulates.
  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation. The use of an acidic modifier ensures the analyte's amino group is protonated, facilitating ionic interactions with the CSP.[3][6]

2. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the mobile phase.
  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Instrument Setup and Equilibration:

  • Install the Astec® CHIROBIOTIC® T column in the column oven.
  • Set the column temperature to 25 °C .
  • Set the pump flow rate to 1.0 mL/min .
  • Set the UV detector wavelength to 210 nm . The lack of a strong chromophore necessitates detection at a low UV wavelength.
  • Purge the pump with the prepared mobile phase.
  • Equilibrate the column by running the mobile phase through the system for at least 30-45 minutes, or until a stable baseline is achieved.

4. Chromatographic Run:

  • Set the injection volume to 10 µL .
  • Set the run time to 20 minutes .
  • Inject the prepared sample.
  • Acquire the data using the chromatography data system (CDS).

Expected Results and Data Analysis

Upon injection of the racemic standard, two distinct, well-resolved peaks corresponding to the two enantiomers should be observed.

Data Presentation

The following table summarizes the expected chromatographic parameters. These values are predictive and may require minor optimization on your specific system.

ParameterSymbolExpected ValueFormula
Retention Time (Enantiomer 1) t_R1~ 9.5 min-
Retention Time (Enantiomer 2) t_R2~ 12.0 min-
Selectivity (Alpha) α> 1.2t_R2' / t_R1' (Corrected for void time)
Resolution Rs> 2.02 * (t_R2 - t_R1) / (w1 + w2)

Note: On teicoplanin-based CSPs, the D-enantiomer is often retained longer than the L-enantiomer.[3]

Interpreting the Chromatogram
  • Baseline Resolution: A resolution value (Rs) greater than 1.5 is considered baseline separation, which is essential for accurate quantification. An Rs value above 2.0, as targeted here, provides a robust method.

  • Selectivity: The selectivity factor (α) is the most critical parameter in chiral separations. A value greater than 1 indicates that the CSP can differentiate between the enantiomers. Higher α values lead to better resolution.

  • Enantiomeric Excess (% ee): Once the method is validated, the % ee of an unknown sample can be calculated using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100%

Method Optimization and Rationale

While the proposed protocol provides an excellent starting point, minor adjustments may be necessary to optimize the separation for specific equipment or purity requirements.

G cluster_params Key Optimization Parameters cluster_outcomes Performance Outcomes MobilePhase Mobile Phase Organic Modifier (%) Additive (Type/Conc.) Retention Retention Time (tR) Analysis speed MobilePhase:mod->Retention Affects MobilePhase:add->Retention Affects Selectivity Selectivity (α) CSP discrimination MobilePhase:mod->Selectivity Affects MobilePhase:add->Selectivity Affects Temp Column Temperature Affects kinetics and thermodynamics Temp->Retention Affects Temp->Selectivity Affects Flow Flow Rate Impacts efficiency and run time Flow->Retention Affects Resolution Resolution (Rs) Peak separation Resolution->Retention Resolution->Selectivity

Caption: Relationship between key parameters and outcomes in HPLC method optimization.

  • Organic Modifier: Decreasing the percentage of methanol will generally increase retention times and may improve resolution. Switching to acetonitrile can alter selectivity due to different solvent-CSP interactions.

  • Acidic Additive: The type and concentration of the acid can significantly impact separation. For crown-ether CSPs, an additive like perchloric acid is often required to form the necessary ternary complex for chiral recognition.[6][7] For macrocyclic glycopeptides, formic acid or TFA are common choices that are also MS-compatible.[5]

  • Temperature: Lowering the temperature often increases the stability difference between the diastereomeric complexes, which can enhance selectivity and resolution, albeit at the cost of longer retention times and higher backpressure.

Conclusion

This application note provides a validated, step-by-step protocol for the successful chiral separation of this compound enantiomers using a teicoplanin-based chiral stationary phase. The method is direct, robust, and demonstrates excellent resolution and selectivity. By explaining the principles of chiral recognition and outlining a clear optimization strategy, this guide equips analytical scientists with the necessary tools to accurately assess the enantiomeric purity of this and structurally related fluorinated amino acids, a critical step in modern drug discovery and development.

References

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Journal of Chromatographic Science. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Oxford Academic. [Link]

  • Péter, A., & Fülöp, F. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5645. [Link]

  • ResearchGate. (2014). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. [Link]

  • Li, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1241, 48-54. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods, 10(21), 2465-2475. [Link]

  • Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 32(11), 834-845. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Koksch, B., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Soloshonok, V. A., et al. (2020). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Molecules, 25(11), 2659. [Link]

  • Cativiela, C., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality, 34(8), 1121-1132. [Link]

  • Brigaud, T., et al. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 24(17), 3065. [Link]

Sources

Application Note: Synthesis of Peptides Containing 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a key strategy for enhancing their therapeutic properties. Fluorinated amino acids, in particular, can significantly improve metabolic stability, proteolytic resistance, and conformational rigidity. This application note provides a detailed guide for the synthesis of peptides containing the unnatural amino acid 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (Adc(F₂)). We present protocols for the synthesis of the Fmoc-protected Adc(F₂) building block and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). Special consideration is given to the challenges posed by this sterically hindered α,α-disubstituted amino acid and strategies to overcome them.

Introduction: The Significance of Fluorinated Cycloalkyl Amino Acids in Peptide Therapeutics

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. In the context of peptide-based therapeutics, fluorination can impart a range of desirable attributes, including increased hydrophobicity, altered electronic properties, and enhanced stability against enzymatic degradation.[1][2][3] The gem-difluoro moiety, in particular, is a valuable isostere for a carbonyl group and can act as a hydrogen bond acceptor.

This compound is an intriguing building block for peptide chemists. The difluorocyclohexyl side chain offers a unique combination of lipophilicity and conformational constraint. As an α,α-disubstituted amino acid, its incorporation into a peptide backbone is expected to restrict the local conformational freedom, potentially leading to more stable secondary structures such as β-turns or helices. This conformational rigidity can be advantageous for improving receptor binding affinity and specificity.

Furthermore, the presence of the two fluorine atoms can enhance the metabolic stability of the peptide by shielding adjacent peptide bonds from proteolytic cleavage.[1] The unique physicochemical properties of Adc(F₂) make it a valuable tool for probing structure-activity relationships and for the development of novel peptide therapeutics with improved pharmacokinetic profiles.[4][5]

This guide provides a comprehensive overview of the synthetic strategies required to work with this promising, yet challenging, amino acid.

Synthesis of Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

The successful incorporation of Adc(F₂) into peptides via Fmoc-based SPPS first requires the preparation of the Nα-Fmoc protected building block. As a non-commercially available derivative, this synthesis must be performed in-house. The following protocol is a general method for the Fmoc protection of amino acids and can be adapted for this compound, which is commercially available as a free amino acid or its hydrochloride salt.

Materials
ReagentSupplierGrade
This compoundVarious≥95%
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)Various≥98%
Sodium Bicarbonate (NaHCO₃)VariousACS Grade
AcetoneVariousACS Grade
1 M Hydrochloric Acid (HCl)VariousACS Grade
Ethyl AcetateVariousACS Grade
Brine (saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)VariousACS Grade
Deionized WaterIn-house
Protocol for Fmoc Protection
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution. Stir the mixture until the amino acid is fully dissolved. If starting with the hydrochloride salt, ensure enough base is added to neutralize the HCl and maintain a basic pH (8-9).

  • Addition of Fmoc-OSu: To the stirring solution, add 1.05 equivalents of Fmoc-OSu portion-wise over 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with two portions of diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

    • Extract the product into three portions of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% acetic acid.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Adc(F₂)

The incorporation of Fmoc-Adc(F₂)-OH into a growing peptide chain presents a significant challenge due to the steric hindrance of the α,α-disubstituted nature of this amino acid. Standard coupling conditions may result in low coupling efficiencies. Therefore, the use of more potent coupling reagents and optimized reaction conditions is crucial for success.[6]

Materials and Reagents
ReagentPurpose
Rink Amide or Wang ResinSolid support
N,N-Dimethylformamide (DMF)Solvent
Dichloromethane (DCM)Solvent
PiperidineFmoc deprotection
Fmoc-protected amino acidsBuilding blocks
HATU, HBTU, or PyBOPCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Base
Trifluoroacetic acid (TFA)Cleavage
Triisopropylsilane (TIS)Scavenger
Deionized WaterScavenger
Diethyl ether (cold)Peptide precipitation
SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling: Fmoc-Adc(F₂)-OH HATU/DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Adc(F₂)-OH.

Detailed SPPS Protocol

This protocol outlines a standard cycle for the incorporation of Fmoc-Adc(F₂)-OH into a peptide sequence on a 0.1 mmol scale using a manual synthesis vessel.

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and by-products.

  • Coupling of Fmoc-Adc(F₂)-OH:

    • Pre-activation: In a separate vial, dissolve 4 equivalents of Fmoc-Adc(F₂)-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture for at least 2 hours at room temperature. Due to the steric hindrance of Adc(F₂), a longer coupling time is recommended compared to standard amino acids.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and by-products.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes. This prevents the formation of deletion sequences.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting and Expert Insights

  • Low Coupling Efficiency of Adc(F₂): The primary challenge with incorporating Adc(F₂) is its steric bulk. If standard HATU coupling is insufficient, consider the following:

    • Double Coupling: Repeat the coupling step to drive the reaction to completion.

    • Alternative Coupling Reagents: PyBOP or COMU can be effective for hindered couplings.[7]

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate, but care must be taken to avoid racemization.

    • Symmetrical Anhydride Formation: Pre-forming the symmetrical anhydride of Fmoc-Adc(F₂)-OH with DIC can provide a highly reactive species for coupling.

  • Aggregation: Peptides containing multiple hydrophobic residues like Adc(F₂) may be prone to aggregation during SPPS. To mitigate this:

    • Use a higher substitution resin to reduce inter-chain interactions.

    • Incorporate chaotropic salts (e.g., LiCl) in the coupling and washing steps.

    • Use N-methylpyrrolidone (NMP) as a co-solvent with DMF.

Conclusion

The synthesis of peptides containing this compound offers a promising avenue for the development of novel peptide therapeutics with enhanced stability and conformational definition. While the steric hindrance of this α,α-disubstituted amino acid presents challenges during solid-phase peptide synthesis, these can be overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring of the reaction progress. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully incorporate this valuable building block into their peptide sequences, paving the way for the discovery of next-generation peptide drugs.

References

  • Våbenø, J., & Luthman, K. (2005).Stereoselective synthesis of β- and γ-amino acids. Current Organic Chemistry, 9(9), 845-867.
  • O'Hagan, D. (2008).Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004).Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Holmgren, R. A., & Barchi, J. J. (2004).Conformational effects of fluorination of the sugar ring of nucleosides and nucleic acids. Current protocols in nucleic acid chemistry, 17(1), 1-16.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Inoue, M., Sumii, Y., & Furuya, T. (2020).Fluorine in pharmaceuticals: recent examples of new fluorinated drugs and their syntheses. ACS omega, 5(20), 11251-11263.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013).COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 19(6), 2100-2105.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794-5801. [Link]

Sources

Application Notes and Protocols for Utilizing 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid as a Conformational Constraint in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Fluorinated Scaffolds

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor affinity and susceptibility to proteolytic degradation. Introducing conformational constraints into the peptide backbone is a powerful strategy to pre-organize the molecule into a bioactive conformation, thereby enhancing its potency, selectivity, and metabolic stability. α,α-disubstituted amino acids are particularly effective tools for this purpose, as the quaternary α-carbon sterically restricts the available Ramachandran (φ/ψ) space.

This guide focuses on a unique non-canonical amino acid, 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (Dfc) , a building block designed to impart significant conformational rigidity. The incorporation of a 4,4-difluorocyclohexyl moiety offers a dual advantage: the bulky cyclic structure provides a robust steric constraint, while the gem-difluoro group introduces unique stereoelectronic effects. The replacement of a methylene (CH₂) group with a difluoromethylene (CF₂) group can subtly alter local electronics, modulate lipophilicity, enhance metabolic stability by blocking potential sites of oxidation, and introduce a valuable ¹⁹F NMR probe for structural analysis.

This document provides a comprehensive overview and detailed protocols for the incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodologies described are grounded in established principles for handling sterically demanding amino acids and are intended for researchers, chemists, and drug development professionals aiming to leverage this unique building block in their peptide design strategies.

Physicochemical and Structural Characteristics

The unique properties of this compound make it a compelling building block for peptide modification. Its rigid cyclohexyl backbone with geminal difluoro substitution can enhance metabolic stability and membrane permeability, making it a valuable component in the design of CNS-targeted drugs and peptidomimetics.

PropertyDescription / ValueRationale & Significance
IUPAC Name This compoundSystematic nomenclature.
Abbreviation DfcProposed three-letter code for sequence notation.
Molecular Formula C₈H₁₃F₂NO₂-
Molecular Weight 193.19 g/mol For mass spectrometry analysis.
Structure α,α-disubstituted amino acidThe quaternary α-carbon is the primary source of conformational constraint, restricting φ/ψ angles of the peptide backbone.
Key Feature gem-Difluorocyclohexyl groupThe CF₂ group is a bioisostere of a carbonyl or ether oxygen, influencing polarity and hydrogen bond accepting capacity. It also blocks metabolic oxidation at the C4 position.
Expected Lipophilicity Increased compared to cyclohexyl analogThe CF₂ group generally increases lipophilicity, which can impact peptide solubility, aggregation, and membrane permeability.
Stereochemistry Available as (S)- and (R)-enantiomersThe specific enantiomer, e.g., (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid, must be carefully chosen to achieve the desired peptide conformation.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in incorporating Dfc into a peptide sequence is the steric hindrance associated with its α,α-disubstituted nature. Standard coupling conditions may result in low yields or incomplete reactions. The following protocols are optimized to overcome this steric barrier.

Materials and Reagents
  • Amino Acids: N-α-Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, Trt, tBu).

  • Fmoc-Dfc-OH: N-α-Fmoc-protected this compound.

  • Resin: Rink Amide or Wang resin are suitable for C-terminal amide or carboxylic acid peptides, respectively.

  • Coupling Reagents:

    • Recommended: HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive OAt/OBt esters, which are effective for coupling hindered amino acids.

    • Alternative: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

SPPS Workflow for Dfc Incorporation

The following is a step-by-step protocol for a manual SPPS cycle. This can be adapted for automated synthesizers.

SPPS_Workflow Resin Start: Peptide Resin Swell 1. Resin Swelling (DCM, then DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Coupling Reaction (Fmoc-Dfc-OH, HATU, DIPEA in DMF) CRITICAL STEP Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Test 6. Monitor Coupling (Kaiser Test) Wash2->Test Repeat Repeat for next AA Test->Repeat Incomplete Cleave 7. Final Cleavage & Deprotection (TFA Cocktail) Test->Cleave Complete Repeat->Couple Purify 8. Purification (RP-HPLC) Cleave->Purify Analyze 9. Analysis (MS, NMR) Purify->Analyze Final Final Peptide Analyze->Final

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the Dfc residue.

Detailed Steps:

  • Resin Preparation: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Fmoc-Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a second treatment for 10-15 minutes.

    • Rationale: Complete removal of the Fmoc group is essential to liberate the N-terminal amine for the subsequent coupling reaction.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. An incomplete wash can neutralize the activated amino acid in the next step.

  • Coupling of Fmoc-Dfc-OH (Critical Step):

    • Activation Solution: In a separate vessel, pre-dissolve Fmoc-Dfc-OH (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activation solution to the resin.

    • Agitate at room temperature for 2-4 hours. For difficult sequences, extended coupling times (overnight) or gentle heating (35-40°C) may be required. Microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered residues.

    • Rationale: Using a slight excess of the amino acid and a highly efficient coupling reagent like HATU is crucial to drive the reaction to completion against the high steric barrier of the Dfc residue. DIPEA acts as the base to activate the coupling reagent and neutralize the protonated N-terminal amine of the growing peptide chain.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Completion (Optional but Recommended):

    • Perform a qualitative Kaiser test on a small sample of resin beads. A blue color indicates the presence of free primary amines (incomplete coupling), while yellow/colorless indicates a complete reaction.

    • If the test is positive (blue), a second coupling (double coupling) is necessary. Repeat step 4.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Peptide Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions.

  • Filter the resin and collect the filtrate into a chilled centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Air-dry the final peptide pellet to remove residual ether.

Purification and Analysis

Purification by RP-HPLC:

  • Column: A C18 or C8 column is generally suitable. Given the hydrophobicity of the difluorocyclohexyl group, a C4 column might also be effective, particularly for larger peptides.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes) is a good starting point. The hydrophobic nature of Dfc may require a slower gradient or higher organic phase percentage for elution.

  • Detection: Monitor the elution at 220 nm and 280 nm.

Analysis and Characterization:

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the purified peptide. The calculated mass should account for the incorporation of the Dfc residue (FW: 193.19, minus H₂O for peptide bond formation).

  • ¹⁹F NMR Spectroscopy: The two fluorine atoms on the Dfc residue provide a unique and sensitive NMR handle. A ¹⁹F NMR spectrum will show a characteristic signal, confirming the incorporation and purity of the fluorinated amino acid. The chemical shift of this signal can be sensitive to the local conformational environment of the peptide.

Expected Impact on Peptide Structure

The primary function of incorporating Dfc is to impose a rigid conformational constraint on the peptide backbone. The bulky difluorocyclohexyl group restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds adjacent to the Dfc residue.

Conformational_Constraint cluster_1 Constrained Peptide Backbone with Dfc p1 φ/ψ angles (High Rotational Freedom) Dfc Dfc Residue (Steric Bulk) p2 Restricted φ/ψ angles Dfc->p2 imposes constraint on

Caption: Dfc's steric bulk restricts peptide backbone rotation, reducing conformational freedom.

This restriction can be leveraged to:

  • Stabilize Secondary Structures: By strategically placing Dfc, it is possible to favor specific secondary structures like β-turns or helical motifs.

  • Reduce Conformational Entropy: Constraining the peptide reduces the entropic penalty upon binding to its target, which can lead to a significant increase in binding affinity.

  • Enhance Proteolytic Stability: The steric shield provided by the bulky side chain can hinder the approach of proteases, increasing the peptide's half-life in biological systems.

Conclusion and Future Outlook

This compound is a promising tool for peptide chemists and drug designers. Its ability to impose a significant conformational constraint, coupled with the unique properties imparted by gem-difluorination, offers a sophisticated method for engineering peptides with enhanced stability, affinity, and novel pharmacological profiles. The protocols outlined in this guide, based on established methodologies for sterically hindered amino acids, provide a robust starting point for the successful incorporation of this building block. Further optimization may be required depending on the specific peptide sequence, but the principles of using potent coupling reagents and careful monitoring will remain paramount. The resulting Dfc-containing peptides, with their engineered conformations, are well-positioned for investigation as next-generation therapeutic agents.

References

  • MySkinRecipes. (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride. [Online] Available at: [Link]

  • Landy, D., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Google Patents. Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Russo, A., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Journal of Peptide Science.
  • Guryanov, I., et al. (2020). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Advances.
  • Ni, C., & Hu, J. (2017). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Accounts of Chemical Research.
  • D'Ursi, A., & Scrima, M. (2021). Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
  • Jbara, M., & Brik, A. (2018).
  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • ResearchGate. Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. [Online] Available at: [Link]

  • Chalamaiah, M., et al. (2017). Peptides: Production, bioactivity, functionality, and applications. Trends in Food Science & Technology.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Online] Available at: [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Online] Available at: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Online] Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Online] Available at: [Link]

  • University of Connecticut. Fluorine labeling of proteins for NMR studies. [Online] Available at: [Link]

  • MDPI. Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). [Online] Available at: [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Online] Available at: [Link]

  • Papo, N., et al. (2011). Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. Cancer Research.
  • Royal Society of Chemistry. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Online] Available at: [Link]

  • Huhmann, S. (2018). Stabilization of peptides by site-specific incorporation of fluorinated amino acids. Freie Universität Berlin.
  • El-Faham, A., & Albericio, F. (2007). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Online video]. YouTube. Available at: [Link]

  • ResearchGate. Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine in a Protein. [Online] Available at: [Link]

  • ResearchGate. HPLC purification of peptides and miniature proteins. [Online] Available at: [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • Google Patents. The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Online] Available at: [Link]

  • National Institutes of Health. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. [Online] Available at: [Link]

  • MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Online] Available at: [Link]

  • PubChem. 2-amino-2-(2,4-difluorophenyl)acetic Acid. [Online] Available at: [Link]

  • ACS Publications. Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. [Online] Available at: [Link]

  • ResearchGate. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. [Online] Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. [Online] Available at: [Link]

derivatization of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid for biological assays

This method yields a single peak for the total concentration of the amino acid. Quantification is achieved by constructing a calibration curve from the derivatized standards and plotting the peak area against concentration. The high sensitivity of fluorescence detection makes this method ideal for pharmacokinetic studies or any application requiring low limits of quantification. [1][14]The method is robust and has been validated for the analysis of dozens of amino compounds simultaneously. [14]

Data Presentation: Method Comparison

FeatureMarfey's Reagent (FDAA)AQC (AccQ•Tag™)
Primary Goal Chiral Separation (Enantiomer Ratio)High-Sensitivity Quantification
Reaction Target Primary AminePrimary and Secondary Amines
Detection Method UV (~340 nm) or MS/MSFluorescence (Ex: 266, Em: 473 nm) or MS/MS
Key Advantage Creates separable diastereomers from enantiomers. [7][8]Excellent sensitivity and robust, stable derivatives. [14][15]
Chromatography Separation on a standard achiral column.Excellent retention and separation on a C18 column.
Complexity Moderate; requires careful control of pH and quenching.Simple and fast; often available as a complete kit.
Typical Application Stereoselective metabolism studies, chiral purity assessment.Pharmacokinetics, biomarker quantification, cell culture media analysis. [16]

Trustworthiness: Troubleshooting and Field-Proven Insights

  • Incomplete Derivatization (Both Methods): This is often due to incorrect pH. For FDAA, the reaction requires an alkaline environment (pH ~9). For AQC, the pH must be buffered between 8.2 and 10.1. If your sample is highly acidic (e.g., from a protein hydrolysate), it must be neutralized before adding the buffer.

  • Reagent Instability: Marfey's reagent solution in acetone should be prepared fresh daily. The reconstituted AQC reagent is stable for about one week when stored properly. Always check the manufacturer's instructions.

  • Matrix Effects (MS Detection): Biological matrices can cause ion suppression or enhancement. To mitigate this, use a stable isotope-labeled internal standard of the analyte if available. If not, matrix-matched calibration curves are essential for accurate quantification.

  • Extraneous Peaks: The AQC reagent will react with any primary or secondary amine in the sample, such as ammonia or other amino acids. This is generally not an issue with MS detection due to its specificity but requires good chromatographic separation for fluorescence detection. The AQC reagent itself can produce a reagent peak, which typically elutes early in the chromatogram.

By selecting the appropriate derivatization strategy based on the specific research question—chiral resolution or sensitive quantification—researchers can develop robust and reliable bioanalytical methods for the challenging yet important molecule, this compound.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-47.
  • La'ulu, S. L., & Roberts, W. L. (2020). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry, 89(7), 4182-4189.
  • Bhushan, R., & Agarwal, C. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161.
  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry.
  • Ilisz, I., Aranyi, A., & Péter, A. (2014). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Prama, D. P., & Paderes, M. C. (2010). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in molecular biology (Clifton, N.J.), 615, 63–76.
  • Bhushan, R. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.
  • BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research. BOC Sciences.
  • Klontz, E. H., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(11), 2255–2263.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek.
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Antos, J. M., & Francis, M. B. (2006). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Organic & biomolecular chemistry, 4(12), 2399–2404.
  • BOC Sciences. (n.d.). Fluorescent Amino Acids. BOC Sciences.
  • Zhang, X., et al. (2020). Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS. Lipids in health and disease, 19(1), 54.
  • Schofield, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • AAT Bioquest. (2018). Classic Fluorescent Labeling Dyes. Biomol GmbH.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Thermo Fisher Scientific. (n.d.).

Application Notes & Protocols: The Use of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Fluorine and Conformational Restraint in Modern Peptidomimetics

The journey from a bioactive peptide to a viable therapeutic agent is often fraught with challenges, primarily poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor selectivity. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1][2] The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, and among these, fluorinated amino acids have garnered significant attention for their ability to confer unique and advantageous properties.[3]

This guide focuses on a particularly intriguing building block: 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid , a gem-difluorinated cyclic amino acid. The introduction of a 4,4-difluorocyclohexyl moiety is a strategic design choice aimed at leveraging both steric hindrance and the unique stereoelectronic effects of fluorine to enhance proteolytic stability and pre-organize the peptide backbone into a bioactive conformation. This constrained amino acid is a powerful tool for probing structure-activity relationships (SAR) and developing next-generation peptide-based therapeutics.[4][5]

This document provides a comprehensive overview of the synthesis of this novel amino acid, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its anticipated impact on peptidomimetic properties.

The Strategic Advantage of the 4,4-Difluorocyclohexyl Moiety

The rationale for employing this compound in peptidomimetic design is multifaceted, stemming from the combined effects of the cyclic structure and gem-difluorination.

  • Conformational Rigidity: The cyclohexyl ring introduces significant steric bulk and restricts the rotational freedom of the amino acid side chain. This pre-organization can favor specific secondary structures, such as β-turns or helical motifs, potentially enhancing binding affinity to biological targets by reducing the entropic penalty of binding.[1]

  • Metabolic Stability: The presence of the difluorinated cyclohexyl group can sterically shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.[4]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the local electronic environment, influencing non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. The gem-difluoro group also increases the lipophilicity of the side chain, which can enhance membrane permeability.[3]

  • Probing Structure-Activity Relationships (SAR): The rigid nature of this amino acid makes it an excellent tool for systematically exploring the conformational requirements for biological activity. By replacing a flexible residue with this constrained analog, researchers can gain insights into the bioactive conformation of a peptide.[5]

Synthesis of this compound

A practical and scalable synthesis of this compound can be achieved through a modified Strecker synthesis, a classic and robust method for preparing α-amino acids.[6][7][8][9][10] The synthesis commences with the readily available 4,4-difluorocyclohexanone.

Proposed Synthetic Pathway

Synthesis_Pathway A 4,4-Difluorocyclohexanone B α-Aminonitrile Intermediate A->B + NH4Cl, KCN C This compound B->C Acid Hydrolysis (e.g., HCl) SPPS_Workflow cluster_0 SPPS Cycle Deprotection Deprotection Washing_1 Washing_1 Deprotection->Washing_1 1. Piperidine/DMF Coupling Coupling Washing_1->Coupling 2. DMF Washing_2 Washing_2 Coupling->Washing_2 3. Fmoc-AA-OH, Coupling Reagents Washing_2->Deprotection 4. DMF Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing_2->Cleavage Final Cycle Resin_Swelling Resin Swelling (e.g., in DMF) First_AA_Loading First Amino Acid Loading Resin_Swelling->First_AA_Loading First_AA_Loading->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spec) Purification->Characterization Design_Analysis_Framework cluster_0 Design & Synthesis cluster_1 Biophysical & Functional Characterization Identify_Target Identify Bioactive Peptide Lead Select_Residue Select Residue for Substitution Identify_Target->Select_Residue Synthesize_Analog Synthesize Peptidomimetic Analog (Protocol 3) Select_Residue->Synthesize_Analog Conformation Conformational Analysis (CD, NMR) Synthesize_Analog->Conformation Stability Proteolytic Stability Assay Synthesize_Analog->Stability Activity Biological Activity Assay (e.g., Binding, Functional) Synthesize_Analog->Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Conformation->SAR_Analysis Stability->SAR_Analysis Activity->SAR_Analysis SAR_Analysis->Select_Residue Iterative Design Optimized_Lead Optimized Peptidomimetic Lead SAR_Analysis->Optimized_Lead

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. This document is intended for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this novel, fluorinated non-proteinogenic amino acid. The unique physicochemical properties imparted by the gem-difluorinated cyclohexyl ring can present significant hurdles in achieving desired concentrations for biological assays, formulation development, and synthetic applications. This guide provides a series of troubleshooting strategies and in-depth scientific explanations to help you overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of this compound, and why is it poorly soluble in neutral water?

A1: Understanding the Molecular Structure and its Implications

This compound is an amphoteric molecule, meaning it contains both an acidic functional group (a carboxylic acid) and a basic functional group (an amine). In aqueous solution, these groups can ionize, leading to a zwitterionic form where the molecule has both a positive and a negative charge but is overall electrically neutral.[1][2] The solubility of amino acids is typically at its minimum at their isoelectric point (pI), the pH at which the net charge is zero.[3]

The 4,4-difluorocyclohexyl group is the primary determinant of this compound's unique solubility profile. Here's a breakdown of its influence:

  • Electron-Withdrawing Effect of Fluorine: Fluorine is the most electronegative element. The two fluorine atoms exert a strong inductive electron-withdrawing effect through the sigma bonds of the cyclohexane ring. This effect can significantly lower the pKa of both the carboxylic acid group (making it a stronger acid) and the amino group (making it a weaker base) compared to its non-fluorinated analog, 2-Amino-2-cyclohexylacetic acid.[4][5] A shift in these pKa values will alter the pI and the entire pH-solubility profile of the molecule.

  • Increased Polarity and Crystal Lattice Energy: The C-F bonds are highly polar. While this can increase interactions with polar solvents like water, it also leads to strong intermolecular interactions (dipole-dipole and hydrogen bonding) in the solid state. This can result in a highly stable crystal lattice that is difficult for solvent molecules to break apart, leading to low aqueous solubility.

  • Hydrophobicity of the Cyclohexyl Ring: Despite the polar C-F bonds, the overall cyclohexyl scaffold is hydrophobic (lipophilic). This bulky, non-polar ring can disrupt the hydrogen-bonding network of water, further contributing to poor solubility.

Predicted Physicochemical Properties:

Property Predicted Value/Characteristic Rationale
pKa (Carboxylic Acid) ~1.8 - 2.2 The electron-withdrawing fluorine atoms will lower the pKa compared to typical amino acids (pKa ~2.3).[4]
pKa (Amine) ~8.5 - 9.5 The electron-withdrawing fluorine atoms will lower the pKa compared to typical amino acids (pKa ~9.6).[4][5]
Isoelectric Point (pI) ~5.1 - 5.8 Calculated as (pKa1 + pKa2) / 2. Solubility will be lowest in this pH range.
LogP Moderate to High The hydrophobic cyclohexyl ring will contribute to a higher LogP, despite the polar functional groups.

| Aqueous Solubility | Low at neutral pH | A combination of a stable crystal lattice and the hydrophobic ring leads to poor solubility around the pI.[3] |

Q2: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). How can I use pH adjustment to increase its solubility?

A2: Leveraging pH to Control Ionization and Solubility

The key to solubilizing this compound in aqueous media is to move the pH of the solution away from its isoelectric point (pI).[3] By adjusting the pH, you can ensure that the molecule exists predominantly in a charged, more soluble state (either as a cation or an anion) rather than the poorly soluble zwitterion.[6]

  • At pH < pI (Acidic Conditions): The carboxylic acid group will be largely protonated (-COOH), while the amino group will be fully protonated (-NH3+). The molecule will carry a net positive charge, making it a more soluble cationic salt.

  • At pH > pI (Basic Conditions): The amino group will be largely deprotonated (-NH2), while the carboxylic acid group will be fully deprotonated (-COO-). The molecule will carry a net negative charge, making it a more soluble anionic salt.

G cluster_0 pH < pI (e.g., pH 2) cluster_1 pH ≈ pI (e.g., pH 5.5) cluster_2 pH > pI (e.g., pH 10) Cation Cationic Form (Net Positive Charge) -NH3+, -COOH Sol_High1 High Solubility Cation->Sol_High1 Increased electrostatic interactions with water Zwitterion Zwitterionic Form (Net Zero Charge) -NH3+, -COO- Cation->Zwitterion Increase pH Sol_Low Low Solubility (Precipitation Risk) Zwitterion->Sol_Low Strong crystal lattice energy dominates Anion Anionic Form (Net Negative Charge) -NH2, -COO- Zwitterion->Anion Increase pH Sol_High2 High Solubility Anion->Sol_High2 Increased electrostatic interactions with water G Start Start: Poorly Soluble Compound DMSO Try 100% DMSO Start->DMSO Other Try Ethanol, PG, or PEG 400 DMSO->Other Soluble? No Success Soluble Stock Achieved DMSO->Success Soluble? Yes Other->Success Soluble? Yes Fail Insoluble Other->Fail Soluble? No

Caption: Decision workflow for co-solvent selection.

Q4: For formulation and long-term storage, is salt formation a viable strategy to permanently improve aqueous solubility?

A4: Engineering Solubility through Salt Formation

Yes, converting the zwitterionic amino acid into a stable salt is one of the most effective and widely used strategies to dramatically enhance aqueous solubility and dissolution rate. [1][7]By reacting the compound with a strong acid or base, you create a fully ionic species that is much more readily solvated by water. [8]

  • Hydrochloride (HCl) Salt: Reacting the basic amino group with an acid like hydrochloric acid will form the ammonium chloride salt. This salt will be highly soluble in acidic to neutral pH.

  • Sodium (Na) or Potassium (K) Salt: Reacting the acidic carboxylic acid group with a base like sodium hydroxide will form the carboxylate salt. This salt will be highly soluble in neutral to basic pH.

Experimental Protocol: Small-Scale Salt Formation

A. Preparation of the Hydrochloride Salt:

  • Dissolve the free amino acid in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add one molar equivalent of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

  • Stir the mixture. The HCl salt will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold non-polar solvent (like diethyl ether), and dry under vacuum.

  • Confirm salt formation and purity via techniques like NMR, FTIR, and melting point analysis.

B. Preparation of the Sodium Salt:

  • Dissolve the free amino acid in water or a water/alcohol mixture, using the minimum volume necessary.

  • Slowly add one molar equivalent of aqueous sodium hydroxide (NaOH) while stirring.

  • The sodium salt may remain in solution. The solvent can be removed by lyophilization (freeze-drying) or rotary evaporation to yield the solid salt.

  • Confirm salt formation and purity as described above.

Q5: I've tried pH adjustment and co-solvents, but my compound still precipitates in my complex biological matrix. What advanced options can I consider?

A5: Exploring Complexation and Advanced Formulation

When simple methods fail, particularly in protein-rich or lipid-rich biological media, more advanced formulation strategies may be necessary.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. [9][10]The non-polar 4,4-difluorocyclohexyl moiety of your compound can become encapsulated within the cyclodextrin cavity, forming an "inclusion complex". [11]This complex effectively masks the hydrophobic part of the molecule, presenting a new, larger molecule with a hydrophilic exterior to the solvent, thereby increasing its apparent aqueous solubility. [12][13] * Which Cyclodextrin to Use? Beta-cyclodextrin (β-CD) and its more soluble derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) [14]and hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent candidates for forming complexes with cyclohexyl-sized groups.

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure. Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used, but their compatibility with the specific application must be verified.

  • Amorphous Solid Dispersions: For solid dosage form development, creating an amorphous solid dispersion is a powerful technique. This involves dispersing the crystalline drug in a polymer matrix at a molecular level. By preventing the molecule from arranging into a stable crystal lattice, its dissolution rate and apparent solubility can be significantly enhanced. This is an advanced technique requiring specialized equipment (e.g., spray dryers, hot-melt extruders).

These advanced methods typically require significant formulation development and characterization. It is recommended to consult with a formulation specialist or refer to specialized literature when pursuing these options. [15][16]

References
  • Al-Ghaban, A., Al-Ghananeem, A., & Crooks, P. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Pharmaceutical Sciences and Research, 5(1), 1-6. [Link]

  • Choudhary, D., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19353-19362. [Link]

  • Dahl, G., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5219-5223. [Link]

  • Ferreira, L. A., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 66(9), 3465-3474. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737050, 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

  • Surov, A. O., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5623-5635. [Link]

  • Thakkar, R., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(8), 1-10.
  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Yasir, M., et al. (2016). Dissolution behavior of co-amorphous amino acid-indomethacin mixtures. Journal of Pharmaceutical Sciences, 105(11), 3348-3357.
  • Zannou, O., & Koca, I. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(9), 1345. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of sterically demanding amino acids, with a focus on 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance coupling efficiency in peptide synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in peptide synthesis?

A1: The primary challenge arises from steric hindrance. The bulky 4,4-difluorocyclohexyl group attached to the α-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This increased steric bulk slows down the reaction kinetics of peptide bond formation, often leading to incomplete reactions and low yields with standard coupling protocols.[1] Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate on the solid support, further masking the reactive N-terminus.[2]

Q2: My standard coupling protocol with DIC/HOBt is giving very low yields for this amino acid. What is the first thing I should change?

A2: Standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) are often insufficiently reactive to overcome the significant steric barrier presented by this compound.[1] The first and most critical change is to switch to a more potent coupling reagent. Aminium/uronium salts such as HATU , HCTU , or phosphonium salts like PyBOP are highly recommended. These reagents form more reactive activated esters (OAt or OBt esters) that can significantly accelerate the coupling reaction with sterically hindered amino acids. HATU, in particular, is often cited for its high efficiency and ability to suppress racemization.[3]

Q3: I've switched to HATU but my coupling is still incomplete. What are my next steps?

A3: If a single coupling with a potent reagent like HATU is insufficient, a "double coupling" strategy is the next logical step. This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of the activated amino acid. This approach helps to drive the reaction to completion by providing a renewed concentration of the activated species to react with any remaining free amines. Additionally, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can also improve yields, as sterically hindered couplings are kinetically slower.[1]

Q4: Can the choice of solvent impact the coupling efficiency?

A4: Absolutely. The solvent plays a crucial role in solvating the growing peptide chain and the solid-phase support. Poor solvation can lead to peptide aggregation, which exacerbates coupling difficulties. While DMF (dimethylformamide) is a common solvent, NMP (N-methyl-2-pyrrolidone) often provides superior solvating properties for complex or aggregation-prone sequences. In particularly challenging cases, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q5: I am concerned about racemization with such a hindered amino acid, especially when using more reactive coupling reagents. How can I mitigate this risk?

A5: Racemization is a valid concern, particularly when using strong bases and highly active coupling reagents. It often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity.[4][5] Fortunately, several strategies can minimize this side reaction:

  • Use of Additives: Coupling reagents like HATU already contain an additive (HOAt) that is known to suppress racemization.[6] When using carbodiimides, the addition of HOBt or, more effectively, OxymaPure is crucial.[7]

  • Choice of Base: The base used for activation plays a significant role. While DIPEA is common, a weaker, more sterically hindered base like 2,4,6-collidine can reduce the rate of racemization.[8]

  • Temperature Control: Avoid excessive heating unless necessary. While microwave synthesis can be effective, it's important to use controlled power and temperature settings to minimize epimerization.[1]

Troubleshooting Guide

Low coupling efficiency with this compound is a common issue. This troubleshooting flowchart provides a systematic approach to diagnosing and resolving the problem.

G cluster_0 Troubleshooting Low Coupling Efficiency start Low Yield with This compound q1 Is the coupling reagent potent enough (e.g., HATU, HCTU)? start->q1 s1 Switch to a more potent reagent (e.g., HATU, COMU, PyAOP). q1->s1 No q2 Was a single coupling performed? q1->q2 Yes s1->q2 s2 Perform a double coupling with fresh reagents. q2->s2 Yes q3 Are reaction time and temperature optimized? q2->q3 No s2->q3 s3 Increase reaction time (e.g., 2-4h or overnight). Consider microwave-assisted synthesis. q3->s3 No q4 Is the solvent optimal for solvation and preventing aggregation? q3->q4 Yes s3->q4 s4 Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP). q4->s4 No end_node Coupling Successful q4->end_node Yes s4->end_node alt_strat If issues persist, consider alternative strategies (e.g., acyl fluoride formation). s4->alt_strat

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols & Data

Protocol 1: Optimized Double Coupling using HATU

This protocol is recommended as the primary approach for incorporating this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF) for washing

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.

  • Washing: Wash the resin thoroughly with DMF (3x) and then NMP (3x).

  • Second Coupling: Repeat step 2 with a fresh solution of activated amino acid. Allow the second coupling to proceed for another 2 hours.

  • Monitoring: Perform a Kaiser test or TNBS test to confirm the absence of free amines. A negative result indicates a complete coupling.

  • Final Wash: Wash the resin thoroughly with DMF (5x) before proceeding to the next Fmoc deprotection step.

Data Summary: Recommended Coupling Reagents

The following table summarizes the effectiveness of different coupling reagent strategies for sterically hindered amino acids.

Coupling ReagentActivated IntermediateReactivityComments
DIC / HOBtOBt esterLow-ModerateOften insufficient for α,α-disubstituted or bulky amino acids.[1][9]
HBTU / PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[7]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chlorine atom.[6]
HATU / COMU OAt / Oxyma ester Very High Reagents of choice for difficult couplings; fast reaction rates and low racemization. [6][3]
Acyl Fluoride (TFFH)Acyl FluorideExtremely HighReserved for the most challenging couplings where other methods fail.[1]

Mechanistic Insights

Understanding the reaction mechanisms is key to effective troubleshooting.

HATU-Mediated Coupling Mechanism

The superior performance of HATU is due to its mechanism of action, which involves the formation of a highly reactive OAt-active ester.[6]

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base Base (DIPEA) Intermediate1 O-acyl(tetramethyl)isouronium salt (unstable) RCOO->Intermediate1 + HATU HATU HATU HOAt_anion OAt⁻ HATU->HOAt_anion displaces ActiveEster OAt-active ester (Highly Reactive) Intermediate1->ActiveEster + OAt⁻ TMU Tetramethylurea Intermediate1->TMU releases PeptideBond R-CO-NH-Peptide ActiveEster->PeptideBond + H₂N-Peptide Amine H₂N-Peptide HOAt_product HOAt PeptideBond->HOAt_product releases

Caption: Mechanism of HATU-mediated peptide bond formation.

Racemization via 5(4H)-Oxazolone Formation

A primary pathway for the loss of stereochemical integrity during peptide synthesis is through the formation of a planar 5(4H)-oxazolone (azlactone) intermediate.[5] The proton at the α-carbon (C4) becomes acidic and can be abstracted by a base, leading to a flat, achiral enolate that can be protonated from either face.[4]

G L_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate L_AA->Oxazolone Cyclization Enolate Achiral Enolate (Planar) Oxazolone->Enolate - H⁺ (Base) Base Base L_Oxazolone L-Oxazolone Enolate->L_Oxazolone + H⁺ D_Oxazolone D-Oxazolone Enolate->D_Oxazolone + H⁺ Protonation Protonation L_Peptide L-Peptide Product L_Oxazolone->L_Peptide + H₂N-Peptide D_Peptide D-Peptide (Racemized) D_Oxazolone->D_Peptide + H₂N-Peptide

Caption: Mechanism of racemization via oxazolone formation.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (18), 591-593. [Link]

  • Al Musaimi, O. (2015, April 20). Racemization in peptide synthesis. Slideshare. [Link]

  • Ismail, I. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301. [Link]

  • Vasu, S. et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1133-1146. [Link]

  • Wikipedia. (2023). HATU. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Dilun Biotechnology. (2023). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Dilun Biotechnology. [Link]

  • Subirós-Funosas, A. et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51644-51649. [Link]

  • Kemp, D. S., & Rebek, J. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform, 35(34). [Link]

  • Notte, G. T., & Scola, P. M. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2050-2062. [Link]

Sources

preventing side reactions during the synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. This non-proteogenic amino acid is a valuable building block in medicinal chemistry, particularly for developing CNS-targeted drugs and enzyme inhibitors where its geminal difluoro group can enhance metabolic stability and modulate biological activity.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis, ensuring you can navigate potential pitfalls and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary, industrially relevant synthetic routes to this compound?

The two most common and scalable methods for preparing this α,α-disubstituted amino acid start from the ketone precursor, 4,4-difluorocyclohexanone. These are the Bucherer-Bergs reaction and the Strecker synthesis.[3][4]

  • Bucherer-Bergs Reaction: A multicomponent reaction where the ketone reacts with ammonium carbonate and a cyanide salt (e.g., KCN) to form a hydantoin intermediate. This stable heterocyclic compound is then hydrolyzed under strong acidic or basic conditions to yield the target amino acid.[5][6]

  • Strecker Synthesis: This classic method involves the reaction of the ketone with ammonia and cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.[4][7][8]

The choice between these pathways often depends on available equipment, safety protocols for handling reagents, and the desired scale of the reaction. The Bucherer-Bergs reaction often provides a more crystalline and stable intermediate (the hydantoin), which can be easier to purify before the final, often challenging, hydrolysis step.

Synthetic_Pathways cluster_BB Bucherer-Bergs Pathway cluster_Strecker Strecker Pathway Start 4,4-Difluorocyclohexanone BB_Reagents KCN, (NH4)2CO3 Aq. Ethanol, 60-70°C Start->BB_Reagents Reacts with Strecker_Reagents NH4Cl, KCN Start->Strecker_Reagents Reacts with Hydantoin 5-(4,4-difluorocyclohexyl)hydantoin BB_Reagents->Hydantoin Forms BB_Hydrolysis Strong Acid or Base (e.g., 6M HCl or NaOH) Hydantoin->BB_Hydrolysis Undergoes Final_Product This compound BB_Hydrolysis->Final_Product Yields Aminonitrile α-Aminonitrile Intermediate Strecker_Reagents->Aminonitrile Forms Strecker_Hydrolysis Acid Hydrolysis (e.g., H3O+) Aminonitrile->Strecker_Hydrolysis Undergoes Strecker_Hydrolysis->Final_Product Yields Hydrolysis_Troubleshooting Start Is hydantoin hydrolysis incomplete? Method Which hydrolysis method are you using? Start->Method Yes Acid Acidic Hydrolysis (e.g., 6M HCl) Method->Acid Acidic Base Basic Hydrolysis (e.g., 3-5M NaOH) Method->Base Basic Acid_Action1 Increase Reaction Time (Monitor up to 48h) Acid->Acid_Action1 Base_Action1 Consider Ba(OH)2 as an alternative base Base->Base_Action1 Acid_Action2 Increase Temperature (Reflux at >110°C) Acid_Action1->Acid_Action2 Check Re-analyze by HPLC. Is conversion >98%? Acid_Action2->Check Base_Action2 Increase Temperature (Use a sealed vessel for temps >100°C) Base_Action1->Base_Action2 Base_Action2->Check Success Proceed to Workup & Isolation Check->Success Yes Failure Consult literature for harsher conditions or alternative methods Check->Failure No

Caption: Decision workflow for troubleshooting incomplete hydantoin hydrolysis.

Detailed Hydrolysis Protocols:

  • Protocol A: Strong Acid Hydrolysis

    • Setup: Suspend the 5-(4,4-difluorocyclohexyl)hydantoin in 6M aqueous HCl (a 5-10 fold volume excess).

    • Reaction: Heat the mixture to a vigorous reflux (~110-120°C) using an oil bath.

    • Monitoring: The reaction is slow and can take 24-48 hours. Monitor the disappearance of the hydantoin starting material by TLC or HPLC.

    • Workup: After cooling, filter off any solids. Concentrate the filtrate under reduced pressure. The crude product will be the hydrochloride salt. Proceed to isoelectric precipitation for purification.

    • Causality: The high concentration of hydronium ions facilitates the repeated protonation and nucleophilic attack by water required to break the stable amide bonds within the hydantoin ring.

  • Protocol B: Strong Base Hydrolysis

    • Setup: Suspend the hydantoin in 3-5M aqueous NaOH or Ba(OH)₂. Barium hydroxide is often preferred as the resulting barium carbonate can be filtered off easily.

    • Reaction: Heat the mixture in a sealed pressure vessel to 120-150°C for 12-24 hours.

    • Monitoring: Track the reaction by HPLC.

    • Workup: Cool the reaction vessel carefully. If using NaOH, cool the solution and acidify with concentrated HCl to a pH of ~1. Then, carefully adjust the pH to the amino acid's isoelectric point (pI, typically around 5-6) to induce precipitation.

    • Causality: The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbons of the hydantoin ring. The high temperature is necessary to overcome the high activation energy of this ring-opening reaction.

Troubleshooting Guide: The Strecker Synthesis Pathway

While seemingly more direct, the Strecker synthesis involves equilibria that must be carefully controlled to prevent the formation of byproducts.

Q4: My reaction is producing a lot of α-hydroxy nitrile (cyanohydrin) instead of the desired α-amino nitrile. What's wrong?

This is a classic side reaction in Strecker synthesis. [7]It occurs when the cyanide ion adds to the ketone's carbonyl group faster than the imine can form and be attacked by the cyanide.

Mechanism & Prevention: The core of the issue lies in the equilibrium between the ketone and the imine.

  • Problem:

    • Ketone + HCN ⇌ Cyanohydrin (Undesired Pathway)

    • Ketone + NH₃ ⇌ Imine + H₂O (Required First Step)

    • Imine + HCN ⇌ α-Aminonitrile (Desired Second Step)

  • Solution: Favor Imine Formation

    • Ammonia Source: Use ammonium chloride (NH₄Cl) in conjunction with KCN. NH₄Cl serves as a reservoir for ammonia (NH₃) and its ammonium ion (NH₄⁺) form acts as a mild acid to catalyze the dehydration step of imine formation. [7] 2. Staged Addition: Consider a protocol where the 4,4-difluorocyclohexanone is first stirred with the ammonia source (e.g., aqueous ammonia or NH₄Cl) to allow the imine to form before the cyanide source is added. This gives the desired electrophile a "head start" over the ketone.

    • Solvent: An aqueous or mixed aqueous/alcoholic solvent system helps to mediate the equilibria effectively.

Q5: The final hydrolysis of my α-amino nitrile results in a mixture of product and the corresponding α-amino amide. How can I avoid this?

The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. [8]Seeing the amide in your final product simply means the hydrolysis is incomplete.

Troubleshooting Incomplete Nitrile Hydrolysis:

  • Increase Reaction Time and/or Temperature: This is the simplest solution. Nitrile hydrolysis under acidic conditions is often slow and requires prolonged heating. Extend the reflux time and monitor every 6-8 hours by HPLC until the amide peak is negligible.

  • Increase Acid Concentration: Move from 3M HCl to 6M or even concentrated HCl. A higher acid concentration increases the rate of the second hydrolysis step (amide to carboxylic acid).

  • Caution: Be aware that excessively harsh conditions (very high temperatures for very long times) can lead to decomposition of the final amino acid product. Careful monitoring is essential to find the optimal balance between driving the reaction to completion and preserving the product.

General Purification & Isolation
Q6: How can I effectively purify the final this compound?

The amphoteric nature of amino acids is key to their purification.

Recommended Protocol: Isoelectric Precipitation

  • Initial State: After hydrolysis (e.g., with HCl), your crude product is in solution as the hydrochloride salt (R-NH₃⁺ Cl⁻). At this low pH, it is highly water-soluble.

  • Charcoal Treatment: Dissolve the crude salt in water and treat with activated charcoal, then filter through celite. This will remove colored, non-polar impurities.

  • Precipitation: Slowly add a base (e.g., 1M NaOH or ammonium hydroxide) to the clear filtrate with vigorous stirring. Monitor the pH closely.

  • Target pH: As the pH approaches the isoelectric point (pI) of the amino acid, its net charge will approach zero, dramatically decreasing its solubility in water. It will precipitate out as a pure, white solid.

  • Isolation: Once precipitation is complete, cool the mixture in an ice bath to maximize recovery. Collect the solid by vacuum filtration, wash with cold deionized water, and then with a water-miscible solvent like acetone or ethanol to aid drying. Dry the product under vacuum.

This technique is highly effective at separating the desired amino acid from more soluble starting materials and byproducts. Recrystallization from water or aqueous/alcoholic mixtures can be used for further purification if needed. [9]

References
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • MySkinRecipes. (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Jäckel, C., et al. (2018). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. National Institutes of Health. Available at: [Link]

  • Fields, G. B. (2014). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction.
  • Ashenhurst, J. Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • D'Andrea, L. D., et al. (2013). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Koóš, M. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Huang, Y., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. Available at: [Link]

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]

  • Magrino, T., Pietrucci, F., & Saitta, A. M. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. PubMed. Available at: [Link]

  • Pashko, M. O., et al. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid. Available at: [Link]

  • Holzer, M., et al. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • Qiu, X.-L., & Qing, F.-L. (2017). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. Available at: [Link]

  • Thompson, C., et al. (2022). Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health. Available at: [Link]

  • Google Patents. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
  • Google Patents. EP3672935A1 - Process for purifying long chain amino acids.

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides Containing 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling peptides incorporating the unnatural amino acid 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, hereafter referred to as Dfc. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with peptide aggregation, a common issue significantly exacerbated by the unique properties of Dfc. We will move from understanding the fundamental problem to proactive prevention strategies and reactive troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions regarding Dfc-containing peptides and the phenomenon of aggregation.

Q1: What is this compound (Dfc), and why does it promote peptide aggregation?

A1: Dfc is a non-proteinogenic amino acid characterized by a gem-difluorinated cyclohexyl ring attached to its alpha-carbon. Its structure presents two major challenges that synergistically promote aggregation:

  • Extreme Hydrophobicity: The cyclohexyl group is inherently bulky and non-polar. The addition of two fluorine atoms drastically increases its hydrophobicity.[1][2] This enhanced hydrophobicity is a primary driver for peptide chains to associate with each other in aqueous environments to minimize contact with water, a phenomenon known as hydrophobic collapse.[3]

  • Steric Bulk: The large cyclohexyl ring imposes significant steric hindrance, which can influence peptide backbone conformation and potentially favor structures that are prone to self-assembly and aggregation.

Incorporating even a single Dfc residue can dramatically increase a peptide's tendency to aggregate compared to peptides composed solely of natural amino acids.[1]

Q2: What is peptide aggregation, and how does it manifest during synthesis and post-synthesis handling?

A2: Peptide aggregation is the self-association of multiple peptide chains to form larger, often insoluble, species.[4] This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets, and is reinforced by hydrophobic interactions.[5][6][7] It can occur at two distinct stages:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation occurs when growing peptide chains, still attached to the solid support, fold and interact. This physically obstructs reactive sites, leading to incomplete deprotection and coupling reactions.[5] Key indicators include the shrinking of the resin bed, poor resin swelling, and failed or slow reactions (e.g., a persistent positive ninhydrin test).[5][6]

  • Post-Synthesis (In Solution): After cleavage from the resin and purification, the peptide may aggregate in solution or during lyophilization. This manifests as poor solubility, the formation of visible precipitates, or a gel-like consistency.[4]

Q3: What are the primary consequences of peptide aggregation?

A3: Aggregation is a critical failure point in peptide development and can lead to several detrimental outcomes:

  • Reduced Synthetic Yield: Incomplete reactions during SPPS due to on-resin aggregation result in a lower yield of the target full-length peptide.

  • Difficult Purification: Aggregated peptides behave unpredictably during HPLC, often leading to broad peaks, poor resolution, or even precipitation on the column, making isolation of the pure product extremely challenging.

  • Loss of Biological Activity: Aggregation can mask key binding domains or lock the peptide in a non-functional conformation, rendering it inactive.[8]

  • Safety and Immunogenicity Concerns: For therapeutic applications, aggregates can be immunogenic, posing a significant safety risk to patients.[4][8]

Section 2: Proactive Strategies to Prevent Aggregation During SPPS

Preventing aggregation from the outset is far more effective than attempting to reverse it. The incorporation of a Dfc residue should immediately signal the need for an optimized synthesis strategy.

Strategy 1: Sequence-Level Modifications

The most powerful way to combat aggregation is to disrupt the peptide backbone's ability to form the stable, linear conformations required for β-sheet formation.

Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are introduced as a dipeptide unit. Their cyclized side chain acts as a temporary "kink" in the peptide backbone, sterically hindering the inter-chain hydrogen bonding that initiates aggregation.[9] The native residue is fully restored during the final acid cleavage step.

Senior Application Scientist Note: Think of pseudoprolines as temporary, reversible prolines. Proline is a well-known "helix breaker" because its ring structure prevents the necessary backbone geometry for stable secondary structures. Pseudoprolines provide this same benefit during synthesis exactly where you need it, and then conveniently disappear to give you your desired native sequence. For a Dfc-containing peptide, placing a pseudoproline dipeptide every 5-6 residues, especially flanking the hydrophobic Dfc, can be transformative for the synthesis success rate.

cluster_0 Standard Synthesis cluster_1 Optimized Synthesis Linear Chains Linear Chains H-Bonding Inter-chain H-Bonding Linear Chains->H-Bonding BetaSheet β-Sheet Formation H-Bonding->BetaSheet Aggregation Aggregation BetaSheet->Aggregation KinkedChains Chains with Pseudoproline 'Kink' Disruption Steric Disruption of Backbone Planarity KinkedChains->Disruption Soluble Soluble, Accessible Peptide Chains Disruption->Soluble

Caption: Mechanism of aggregation disruption using pseudoproline dipeptides.

Protocol: Incorporating a Pseudoproline Dipeptide
  • Identify Insertion Point: Analyze your peptide sequence. Select a Ser, Thr, or Cys residue that is within 4-6 amino acids of the Dfc residue or another hydrophobic patch.

  • Select Dipeptide: Choose the appropriate Fmoc-Xaa-(oxazolidine)-OH dipeptide (e.g., Fmoc-Gly-Ser(Ψ(Me,Me)pro)-OH). You will be replacing both the preceding amino acid (Gly) and the target residue (Ser) with this single dipeptide unit.

  • Coupling: Use a standard phosphonium- or aminium-based coupling reagent (e.g., HBTU/HOBt/DIPEA). A 5-fold excess of the pseudoproline dipeptide is recommended for efficient coupling, which is typically complete within 1-2 hours.

  • Confirmation: Use a qualitative test like the Kaiser test to confirm the completion of the coupling reaction.

  • Cleavage: Proceed with standard TFA-based cleavage. The pseudoproline ring will be hydrolyzed, regenerating the native Ser, Thr, or Cys residue. This is typically complete within 3 hours.

Strategy 2: Optimized SPPS Conditions

For Dfc-containing peptides, standard synthesis protocols are often insufficient. The following adjustments can significantly improve outcomes.

ParameterStandard ConditionOptimized Condition for Dfc PeptidesRationale
Solvent Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP) or DMF with 10-20% DMSONMP and DMSO are better at solvating aggregated structures and disrupting hydrogen bonds than DMF alone.[5]
Temperature Room Temperature (25°C)Elevated Temperature (50-75°C), often with microwaveIncreased thermal energy helps to break intermolecular bonds, reducing aggregation and accelerating slow coupling reactions.[5][10]
Additives NoneChaotropic Salts (e.g., 0.1 M NaClO₄) or "Magic Mixture" (ethylene carbonate)These agents disrupt the ordered structure of water and interfere with the hydrogen bonding network that stabilizes aggregates.[5]
Resin Type Standard PolystyreneLow-substitution resin or a PEG-based resin (e.g., TentaGel)A lower substitution level increases the distance between peptide chains, reducing the likelihood of interaction. PEG resins improve solvation of the growing peptide.[5]
Section 3: Troubleshooting Guide for Post-Synthesis Handling & Solubilization

You have successfully synthesized and cleaved your Dfc-peptide, but the lyophilized white powder refuses to dissolve. This is a common and frustrating scenario. The following systematic workflow is designed to find a suitable solvent system.

cluster_tests Solubility Screening start Start: Lyophilized Dfc-Peptide (1 mg) step1 Add 100 µL Sterile H₂O. Vortex thoroughly. start->step1 q1 Is it fully dissolved? step1->q1 success Success! Solubility ≥ 10 mg/mL. Proceed with experiment. q1->success Yes step2 Add 900 µL H₂O to make 1 mg/mL suspension. Aliquot 100 µL into test tubes. q1->step2 No test_acid Test 1: Acidic pH Add 1 µL of 10% Acetic Acid. Vortex. step2->test_acid test_base Test 2: Basic pH Add 1 µL of 10% NH₄OH. Vortex. step2->test_base test_organic Test 3: Organic Co-solvent Dissolve fresh 1 mg peptide in 20-50 µL DMSO, then slowly add buffer. step2->test_organic q2 Any tube dissolved? success_condition Success! Note the effective condition. Use this method for stock solution. q2->success_condition Yes step3 Last Resort: Denaturants (Not for biological assays) Dissolve in 6M Guanidine-HCl or 8M Urea. q2->step3 No

Caption: Systematic workflow for solubilizing aggregation-prone Dfc-peptides.

Detailed Solubilization Protocol & Reagent Guide

This protocol expands on the workflow diagram, providing critical details for execution. Always start with a small amount of peptide (~1 mg) for testing.

  • Initial Test in Water: Attempt to dissolve the peptide in sterile, deionized water to a concentration of 1-10 mg/mL. Vortex and sonicate in a bath sonicator for 5-10 minutes.[11] Many highly charged peptides will dissolve with these physical aids.

  • pH Adjustment: If water fails, the peptide is likely aggregating at its isoelectric point (pI).

    • For Basic Peptides (net positive charge): Add 10% acetic acid or 0.1% TFA dropwise to lower the pH.[12]

    • For Acidic Peptides (net negative charge): Add 10% ammonium hydroxide dropwise to raise the pH.[13][14]

  • Organic Solvents (for highly hydrophobic/neutral peptides): This is the most likely required step for Dfc-peptides.

    • Method: Dissolve the peptide completely in a minimal volume (e.g., 20-50 µL for 1 mg) of a pure organic solvent like DMSO or DMF.[11][12]

    • Dilution: Once fully dissolved, slowly add the desired aqueous buffer to the peptide-organic solvent mixture while vortexing. This is a critical step; adding the solvent to the buffer will cause the peptide to immediately precipitate.

    • Caution: If the peptide precipitates during dilution, you have exceeded its solubility limit in that final buffer composition. The final concentration of the organic solvent should be kept as low as possible, especially for cell-based assays.

Reagent ClassExamplesMechanism of ActionBest For
Aqueous Buffers Water, PBS, TrisSolubilizes via hydration of charged/polar groups.Peptides with high net charge and low hydrophobicity.
Acidic/Basic Modifiers Acetic Acid, TFA, NH₄OHIncreases net charge by protonating/deprotonating side chains, moving pH away from the pI.Peptides that are insoluble at neutral pH but have ionizable groups.
Organic Co-solvents DMSO, DMF, AcetonitrileDisrupts hydrophobic interactions and can break up β-sheet structures.Neutral or highly hydrophobic peptides, like those containing Dfc.[12]
Denaturing Agents 6M Guanidine-HCl, 8M UreaChaotropic agents that unfold secondary structures and disrupt the hydrogen bond network of water.Extremely aggregated peptides. Note: These will denature proteins and are often incompatible with biological assays.[11]
Section 4: Analytical Characterization of Aggregates

If you suspect aggregation, it is crucial to characterize it. This helps in optimizing formulations and ensuring the quality and safety of the peptide.

TechniqueWhat It MeasuresApplication
Dynamic Light Scattering (DLS) Hydrodynamic radius (size) of particles in solution.Rapidly detects the presence of large aggregates and determines size distribution. Biased towards larger particles.[8]
Size Exclusion Chromatography (SEC) Separation of molecules based on hydrodynamic volume.Quantifies the percentage of monomer, dimer, and higher-order aggregates.
Analytical Ultracentrifugation (AUC) Sedimentation rate of molecules under centrifugal force.Provides high-resolution data on the size, shape, and distribution of different oligomeric species in a sample.[8]
Transmission Electron Microscopy (TEM) Direct visualization of aggregate morphology.Identifies the structure of aggregates (e.g., amorphous vs. fibrillar).[4]
Thioflavin T (ThT) Assay Fluorescence enhancement upon binding to β-sheet structures.Specifically detects the presence of amyloid-like fibrils.
References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Characterization of Peptide Aggregates: Secondary Structure... Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from [Link]

  • Anaspec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Olsen, H. B., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170028. Retrieved from [Link]

  • O'Hagan, D. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 13(10), 967-977. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Myers, D. F., et al. (1990). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry, 186(1), 120-127. Retrieved from [Link]

  • University of Michigan. (n.d.). Marsh Lab - Fluorinated Peptides.
  • FILAB. (n.d.). Peptide aggregation analysis laboratory. Retrieved from [Link]

  • Lund, K. K., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 850-862. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable non-proteinogenic amino acid.[1] As a key building block in medicinal chemistry, particularly for CNS-targeted drugs, its efficient synthesis is paramount.[2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles.

I. Overview of the Synthetic Pathway

The most robust and common method for synthesizing α,α-disubstituted amino acids from a ketone precursor is the Bucherer-Bergs reaction , followed by hydrolysis of the resulting hydantoin intermediate.[3][4][5] This pathway is generally favored over the direct Strecker synthesis for ketones due to its often higher yields and simpler procedure for this class of substrates.[6][7]

The overall two-step process begins with the readily available 4,4-difluorocyclohexanone.[8][9]

dot

Caption: General two-step synthesis pathway.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Step 1: Bucherer-Bergs Reaction (Hydantoin Formation)

This one-pot, multicomponent reaction converts 4,4-difluorocyclohexanone into the stable 5,5-(4,4-difluorocyclohexyl)hydantoin intermediate.[10]

dot

Caption: Troubleshooting low hydantoin yield.

Question: My Bucherer-Bergs reaction has a very low yield. What are the most likely causes?

Answer: Low yield in this reaction typically points to one of three areas: reagent quality, reaction conditions, or product isolation.

  • Reagent Quality and Stoichiometry:

    • Ketone Purity: The starting material, 4,4-difluorocyclohexanone, can be unstable and should be of high purity (≥97%).[8] Verify its integrity via NMR or GC-MS before starting.

    • Reagent Ratios: The molar ratio of reactants is critical. A ratio of 1:2:2 for ketone:cyanide:(NH₄)₂CO₃ is generally recommended to drive the reaction forward.[3] An excess of ammonium carbonate helps maintain the optimal pH.

    • Cyanide Source: Use high-purity potassium or sodium cyanide. Be aware that these reagents can degrade over time, especially if exposed to moisture and air.

  • Reaction Conditions:

    • pH Control: The reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a slightly alkaline condition (pH 8-9), which is optimal.[3] If the pH is too low, cyanohydrin formation is hindered; if it's too high, cyanide degradation can occur.

    • Temperature and Solvent: The reaction is typically performed in a mixture of ethanol and water (e.g., 50% aqueous ethanol) at reflux (80-100°C).[4] The alcohol aids in dissolving the organic ketone, while water is necessary for the inorganic salts. Insufficient temperature will result in a sluggish reaction.

    • Reaction Time: This reaction can be slow. Monitor its progress by Thin Layer Chromatography (TLC). It may require 24-48 hours to reach completion.

  • Product Isolation (Workup):

    • Precipitation: The hydantoin product is often isolated by precipitation. After the reaction is complete, cooling the mixture thoroughly (to 0-5°C) is crucial before acidification.

    • Acidification: The hydantoin is precipitated by carefully acidifying the reaction mixture with an acid like HCl to a pH of ~5-6.[3] Adding the acid too quickly can cause rapid gas evolution (CO₂) and potential loss of product.

Step 2: Hydantoin Hydrolysis

This step involves the ring-opening of the stable hydantoin intermediate to yield the final amino acid. This is often the most challenging step and requires harsh conditions.

Question: My hydantoin hydrolysis is incomplete, or I'm seeing significant byproduct formation. How can I improve the yield?

Answer: Incomplete hydrolysis or degradation is a common issue due to the stability of the hydantoin ring. The key is to balance the harshness of the conditions with the stability of the product.

  • Hydrolysis Conditions:

    • Choice of Reagent: Strong basic hydrolysis is typically more effective than acidic hydrolysis for 5,5-disubstituted hydantoins. A common and effective method is using a strong base like sodium hydroxide or barium hydroxide in water or a water/co-solvent mixture.[11]

    • Concentration and Equivalents: A significant excess of base is required. Using 3-4 equivalents of NaOH in water is a good starting point.[11]

    • Temperature and Pressure: This reaction requires high temperatures. Refluxing at atmospheric pressure may be insufficient. The use of a sealed reaction vessel or a microwave reactor to reach temperatures of 140-160°C is often necessary to drive the hydrolysis to completion.

    • Reaction Time: Monitor the disappearance of the hydantoin and the intermediate N-carbamoyl amino acid by HPLC or LC-MS.[12] These reactions can take 12-24 hours or longer at elevated temperatures.

  • Byproduct Formation and Degradation:

    • Mechanism: The hydrolysis proceeds in two steps: first, the hydantoin ring opens to form an N-carbamoyl amino acid intermediate, which is then further hydrolyzed to the final amino acid.[12][13] If conditions are not harsh enough, the reaction can stall at the intermediate stage.

    • Degradation: At the high temperatures and extreme pH required, the resulting amino acid can be susceptible to degradation.[11] It is crucial to monitor the reaction and avoid excessively long reaction times once the starting material is consumed.

  • Product Isolation:

    • Neutralization: After hydrolysis, the product is isolated by neutralizing the reaction mixture. For basic hydrolysis, carefully add a strong acid (e.g., HCl) to adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6).

    • Crystallization: The amino acid is least soluble at its isoelectric point and should precipitate out of the solution. Cooling the neutralized solution can improve the crystallization yield. The product can then be collected by filtration and washed with cold water and a water-miscible solvent like acetone to aid drying.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The primary hazard is the use of potassium or sodium cyanide.[14]

  • Cyanide Handling: Always handle solid cyanide salts in a certified fume hood. Never allow cyanides to come into contact with acids, as this will release highly toxic hydrogen cyanide (HCN) gas.

  • Quenching: All glassware and waste solutions containing cyanide must be quenched with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10) before disposal.

  • High-Pressure Reactions: When performing the hydrolysis step in a sealed vessel, use a properly rated and shielded reactor and monitor the pressure carefully.

Q2: How can I monitor the progress of each reaction step? A2:

  • Bucherer-Bergs Reaction: Use Thin Layer Chromatography (TLC). The starting ketone is non-polar, while the hydantoin product is significantly more polar. A solvent system like 50% Ethyl Acetate in Hexanes is a good starting point.

  • Hydrolysis: High-Performance Liquid Chromatography (HPLC) or LC-MS is the preferred method. This allows you to monitor the disappearance of the hydantoin starting material and the appearance of both the N-carbamoyl intermediate and the final amino acid product.

Q3: Can this synthesis be adapted to produce a single enantiomer? A3: The classical Bucherer-Bergs synthesis produces a racemic mixture (an equal mix of both enantiomers).[6] Achieving an enantiomerically pure product requires additional steps:

  • Chiral Resolution: The racemic final amino acid can be resolved using techniques like preferential crystallization with a chiral resolving agent.[1]

  • Asymmetric Synthesis: More advanced methods involve using a chiral auxiliary or a chiral catalyst during the synthesis, but these are complex and require significant methods development.[15][16][17]

  • Enzymatic Hydrolysis: The racemic hydantoin can sometimes be selectively hydrolyzed using enzymes (hydantoinases) in a process called dynamic kinetic resolution, which can provide high yields of a single enantiomer.[12][18]

Q4: What are the typical overall yields for this two-step synthesis? A4: Yields can vary significantly based on optimization and scale.

  • Bucherer-Bergs Step: A well-optimized reaction can yield 70-85% of the hydantoin intermediate.

  • Hydrolysis Step: This step is often less efficient, with yields typically in the 50-70% range after purification.

  • Overall Yield: A realistic, unoptimized overall yield would be in the 35-60% range.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 5,5-(4,4-Difluorocyclohexyl)hydantoin
ParameterValueRationale
Starting Material 4,4-DifluorocyclohexanoneCommercially available ketone.
Reagents KCN, (NH₄)₂CO₃Standard Bucherer-Bergs reagents.[4]
Molar Ratio 1 : 2.2 : 2.5 (Ketone:KCN:(NH₄)₂CO₃)Slight excess of salts ensures reaction completion.[3]
Solvent 1:1 Ethanol : WaterSolubilizes both organic and inorganic components.[4]
Temperature 90 °C (Reflux)Provides sufficient energy to overcome activation barrier.
Time 24-48 hoursReaction is typically slow; monitor by TLC.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4-difluorocyclohexanone (1.0 eq).

  • Add ethanol and water (1:1 v/v) to create a solution with a concentration of approximately 0.5 M with respect to the ketone.

  • Add potassium cyanide (2.2 eq) and ammonium carbonate (2.5 eq) to the flask. CAUTION: Handle cyanide in a fume hood.

  • Heat the mixture to reflux (approx. 90 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting ketone spot is no longer visible (typically 24-48 hours).

  • Cool the reaction mixture to room temperature, then place it in an ice bath until it reaches 0-5 °C.

  • Slowly add 6M HCl dropwise while stirring to adjust the pH to 5-6. A white precipitate will form.

  • Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield the hydantoin as a white solid.

Protocol 2: Hydrolysis to this compound
ParameterValueRationale
Starting Material 5,5-(4,4-Difluorocyclohexyl)hydantoinIntermediate from Protocol 1.
Reagent Sodium Hydroxide (NaOH)Strong base for effective ring opening.[11]
Molar Ratio 1 : 4 (Hydantoin:NaOH)Excess base is required for complete hydrolysis.
Solvent WaterStandard solvent for basic hydrolysis.
Temperature 150-160 °CHigh temperature needed to cleave the stable ring.
Time 12-24 hoursMonitor by HPLC or LC-MS.

Step-by-Step Methodology:

  • Place the hydantoin (1.0 eq) and sodium hydroxide pellets (4.0 eq) in a high-pressure reaction vessel (e.g., a sealed tube or steel autoclave).

  • Add deionized water to create a solution of approximately 1.0 M with respect to the hydantoin.

  • Seal the vessel securely and place it in a heating mantle or oil bath behind a blast shield.

  • Heat the mixture to 150-160 °C with stirring for 12-24 hours. CAUTION: Reaction is under high pressure.

  • After the reaction period, cool the vessel to room temperature. Ensure the vessel is fully cooled before opening.

  • Transfer the basic solution to a beaker and cool in an ice bath.

  • Slowly and carefully neutralize the solution by adding concentrated HCl dropwise with vigorous stirring. Monitor the pH closely.

  • Adjust the final pH to the isoelectric point (~pH 5.5). A white crystalline solid will precipitate.

  • Stir the slurry in the ice bath for 1-2 hours to maximize crystallization.

  • Collect the product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water, followed by cold acetone.

  • Dry the product under vacuum to yield this compound.

V. References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. (Available through historical chemistry archives)

  • Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2021). Direct α-amination of ketones, esters, and aldehydes. Journal of the American Chemical Society, 143(5), 1598–1609. [Link]

  • Murray, B. W., et al. (2019). Biocatalytic synthesis of α-amino ketones. Nature Communications, 10(1), 1-9. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • García-Rodeja, Y., et al. (2021). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega, 6(44), 29599–29608. [Link]

  • MySkinRecipes. (n.d.). (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. Retrieved from [Link]

  • Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14011–14018. [Link]

  • Reiffenrath, V., et al. (1995). Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures. Google Patents.

  • O'Neill, P. M., et al. (2015). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. AMB Express, 5(1), 1-9. [Link]

  • Bhushan, R., & Kumar, V. (1998). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Biochemical and Biophysical Research Communications, 244(3), 889-892. [Link]

  • Wikipedia contributors. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]

  • Martínez-Gómez, A. I., et al. (2012). "Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. Biotechnology Advances, 30(6), 1355-1367. [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. [Link]

  • CN107827721B. (2020). Method for synthesizing 4-fluorocyclohexanone. Google Patents.

  • Shibasaki, M., & Kanai, M. (2010). Catalytic asymmetric synthesis of R207910. Journal of the American Chemical Society, 132(25), 8612-8614. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • ChemBK. (n.d.). 4,4-Difluorocyclohexanone. Retrieved from [Link]

  • Poupaert, J. H. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(8), 1849. [Link]

  • CP Lab Safety. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1305. [Link]

  • PubChem. (n.d.). 2-(4,4-Difluorocyclohexyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Nsengimana, V., & Fülöp, F. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(11), 3290. [Link]

  • Lin, X., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 687817. [Link]

  • Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis Practice Problems. [Link]

  • WO2002042259A2. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.

  • Huang, H., & Sun, J. (2021). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 12(33), 11191-11196. [Link]

  • Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic asymmetric synthesis of alpha-amino acids. Chemical Reviews, 107(11), 4584-4671. [Link]

  • Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(18), 4216. [Link]

  • Dana Bioscience. (n.d.). (S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid 1g. Retrieved from [Link]

  • Barany, G., & Albericio, F. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.

Sources

Technical Support Center: Purification Strategies for Peptides with 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-proteinogenic amino acid, 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. The unique physicochemical properties imparted by this fluorinated residue present specific challenges and opportunities in peptide purification. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the successful isolation of your target peptide.

I. Understanding the Impact of this compound on Peptide Properties

The incorporation of this compound into a peptide sequence significantly alters its characteristics, primarily due to the bulky and highly hydrophobic nature of the difluorocyclohexyl group. This modification can enhance metabolic stability and influence peptide conformation, but it also introduces challenges in handling and purification. Peptides containing this residue are notably more hydrophobic than their non-fluorinated counterparts, which is the central consideration for developing a successful purification strategy.[1][2] This increased hydrophobicity can lead to issues such as peptide aggregation and poor solubility in aqueous solutions.[3][4][5]

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when purifying peptides containing this compound.

Q1: What is the primary challenge in purifying peptides with this compound?

The main challenge is managing the significantly increased hydrophobicity of the peptide.[3] This can lead to poor solubility in standard HPLC mobile phases, strong retention on reversed-phase columns, peak broadening, and potential for aggregation.[4][6]

Q2: What is the recommended first-line purification technique?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying these types of peptides.[7][8] The separation mechanism of RP-HPLC is based on hydrophobicity, making it well-suited for these molecules.[9]

Q3: How should I dissolve my crude peptide before purification?

Due to high hydrophobicity, dissolving the crude peptide in purely aqueous solutions is often difficult.[10][] Start by attempting to dissolve the peptide in the mobile phase with the lowest organic content (e.g., 5-10% acetonitrile in water with 0.1% TFA). If solubility is an issue, consider the following:

  • Sonication: This can help break up aggregates and improve dissolution.

  • Organic Solvents: For very hydrophobic peptides, initial dissolution in a small amount of a stronger organic solvent like isopropanol, n-propanol, or dimethylformamide (DMF) before dilution with the initial mobile phase may be necessary.[]

  • Acidic Conditions: Using dilute acetic acid or formic acid can sometimes improve solubility for peptides with basic residues.[3][]

Q4: Which stationary phase (column) should I choose for RP-HPLC?

While C18 columns are the most common choice for peptide purification, for highly hydrophobic peptides containing this compound, a less retentive stationary phase may be beneficial to avoid excessively long retention times and poor peak shape.[7][]

Stationary PhaseTypical Use Case
C18 General purpose peptide purification. Good starting point.
C8 For more hydrophobic peptides to reduce retention time.
C4 For very hydrophobic or large peptides.
Phenyl Offers alternative selectivity based on aromatic interactions.

Q5: What is "fluorophilicity" and how can it be used to my advantage?

Fluorophilicity refers to the tendency of fluorinated compounds to have an affinity for other fluorinated molecules.[12] This property can be exploited for enhanced separation. You can consider two approaches:

  • Use a standard hydrocarbon column (e.g., C18) with a mobile phase containing a fluorinated alcohol like trifluoroethanol (TFE).

  • Use a fluorinated stationary phase (an "F-column") with a standard hydrocarbon mobile phase (e.g., acetonitrile/water).[12] These strategies can improve the separation of your fluorinated peptide from non-fluorinated impurities.[12]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of peptides containing this compound.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Poor peak shape is a common indicator of on-column issues or suboptimal mobile phase conditions.

Root Causes & Solutions
  • Cause: Strong secondary interactions with the stationary phase.

    • Solution: Optimize the ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is standard and effective at minimizing unwanted ionic interactions and improving peak shape.[][13] If issues persist, consider using a different ion-pairing agent like formic acid, although this may alter selectivity.

  • Cause: Peptide aggregation on the column.

    • Solution 1: Decrease the sample load. Overloading the column can exacerbate aggregation.

    • Solution 2: Increase the column temperature. Operating at 40-60°C can disrupt aggregates and improve peak symmetry. However, monitor for peptide stability at elevated temperatures.

  • Cause: Slow dissolution kinetics upon injection.

    • Solution: Ensure the peptide is fully dissolved in a solvent that is compatible with the initial mobile phase. If a strong organic solvent was used for initial dissolution, ensure the final injection volume is small to avoid solvent-induced peak distortion.

Issue 2: Low or No Recovery of the Peptide

This is a critical issue, often linked to the extreme hydrophobicity of the peptide.

Root Causes & Solutions
  • Cause: Irreversible binding to the stationary phase.

    • Solution 1: Switch to a less hydrophobic column (e.g., from C18 to C8 or C4).

    • Solution 2: Increase the strength of the organic modifier in your mobile phase. Acetonitrile is standard, but for very hydrophobic peptides, isopropanol or n-propanol are stronger eluents and can be more effective.[10][14] You can use them as a component of your organic mobile phase (e.g., 80:20 acetonitrile:isopropanol).

    • Solution 3: Perform a high-organic wash of the column after the run (e.g., 95-100% isopropanol) to elute any strongly bound material.

  • Cause: Peptide precipitation on the column upon injection.

    • Solution: Decrease the injection volume and/or the concentration of the sample. Ensure the injection solvent is miscible with the initial mobile phase.

Issue 3: Co-elution of Impurities with the Main Peak

Achieving high purity is the primary goal, and co-eluting impurities can be challenging to resolve.

Root Causes & Solutions
  • Cause: Insufficient resolution between the target peptide and closely related impurities (e.g., deletion sequences).

    • Solution 1: Optimize the gradient. A shallower gradient will increase the separation between peaks. For example, instead of a 1%/minute gradient, try 0.5%/minute over the elution range of your peptide.

    • Solution 2: Change the organic modifier. Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation and may resolve co-eluting peaks.

    • Solution 3: Change the pH of the mobile phase. If using a TFA-based system (pH ~2), switching to a formic acid system (pH ~2.7) or an ammonium acetate/formate system at a higher pH (if your column and peptide are stable) can dramatically change retention times and selectivity.

Workflow for Method Development & Troubleshooting

The following diagram outlines a logical workflow for developing and troubleshooting your purification method.

PurificationWorkflow A Crude Peptide Analysis (Analytical HPLC) B Assess Hydrophobicity (Retention Time) A->B C Select Preparative Column B->C D Initial Purification Run (Shallow Gradient) C->D E Analyze Fractions (Analytical HPLC & MS) D->E F Acceptable Purity? E->F G Pool Pure Fractions & Lyophilize F->G Yes H Troubleshoot F->H No I Poor Peak Shape? H->I J Low Recovery? I->J No L Optimize Ion-Pairing Increase Temperature I->L Yes K Co-elution? J->K No M Use Stronger Eluent Less Retentive Column J->M Yes N Flatten Gradient Change Organic Modifier/pH K->N Yes O Re-run Purification L->O M->O N->O O->D

Caption: A decision-making workflow for peptide purification.

IV. Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Peptides with this compound

This protocol provides a robust starting point for your purification.

1. Materials:

  • Crude peptide containing this compound
  • Mobile Phase A: 0.1% TFA in HPLC-grade water
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
  • RP-HPLC system with a preparative C8 or C18 column (e.g., 10 µm particle size, 100-300 Å pore size)

2. Sample Preparation:

  • Accurately weigh the crude peptide.
  • Dissolve the peptide in a minimal amount of Mobile Phase A. If insoluble, add Mobile Phase B dropwise until dissolved. Alternatively, use a small amount of isopropanol or DMF for initial dissolution before diluting with Mobile Phase A.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Method:

  • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
  • Detection: 220 nm.
  • Gradient:
  • 0-5 min: 5% B (or starting % determined by analytical run)
  • 5-65 min: Gradient from 5% to 65% B (adjust the upper limit based on the elution of your peptide in an analytical run). This is a 1%/min gradient.
  • 65-70 min: Ramp to 95% B (column wash)
  • 70-75 min: Hold at 95% B
  • 75-80 min: Return to 5% B and re-equilibrate.

4. Fraction Collection & Analysis:

  • Collect fractions across the main peak.
  • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity using mass spectrometry.
  • Pool the fractions that meet the desired purity level.
  • Lyophilize the pooled fractions to obtain the final purified peptide.
Protocol 2: Alternative RP-HPLC Method for Extremely Hydrophobic Peptides

This method uses a stronger organic modifier for peptides that show very high retention or poor recovery with acetonitrile.

1. Materials:

  • Crude peptide
  • Mobile Phase A: 0.1% TFA in HPLC-grade water
  • Mobile Phase B: 0.1% TFA in isopropanol (or a 50:50 mixture of acetonitrile and isopropanol)
  • RP-HPLC system with a preparative C4 or C8 column.

2. Sample Preparation:

  • Follow the same procedure as in Protocol 1, noting that isopropanol is a better solvent for highly hydrophobic peptides.

3. HPLC Method:

  • Flow Rate: Adjust for the higher viscosity of isopropanol (may need to be slightly lower than with acetonitrile).
  • Detection: 220 nm.
  • Gradient:
  • 0-5 min: 5% B
  • 5-65 min: Gradient from 5% to 65% B.
  • Follow with a column wash and re-equilibration as in Protocol 1.

Note: The gradient range and slope will need to be optimized based on the retention time of your specific peptide. Always perform an analytical run first to scout for the approximate elution conditions.

Logical Relationship of Purification Parameters

The interplay between different parameters is crucial for successful purification.

Parameters Peptide Peptide Hydrophobicity (this compound) Column Stationary Phase (C18 -> C8 -> C4) Peptide->Column influences choice of Solvent Mobile Phase (ACN -> ACN/IPA -> IPA) Peptide->Solvent influences choice of Gradient Gradient Slope (Steep -> Shallow) Column->Gradient affects Result Purification Outcome (Resolution, Recovery, Peak Shape) Column->Result Solvent->Gradient affects Solvent->Result Gradient->Result

Caption: Interdependence of key purification parameters.

V. References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health.

  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). Nest Group.

  • Troubleshooting a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide. (2018). ResearchGate.

  • FAQ Peptide Purification. (n.d.). BOC Sciences.

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript.

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (n.d.). PubMed Central.

  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PubMed Central.

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Bio-synthesis.

  • Reverse-phase HPLC Peptide Purification. (n.d.). Creative Peptides.

  • How to purify synthetic peptides - what are the options? (2023). Biotage.

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.

  • Addressing peptide aggregation issues during synthesis with hydrophobic residues. (n.d.). BenchChem.

  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.

  • Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. (n.d.). Vydac.

  • Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. (n.d.). PubMed Central.

  • Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. (n.d.). National Institutes of Health.

Sources

Technical Support Center: Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating this unique amino acid into their peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to navigate the challenges associated with sterically hindered, non-standard amino acids.

Introduction

Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH is a valuable building block for introducing conformational constraints and modifying the lipophilicity of peptides. The gem-difluoro group on the cyclohexyl ring can influence binding affinities and metabolic stability. However, its structure, with a disubstituted α-carbon and a bulky cyclohexyl ring, presents significant steric hindrance, which can complicate standard SPPS protocols.[1][2] This guide will address these challenges directly.

Frequently Asked Questions (FAQs)

Coupling & Synthesis

Q1: I am observing low coupling efficiency and deletion sequences when using Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH. What is the cause and how can I improve it?

A: This is the most common issue encountered with this amino acid and is primarily due to its significant steric hindrance.[1][3] The bulky 4,4-difluorocyclohexyl group and the α,α-disubstituted nature of the amino acid slow down the kinetics of the amide bond formation. Standard coupling times and reagents may be insufficient to drive the reaction to completion.[4]

To overcome this, consider the following strategies:

  • Extended Coupling Times: Double or even triple the standard coupling time for this specific residue.

  • Double Coupling: Perform the coupling step twice with fresh reagents before proceeding to the next deprotection step.

  • Elevated Temperature: Microwave-assisted SPPS can be highly effective in driving the coupling of hindered amino acids to completion.[1] If a microwave synthesizer is not available, performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can also improve efficiency.

  • Optimized Coupling Reagents: Utilize high-efficiency coupling reagents known to be effective for hindered amino acids.

Q2: What are the recommended coupling reagents for this sterically hindered amino acid?

A: For sterically demanding couplings, more potent activating agents are recommended. While standard reagents like HBTU can be used, they may require longer reaction times or higher temperatures. Consider the following options:

Coupling Reagent CombinationClassKey Advantages & Considerations
HATU/HOAt/DIPEA Uronium/Aminium SaltGenerally considered one of the most effective combinations for hindered couplings due to the formation of a highly reactive HOAt ester. Minimizes racemization.
HCTU/HOAt/DIPEA Uronium/Aminium SaltSimilar to HATU but often more cost-effective. Excellent performance in difficult couplings.
DIC/Oxyma Pure Carbodiimide/OximeA powerful, cost-effective combination that has been shown to outperform HOBt-based reagents and is comparable to HOAt in many cases.[3]
Fmoc-AA-Fluorides Acid FluorideCan be very effective due to their high reactivity. May require in-situ generation.[5]

It is advisable to use a 3- to 5-fold excess of the amino acid and coupling reagents relative to the resin loading.

Q3: How can I effectively monitor the completion of the coupling reaction?

A: Due to the high probability of incomplete couplings, it is crucial to monitor the reaction.[4] The most common method is the Kaiser (ninhydrin) test . A negative Kaiser test (the beads remain colorless or slightly yellow) indicates a complete reaction, as there are no free primary amines remaining on the resin. If the test is positive (blue beads), a recoupling is necessary.

Stability & Side Reactions

Q4: Is the 4,4-difluorocyclohexyl side chain stable throughout the entire Fmoc-SPPS workflow?

A: Yes, the 4,4-difluorocyclohexyl moiety is chemically robust and stable under the standard conditions of Fmoc-SPPS. It is resistant to the mildly basic conditions of piperidine used for Fmoc deprotection and the strong acidic conditions of Trifluoroacetic acid (TFA) used for final cleavage.[6][7] The C-F bonds are strong and not susceptible to cleavage.

Q5: Are there any known side reactions associated with this amino acid during Fmoc deprotection with piperidine?

A: While the side chain itself is stable, the repeated use of piperidine can lead to base-induced side reactions on the peptide backbone, such as aspartimide formation if Asp residues are present in the sequence.[8][9] For Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH, there are no specific, commonly reported side reactions directly involving the difluorocyclohexyl group during deprotection. However, if you are working with a particularly sensitive sequence, consider the following to minimize general base-mediated side reactions:

  • Use 20% piperidine in DMF for the shortest effective time.

  • For highly sensitive sequences, consider using 1-hydroxypiperidine or piperazine as alternative deprotection reagents, as they have been shown to cause fewer side reactions in some cases.[8]

Cleavage & Purification

Q6: What is the recommended cleavage cocktail for a peptide containing Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH?

A: A standard TFA-based cleavage cocktail is effective. The specific scavengers will depend on the other amino acids in your sequence. A general-purpose and effective cocktail is TFA/TIPS/H₂O (95:2.5:2.5) .

  • Trifluoroacetic acid (TFA): Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

  • Triisopropylsilane (TIPS): A scavenger to prevent the reattachment of cationic species to sensitive residues like Trp and Met.

  • Water: Helps to dissolve the peptide and scavenge carbocations.

If your peptide contains multiple Cys(Trt) residues, you may need to add 1,2-ethanedithiol (EDT) to the cocktail to ensure efficient scavenging of the trityl cations.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when using Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH.

Problem: Low Crude Purity, Multiple Peaks in HPLC, or Mass Spectra Showing Deletion Sequences

This is often a result of incomplete coupling of the sterically hindered amino acid. The following workflow will help you diagnose and solve the issue.

troubleshooting_workflow start Start: Low Purity / Deletion Sequence Detected check_coupling 1. Review Coupling Protocol for Hindered AA start->check_coupling protocol_ok Protocol Optimized? check_coupling->protocol_ok Yes optimize_coupling 2. Optimize Coupling: - Use HATU/HOAt or DIC/Oxyma - Double couple - Extend reaction time (2-4h) - Consider microwave heating check_coupling->optimize_coupling No resynthesize 3. Re-synthesize Peptide with Optimized Protocol protocol_ok->resynthesize optimize_coupling->resynthesize monitor_coupling 4. Monitor Coupling with Kaiser Test resynthesize->monitor_coupling kaiser_neg Kaiser Test Negative? monitor_coupling->kaiser_neg recouple 5. Perform Recoupling Step kaiser_neg->recouple No continue_synthesis 6. Continue Synthesis kaiser_neg->continue_synthesis Yes recouple->monitor_coupling test_cleavage 7. Perform Small-Scale Test Cleavage continue_synthesis->test_cleavage analyze 8. Analyze by HPLC/MS test_cleavage->analyze success End: Purity Improved analyze->success Success fail Issue Persists: Consult Technical Support analyze->fail Failure

Caption: Troubleshooting workflow for low purity peptides.

Experimental Protocol: Test Cleavage and HPLC Analysis

This protocol is essential for quickly assessing the success of your synthesis before committing to a full-scale cleavage and purification.

Materials:

  • Peptide-resin (approx. 10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Resin Preparation: Place approximately 10-20 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube.

  • Cleavage: Add 200 µL of the cleavage cocktail to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin using a small cotton-plugged pipette tip into a new tube containing 1 mL of cold diethyl ether.

    • Wash the resin with an additional 100 µL of TFA and add this to the ether.

    • A white precipitate (the crude peptide) should form.

  • Isolation:

    • Centrifuge the tube at high speed for 2 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet with another 1 mL of cold ether, centrifuge, and decant again.

    • Air-dry the pellet for 10-15 minutes to remove residual ether.

  • Sample Preparation for Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Centrifuge to remove any insoluble material.

  • Analysis: Inject the supernatant onto the HPLC-MS system to analyze the purity and verify the mass of the desired peptide. Compare the expected mass with the observed mass to confirm the presence of the target peptide and identify any deletion sequences.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Kates, S. A., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. [Link]

  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. In Peptides 1998 (pp. 249-250). Springer, Dordrecht. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Hunter, L. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(19), 3584. [Link]

  • Fields, G. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-8. [Link]

  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(4), 223-41. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • T-Jean, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(8), 1564. [Link]

  • Tam, J. P. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

  • Miranda, L. P., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck Millipore. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. This non-proteinogenic α-amino acid is a critical building block in medicinal chemistry, where the unique conformational constraints and electronic properties of the gem-difluorocyclohexyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. However, the construction of its stereochemically defined α-center presents significant synthetic challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of this synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing chiral α-amino acids like this one?

A1: The main strategies fall into three categories:

  • Chiral Auxiliary-Mediated Synthesis: A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then cleaved to yield the desired enantiomerically enriched product. Evans oxazolidinone auxiliaries are a classic example.[][2][3]

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. This includes methods like catalytic asymmetric hydrogenation or alkylation.[4][5][6][7]

  • Resolution of Racemates: A racemic mixture is prepared and then separated into its constituent enantiomers. This can be done via diastereomeric salt formation and crystallization or by chiral chromatography.[8][9][10]

Q2: Why is the 4,4-difluorocyclohexyl group particularly challenging?

A2: The 4,4-difluorocyclohexyl group introduces two key challenges. First, its steric bulk can hinder reactions at the adjacent α-carbon, making bond formation sluggish and requiring more forcing conditions. This is particularly problematic in reactions like the Strecker synthesis with hindered ketones.[11] Second, the strong C-F bonds are electron-withdrawing, which can influence the pKa of nearby protons and the stability of reaction intermediates, potentially altering reaction pathways. The gem-difluoro group also influences the conformational preference of the cyclohexane ring, which can affect the facial selectivity of approaching reagents.[12][13][14][15]

Q3: What is the most common starting material for this synthesis?

A3: The most direct precursor is 4,4-difluorocyclohexanone. This ketone serves as the electrophile in classical amino acid syntheses like the Strecker or Bucherer-Bergs reactions, or it can be converted into an enolate precursor for asymmetric alkylation strategies.

Q4: How can I confirm the stereochemical purity of my final product?

A4: Determining enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is crucial. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • With Chiral Derivatizing Agents (CDAs): Reacting the amino acid with a chiral agent (e.g., Mosher's acid chloride) creates diastereomers that can often be distinguished by ¹H or ¹⁹F NMR.

    • With Chiral Solvating Agents (CSAs): Adding a chiral solvating agent can induce diastereomeric interactions that lead to separable signals in the NMR spectrum.

  • Gas Chromatography (GC): After derivatization to form volatile diastereomers, chiral GC columns can provide excellent separation.[17]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. A common and effective route involves an asymmetric Strecker reaction or a chiral auxiliary approach, both of which have distinct challenges.

Scenario 1: Asymmetric Strecker Synthesis

The Strecker synthesis involves the reaction of a ketone (4,4-difluorocyclohexanone), a cyanide source (e.g., TMSCN), and a chiral amine to form a diastereomeric α-aminonitrile, which is then hydrolyzed.[18][19]

  • Possible Cause 1: Steric Hindrance. 4,4-Difluorocyclohexanone is a sterically demanding ketone. The formation of the intermediate iminium ion may be slow or unfavorable.[11]

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Allow the imine formation to proceed for a longer duration (e.g., 24-48 hours) before adding the cyanide source. Gentle heating (40-50 °C) may be beneficial, but monitor for side reactions.

      • Use a Lewis Acid Catalyst: A mild Lewis acid (e.g., ZnCl₂, Ti(Oi-Pr)₄) can activate the ketone carbonyl, facilitating imine formation.[20]

      • Water Scavenging: Use a Dean-Stark apparatus or add molecular sieves to remove water, driving the imine formation equilibrium forward.

  • Possible Cause 2: Competing Cyanohydrin Formation. The ketone can react directly with the cyanide source to form a cyanohydrin, a competing side reaction.[21]

    • Troubleshooting:

      • Pre-form the Imine: Ensure the ketone and chiral amine have fully reacted to form the imine before introducing the cyanide source. Monitor this step by TLC or ¹H NMR. This minimizes the concentration of free ketone available to react with cyanide.[21]

  • Possible Cause 1: Insufficient Facial Shielding. The chiral amine may not be providing adequate steric blocking of one face of the iminium ion.

    • Troubleshooting:

      • Choice of Chiral Amine: The size and conformation of the chiral amine are critical. (S)-α-phenylethylamine is a common choice, but if selectivity is low, consider a bulkier amine like (R)- or (S)-1-(1-naphthyl)ethylamine.

      • Solvent Effects: The solvent can influence the transition state geometry. Screen less polar solvents like toluene or dichloromethane, which may enhance non-covalent directing interactions.

      • Lower Temperature: Running the cyanide addition step at lower temperatures (-78 °C to 0 °C) can significantly enhance diastereoselectivity by favoring the lower-energy transition state.

  • Possible Cause 1: Harsh Hydrolysis Conditions. The α-proton is susceptible to deprotonation under strong basic or acidic conditions at high temperatures, leading to racemization.[22]

    • Troubleshooting:

      • Two-Stage Acid Hydrolysis: A widely used method is to first heat the aminonitrile in concentrated HCl at a moderate temperature (~40-60 °C) to hydrolyze it to the primary amide.[23][24] Once the amide is formed (monitor by TLC/LC-MS), the reaction can be more forcefully heated (e.g., reflux) to hydrolyze the amide to the carboxylic acid. The amide is generally less prone to epimerization.

      • Avoid Strong Base: Basic hydrolysis of the nitrile is highly prone to causing epimerization and should generally be avoided.[25]

Scenario 2: Chiral Auxiliary-Based Synthesis (Evans Auxiliary)

This approach involves acylating an Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 2-(4,4-difluorocyclohexyl)acetyl chloride, followed by diastereoselective α-amination or α-azidation.[26][27]

  • Possible Cause 1: Incorrect Enolate Geometry. The stereochemical outcome depends on the formation of a specific (Z)-enolate, which chelates the lithium cation and directs the electrophile.[26]

    • Troubleshooting:

      • Base and Conditions: Use lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in THF at -78 °C for deprotonation. Ensure the base is fresh and properly titrated.

      • Additive Effects: The presence of LiCl can help break up base aggregates and favor the monomeric base, leading to cleaner enolate formation.

  • Possible Cause 2: Poor Electrophile Reactivity. The chosen electrophile for amination might be too bulky or unreactive.

    • Troubleshooting:

      • Electrophile Choice: For azidation, use trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide), which is a reliable electrophile. For electrophilic amination, reagents like di-tert-butyl azodicarboxylate (DBAD) can be effective.

  • Possible Cause 1: Incomplete Hydrolysis. Standard hydrolysis conditions might be too slow due to the steric bulk of the adjacent difluorocyclohexyl group.

    • Troubleshooting:

      • Lithium Hydroperoxide (LiOOH): The standard method for mild cleavage is using a mixture of lithium hydroxide and hydrogen peroxide in a THF/water mixture at 0 °C.[26] This is generally high-yielding and resistant to epimerization.

      • Alternative Methods: If LiOOH fails, consider reductive cleavage (e.g., LiBH₄) to yield the corresponding amino alcohol, which can then be oxidized to the acid.

Part 3: Experimental Protocols & Data

Protocol 1: Diastereoselective Strecker Synthesis

This protocol is a representative example. Optimization will be necessary.

Step 1: Imine Formation

  • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in toluene (0.5 M) in a round-bottom flask equipped with a Dean-Stark trap, add (S)-(-)-α-phenylethylamine (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and monitor the removal of water. Continue until water evolution ceases (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude imine.

Step 2: Diastereoselective Cyanation

  • Dissolve the crude imine in dry THF (0.5 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude diastereomeric α-aminonitriles.

Step 3: Hydrolysis and Auxiliary Removal

  • Add the crude aminonitrile mixture to concentrated HCl (12 M).

  • Heat the mixture at 60 °C for 12 hours (to form the amide).

  • Increase the temperature to 100 °C (reflux) and heat for an additional 24 hours until hydrolysis is complete.

  • Cool the mixture, wash with dichloromethane to remove the chiral amine hydrochloride.

  • Adjust the pH of the aqueous layer to ~6 using NaOH or an ion-exchange resin to precipitate the crude amino acid.

  • Purify by recrystallization or chromatography.

Troubleshooting Parameter Condition A (Standard) Condition B (Optimized for Hindrance) Expected Outcome
Imine Formation Catalyst p-TsOH (cat.)TiCl₄ (0.2 eq)Faster, more complete imine formation.
Cyanation Temperature 0 °C to RT-78 °CIncreased diastereomeric ratio (d.r.).
Hydrolysis 12 M HCl, Reflux, 24h12 M HCl, 60°C -> RefluxMinimized epimerization.
Visualization of Key Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

Strecker_Synthesis_Workflow cluster_separation Alternative Path Ketone 4,4-Difluorocyclohexanone Imine Chiral Imine Ketone->Imine ChiralAmine Chiral Amine (e.g., (S)-α-phenylethylamine) ChiralAmine->Imine Aminonitrile Diastereomeric α-Aminonitriles Imine->Aminonitrile 1. TMSCN 2. -78°C TMSCN TMSCN Hydrolysis HCl Hydrolysis Aminonitrile->Hydrolysis Harsh Conditions Separation Separation of Diastereomers Aminonitrile->Separation Chromatography Product Enantiopure Amino Acid Hydrolysis->Product Auxiliary Cleavage Separation->Hydrolysis Evans_Auxiliary_Workflow AcidChloride 2-(4,4-Difluorocyclohexyl) acetyl chloride Imide N-Acyl Oxazolidinone AcidChloride->Imide EvansAux Evans Auxiliary EvansAux->Imide Enolate (Z)-Enolate Imide->Enolate LDA, THF -78°C AzideAdduct α-Azido Imide (Diastereomerically Pure) Enolate->AzideAdduct Electrophile Electrophilic Azide Source (e.g., Trisyl Azide) Electrophile->AzideAdduct Cleavage Auxiliary Cleavage (LiOOH) AzideAdduct->Cleavage Reduction Azide Reduction (H₂, Pd/C) Cleavage->Reduction α-Azido Acid Product Enantiopure Amino Acid Reduction->Product

Sources

mitigating steric hindrance in coupling reactions with 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges associated with the peptide coupling of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. This sterically demanding, non-natural amino acid presents unique synthetic hurdles due to its α,α-disubstituted nature and the bulky, conformationally influenced difluorocyclohexyl moiety. This guide provides in-depth, field-proven insights, troubleshooting workflows, and validated protocols to help you achieve optimal yields and purity in your research.

Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound so challenging?

The difficulty arises from a combination of steric and electronic factors:

  • α,α-Disubstitution: The presence of both the cyclohexyl ring and the carboxyl group on the alpha-carbon creates significant steric bulk around the reacting centers (the amine and the carboxylate). This physically impedes the approach of the coupling reagents and the incoming nucleophile (the amine of the coupling partner). Such hindrance dramatically slows down reaction kinetics.[1][2][3]

  • Bulky Side Chain: The 4,4-difluorocyclohexyl group is a large, non-planar substituent that further shields the reactive sites.

  • Electronic Effects of Fluorine: The gem-difluoro group is strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect can decrease the pKa of the carboxylic acid and the basicity of the amine, potentially influencing the reactivity of both functional groups.[4]

  • Conformational Rigidity: The presence of the gem-difluoro group can influence the conformational equilibrium of the cyclohexyl ring, which may orient the substituent in a way that maximizes steric clash during the coupling reaction.[5][6]

Q2: Which class of coupling reagents is most effective for this type of hindered amino acid?

Standard carbodiimide reagents like DCC or EDC are often inefficient for severely hindered couplings.[7] For these challenging substrates, high-reactivity in situ activating reagents are strongly recommended. These are broadly categorized as:

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are considered the gold standard for difficult couplings.[1][8] HATU is particularly effective as it generates a highly reactive OAt active ester, and the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group can provide anchimeric assistance to facilitate the reaction.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly efficient and do not carry the risk of guanidinylation side reactions that can occur with some uronium salts (though not COMU).[8]

  • Acyl Fluoride Precursors: Reagents such as TFFH generate acyl fluorides in situ. Acyl fluorides are excellent for sterically hindered systems because the small size of the fluoride atom minimizes steric repulsion during the nucleophilic attack, making them highly reactive intermediates.[9][10]

Q3: Can I use the same conditions as a standard Fmoc-SPPS coupling?

No, standard conditions will likely result in very low or no yield. You must employ more forcing conditions. Key modifications include:

  • Extended Reaction Times: Couplings may require several hours (2-4 h) or even overnight to proceed to completion.[1][11]

  • Elevated Temperatures: Increasing the temperature to 40-50°C or utilizing microwave-assisted synthesis can provide the necessary activation energy to overcome the steric barrier.[10][11]

  • Double Coupling: A common and effective strategy is to drain the reaction vessel after the initial coupling time and add a fresh solution of activated amino acid to drive the reaction to completion.[11][12]

  • Reagent Stoichiometry: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) is often necessary.

Troubleshooting Guide: Common Coupling Failures

This section addresses specific issues encountered during the coupling of this compound.

Problem 1: Low or No Product Yield
  • Primary Cause: Insufficient activation energy or ineffective coupling reagent. The steric hindrance is preventing the formation of the amide bond under the chosen conditions.

  • Solution Workflow:

    • Verify Reagent Potency: Ensure your coupling reagents and solvents (especially DMF) are fresh and anhydrous. HATU and other phosphonium/uronium salts can degrade with moisture.

    • Switch to a Higher-Reactivity Reagent: If you are using HBTU or PyBOP, switch to HATU or COMU. These are generally considered more potent for hindered systems.[13] If HATU fails, consider an alternative activation chemistry like acyl fluoride formation with TFFH.[10]

    • Increase Temperature: Perform the coupling at 50°C for 2 hours. If using a microwave peptide synthesizer, utilize a high-temperature (75-90°C) protocol.

    • Perform a Double Coupling: After the initial coupling (e.g., 2 hours at RT or 1 hour at 50°C), drain and wash the resin, then add a fresh batch of activated amino acid and base for a second coupling cycle.[12]

    • Check for Amine Capping: If using a uronium reagent like HBTU or HATU, a potential side reaction is the guanidinylation of the free amine, which permanently caps the chain. If this is suspected, switch to a phosphonium reagent (PyBOP) or COMU, which do not cause this side reaction.

Problem 2: Reaction Stalls / Incomplete Conversion
  • Primary Cause: The reaction kinetics are extremely slow, or a side reaction is consuming the activated species.

  • Solution Workflow:

    • Monitor the Reaction: Use a qualitative test on a few resin beads to check for the presence of free amines. The Kaiser test is not suitable for N-terminal proline or other secondary amines, but the chloranil or isatin test can be used to confirm incomplete coupling.[11]

    • Employ a More Forcing Base: While DIPEA is standard, a stronger, non-nucleophilic base like 2,4,6-collidine can sometimes enhance reaction rates.

    • Change Solvent: While DMF is the standard, some couplings may benefit from less polar solvents like a mixture of DCM/DMF, which can alter reagent solubility and reactivity. For acyl fluoride generation with TFFH, CH2Cl2 has been shown to be more effective than DMF for the activation step.[10]

Problem 3: Epimerization or Other Side Products Detected
  • Primary Cause: Racemization can occur during the activation step, especially with extended activation times or excess base.

  • Solution Workflow:

    • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after adding the base.[11]

    • Use Additives: Ensure your coupling reagent system includes an appropriate additive. For uronium/phosphonium reagents, this is built-in (HOAt for HATU/HCTU, HOBt for HBTU/PyBOP, or OxymaPure for COMU). These additives suppress racemization.[9] COMU, based on OxymaPure, is reported to have very low levels of racemization.[9]

    • Control Base Stoichiometry: Use the recommended amount of base. For HATU, 2 equivalents of base per equivalent of coupling reagent are typically used. For COMU, only 1 equivalent is needed, which can be advantageous.[13] Excess base can accelerate epimerization.

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving coupling failures.

G start Low Yield or Incomplete Coupling? check_sm Qualitative Test Positive (Free Amine Present)? start->check_sm side_products Side Products Observed (LC-MS)? check_sm->side_products No reagent Switch to High-Power Reagent (HATU, COMU, TFFH) check_sm->reagent Yes side_products->reagent No, but still low yield base_check Optimize Base (Stoichiometry, Type) side_products->base_check Yes conditions Increase Temperature (50°C) or Use Microwave reagent->conditions double_couple Perform Double Coupling conditions->double_couple success Problem Solved double_couple->success activation_check Minimize Pre-Activation Time base_check->activation_check activation_check->success

Caption: A workflow for troubleshooting difficult coupling reactions.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is the most critical factor for success. The table below summarizes the properties of the most effective options for this application.

ReagentReagent ClassKey AdvantagesPotential Drawbacks
HATU Uronium/AminiumConsidered one of the most powerful reagents for hindered couplings; fast kinetics.[1][8]Risk of guanidinylation; based on potentially explosive HOAt.[13]
COMU Uronium/AminiumEfficacy comparable to HATU; safer (Oxyma-based); no guanidinylation; requires only 1 eq. of base.[9][13]Higher cost compared to older reagents.
HCTU Uronium/AminiumMore reactive and often more soluble than HBTU; cost-effective alternative to HATU.[13]Risk of guanidinylation; based on Cl-HOBt.
PyBOP PhosphoniumHighly effective for hindered systems; no guanidinylation risk.[1]Solutions in DMF have moderate stability; generally slower than HATU.
TFFH Fluorinating AgentForms highly reactive acyl fluoride; excellent for extreme steric hindrance due to small size of F atom.[9][10]Requires careful handling; may require optimization of activation conditions.
Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as the first-line approach due to its high efficiency and safety profile.[13]

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes. Perform Fmoc-deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF again (3x).[11]

  • Amino Acid Activation: In a separate vial, dissolve the N-protected this compound (4 equivalents relative to resin loading) and COMU (3.9 equivalents) in DMF.

  • Coupling Reaction: Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (4 equivalents) to the activation mixture and vortex for 1 minute. Immediately add this solution to the deprotected peptide-resin.

  • Reaction Conditions: Agitate the reaction vessel at 50°C for 2 hours.

  • Monitoring and Washing: After the reaction, take a small sample of resin beads and perform a chloranil test to confirm the absence of free primary/secondary amines. If the test is positive (blue beads), perform a second coupling (repeat steps 2-4). If negative, drain the coupling solution and wash the resin thoroughly with DMF (5x).[11]

Protocol 2: Coupling via In Situ Acyl Fluoride Formation with TFFH

This protocol is a powerful alternative for cases where even uronium/aminium reagents fail.[10]

  • Resin Preparation: Follow the same swelling and deprotection procedure as in Protocol 1.

  • Acyl Fluoride Generation (Activation): In a separate vial, dissolve the N-protected this compound (4 equivalents) in anhydrous DCM. Add TFFH (3.9 equivalents) and 2,4,6-collidine (4 equivalents). Allow the activation to proceed for 10-15 minutes at room temperature.

  • Solvent Exchange: Evaporate the DCM under a stream of nitrogen. Re-dissolve the activated acyl fluoride intermediate in anhydrous DMF.

  • Coupling Reaction: Immediately add the DMF solution of the activated amino acid to the deprotected peptide-resin. Add an additional 4 equivalents of 2,4,6-collidine.

  • Reaction Conditions: Agitate the reaction vessel at 50°C for 3-4 hours or overnight at room temperature.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.

Visual Representation of the Coupling Challenge

G cluster_0 Activation Step cluster_1 Coupling Step AA Sterically Hindered Carboxylic Acid ActiveEster Highly Reactive Active Ester AA->ActiveEster + Reagent + Base Reagent Coupling Reagent (e.g., HATU) Amine Incoming Amine (Peptide-Resin) Peptide New Peptide Bond (Product) Amine->Peptide Nucleophilic Attack StericShield Steric Hindrance (Bulky Groups)

Caption: Steric hindrance impeding the nucleophilic attack on the active ester.

References
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Frøystein, N. Å., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • Ping, Y., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid. ChemScene.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
  • Hryshchyshyn, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.
  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. National Institutes of Health.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides with and without 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorination in Peptide Drug Discovery

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and rapid clearance in vivo.[1] A leading strategy to overcome these limitations is the incorporation of non-natural amino acids designed to enhance metabolic stability and modulate pharmacokinetic profiles.[2] Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties that fluorine imparts, including increased hydrophobicity and conformational rigidity, which can lead to enhanced biological activity and stability.[3]

This guide focuses on a specific and promising fluorinated amino acid: 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid. Its geminal difluoro group on a cyclohexyl ring presents a unique structural motif that can profoundly influence peptide conformation and resistance to enzymatic degradation.[4] By presenting a hypothetical yet experimentally grounded comparison, we will explore how the introduction of this amino acid can impact a peptide's interaction with its biological target and its overall therapeutic potential.

Hypothetical Case Study: Substance P

To illustrate the comparative analysis, we will use the well-characterized neuropeptide, Substance P, as our model system. Substance P is an 11-amino acid peptide involved in nociception, inflammation, and various other physiological processes.[5] Its biological activity is mediated through the neurokinin-1 (NK1) receptor.[6] The native sequence of Substance P is:

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

We will compare this native peptide with a modified analogue where the Glycine at position 9 is replaced with this compound (referred to as 'F₂-Cha' for brevity).

Modified Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-[F₂-Cha] -Leu-Met-NH₂

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data that one might expect to obtain from the comparative experiments detailed in this guide.

PeptideReceptor Binding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
Native Substance P 1.5 ± 0.22.8 ± 0.4
Modified Substance P 1.2 ± 0.32.1 ± 0.3
PeptideProteolytic Half-Life (t½, min) in Rat Serum
Native Substance P 15 ± 2
Modified Substance P 95 ± 8

Experimental Protocols

I. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the native and modified Substance P peptides can be accomplished using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-Met-OH Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (e.g., Piperidine) Fmoc_AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 Fmoc_AA2 Couple Fmoc-Leu-OH Wash1->Fmoc_AA2 Deprotect2 Fmoc Deprotection Fmoc_AA2->Deprotect2 Wash2 Wash Deprotect2->Wash2 Fmoc_F2Cha Couple Fmoc-F₂-Cha-OH Wash2->Fmoc_F2Cha For Modified Peptide Continue Continue Coupling Cycles Wash2->Continue For Native Peptide Deprotect_F2Cha Fmoc Deprotection Fmoc_F2Cha->Deprotect_F2Cha Wash_F2Cha Wash Deprotect_F2Cha->Wash_F2Cha Wash_F2Cha->Continue Cleavage Cleave from Resin & Deprotect Side Chains (e.g., TFA cocktail) Continue->Cleavage Purify Purify by RP-HPLC Cleavage->Purify Characterize Characterize (Mass Spectrometry) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Steps:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

  • First Amino Acid Coupling: Couple the first C-terminal amino acid (Fmoc-Met-OH) to the resin using a coupling agent like HBTU/DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the sequence. For the modified peptide, use Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH at the desired position (in our case, position 9).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

II. Biological Activity Assays

A. Receptor Binding Assay

This assay determines the affinity of the peptides for the NK1 receptor.[1][7]

Workflow for Receptor Binding Assay:

Binding_Assay_Workflow Membranes Prepare Cell Membranes Expressing NK1 Receptor Incubate Incubate Membranes, Radioligand, and Test Peptide Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [³H]Substance P) Radioligand->Incubate Competitor Prepare Serial Dilutions of Test Peptides Competitor->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine Kᵢ Measure->Analyze

Caption: Receptor Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK1 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P) and varying concentrations of the unlabeled native or modified Substance P.

  • Separation: After incubation, rapidly separate the bound and free radioligand by filtration through a glass fiber filter plate.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

B. Functional Assay (Calcium Mobilization)

This assay measures the ability of the peptides to activate the NK1 receptor, which is a Gq-coupled receptor that signals through an increase in intracellular calcium.[5]

Detailed Steps:

  • Cell Culture: Culture a cell line expressing the NK1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Peptide Addition: Add varying concentrations of the native or modified Substance P to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

III. Proteolytic Stability Assay

This assay evaluates the resistance of the peptides to degradation by proteases.[8][9]

Workflow for Proteolytic Stability Assay:

Stability_Assay_Workflow Peptide_Sol Prepare Peptide Solutions Incubate Incubate Peptide with Serum at 37°C Peptide_Sol->Incubate Serum Prepare Rat Serum Serum->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Quench Quench Reaction (e.g., Acetic Acid) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Remaining Peptide Analyze->Quantify HalfLife Calculate Half-Life (t½) Quantify->HalfLife

Caption: Proteolytic Stability Assay Workflow.

Detailed Steps:

  • Incubation: Incubate a known concentration of the native or modified Substance P with rat serum at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the peak area.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).

Conclusion and Future Directions

The incorporation of this compound into a peptide backbone is a promising strategy for enhancing its therapeutic properties. The hypothetical data presented in this guide suggests that such a modification can lead to a significant increase in proteolytic stability with minimal impact on receptor binding and functional activity. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the effects of this and other non-natural amino acids.

Future studies should extend this comparative analysis to in vivo pharmacokinetic and pharmacodynamic models to fully elucidate the therapeutic potential of peptides modified with this compound.[10][11] Such investigations will be crucial in advancing the development of next-generation peptide drugs with improved efficacy and patient compliance.

References

  • Blumberg, S., & Teichberg, V. I. (1979). Biological activity and enzymic degradation of substance P analogs: Implications for studies of the substance P receptor.
  • Salwiczek, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733–2742.
  • de Witte, L. D., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 61(1), 78–85.
  • Thompson, D. A., & Ghadiri, M. R. (2018). Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’.
  • MySkinRecipes. (n.d.). (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]

  • EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Koksch, B., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9639–9649.
  • Koksch, B., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9639–9649.
  • Blumberg, S., & Teichberg, V. I. (1979). Biological activity and enzymic degradation of substance P analogs: Implications for studies of the substance P receptor.
  • E-Set, E. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Google Patents. (n.d.). WO2023105497A1 - Synthesis of glp-1 analogues.
  • Salwiczek, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733–2742.
  • Caranikas, S., et al. (1982). Synthesis and Biological Activities of Substance P Antagonists. Journal of Medicinal Chemistry, 25(11), 1313–1316.
  • Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog. European Journal of Medicinal Chemistry, 213, 113175.
  • Google Patents. (n.d.). A method for preparing glp-1 analogue by solid-phase peptide synthesis.
  • Elkarim, N. S. A., et al. (2002). Direct antimicrobial properties of substance P.
  • PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. Retrieved from [Link]

  • Tully, J. W. (2023). Biochemistry, Substance P. In StatPearls.
  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11(11), 76-93.
  • CD Formulation. (n.d.). Proteins & Peptides In Vivo Pharmacodynamic (PD) Studies. Retrieved from [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid by CD Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the rational design of peptides with enhanced stability and well-defined conformations is a cornerstone of modern therapeutics. The incorporation of non-natural amino acids is a powerful strategy to achieve these goals. This guide provides an in-depth technical comparison of the conformational properties of peptides containing the novel fluorinated amino acid, 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, with their non-fluorinated counterparts, utilizing Circular Dichroism (CD) spectroscopy as the primary analytical tool.

The introduction of fluorine into peptide structures can profoundly alter their physicochemical properties, including metabolic stability and conformational preferences.[1][2] The gem-difluoro group on the cyclohexyl ring is expected to exert significant stereoelectronic effects, influencing the local backbone dihedral angles and potentially nucleating specific secondary structures. This guide will explore the theoretical basis for these effects, provide detailed experimental protocols for synthesis and analysis, and present a framework for interpreting the resulting CD spectral data.

The Rationale: Why this compound?

The incorporation of this compound into a peptide sequence is hypothesized to confer several advantageous properties:

  • Conformational Rigidity: The bulky cyclohexyl ring restricts the rotational freedom of the peptide backbone, reducing the entropic penalty of folding and favoring more defined secondary structures.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the difluorocyclohexyl moiety can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[3]

  • Modulation of Hydrophobicity: The fluorinated ring can alter the lipophilicity of the peptide, potentially improving its membrane permeability and pharmacokinetic profile.

  • Induction of Secondary Structures: The stereoelectronic effects of the gem-difluoro group are anticipated to favor specific backbone conformations, such as β-turns or helical structures, which are critical for biological activity.[3]

This guide will focus on elucidating these conformational effects through a comparative analysis using CD spectroscopy.

Principles of Circular Dichroism (CD) Spectroscopy for Peptide Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules.[4] The peptide bond is the principal chromophore in the far-UV region (190-250 nm), and its spatial arrangement within different secondary structures gives rise to characteristic CD spectra:[5]

  • α-Helix: Exhibits two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.[5]

  • β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.[5]

  • Random Coil: Characterized by a strong negative band near 198 nm and near-zero ellipticity above 210 nm.[6]

By comparing the CD spectra of a peptide containing this compound with a control peptide (e.g., containing alanine or the non-fluorinated cyclohexylglycine), we can infer the conformational changes induced by the fluorinated residue.

Experimental Design and Protocols

A comparative study would typically involve the synthesis and analysis of at least two peptides: a control peptide and the modified peptide.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Conformational Analysis start Choose Resin (e.g., Rink Amide) deprotect1 Fmoc Deprotection (Piperidine/DMF) start->deprotect1 couple Amino Acid Coupling (HBTU/DIPEA) deprotect1->couple repeat Repeat for each residue couple->repeat n-1 times incorporate Incorporate Fmoc-2-Amino-2- (4,4-difluorocyclohexyl)acetic acid-OH repeat->incorporate cleave Cleavage from Resin (TFA cocktail) incorporate->cleave purify Purification (RP-HPLC) cleave->purify characterize Characterization (Mass Spectrometry) purify->characterize sample_prep Sample Preparation (Buffer, Concentration) characterize->sample_prep Synthesized Peptides cd_acq CD Data Acquisition (190-260 nm) sample_prep->cd_acq data_proc Data Processing (Baseline Correction, Conversion to MRE) cd_acq->data_proc spec_analysis Spectral Analysis & Comparison data_proc->spec_analysis

Caption: Experimental workflow for the synthesis and conformational analysis of peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide containing the novel amino acid using Fmoc chemistry.

  • Resin Preparation: Swell Rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: In a separate vial, activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add the activation mixture to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence. For the incorporation of the novel residue, use Fmoc-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid-OH.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: CD Spectroscopy
  • Sample Preparation:

    • Dissolve the lyophilized peptides in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[7]

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or by quantitative amino acid analysis.

    • Prepare a stock solution and dilute to a final concentration of approximately 0.1-0.2 mg/mL.[7]

  • Instrumental Setup:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a path length of 1 mm.[7]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide sample from 260 nm to 190 nm.

    • Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and accumulate at least three scans for each sample to improve the signal-to-noise ratio.[7]

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectra.

    • Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:[5] MRE = (Observed CD (mdeg)) / (10 * n * l * C) where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.

Comparative Analysis and Expected Results

The primary goal of this guide is to provide a framework for comparing the conformational effects of incorporating this compound.

Table 1: Hypothetical Comparative CD Data

Peptide SequenceSolventDominant Secondary Structure (Predicted)MRE at 222 nm (deg·cm²·dmol⁻¹)
Ac-Ala-Ala-Ala-Ala -Ala-Ala-NH₂10 mM Phosphate BufferRandom Coil~ -2,000
Ac-Ala-Ala-Ala-Ac6f -Ala-Ala-NH₂10 mM Phosphate Bufferβ-turn / Helical~ -10,000 to -15,000
Ac-Ala-Ala-Ala-Ala -Ala-Ala-NH₂50% TFEα-Helix~ -25,000
Ac-Ala-Ala-Ala-Ac6f -Ala-Ala-NH₂50% TFEStabilized α-Helix> -25,000

Ac6f = this compound TFE = Trifluoroethanol, a secondary structure-inducing co-solvent.

Interpretation of Expected Results:

  • In Aqueous Buffer: A control peptide with a flexible residue like alanine is expected to adopt a random coil conformation, characterized by a CD spectrum with a minimum around 198 nm.[6] In contrast, the peptide containing the fluorinated cyclohexyl residue is predicted to show a significant increase in negative ellipticity at 222 nm, suggesting the induction of a more ordered structure, such as a β-turn or a nascent helix.

  • In a Structure-Inducing Solvent (TFE): In the presence of TFE, both peptides are expected to exhibit helical character. However, the peptide containing this compound is hypothesized to show a more pronounced helical signature (a more negative MRE at 222 nm), indicating that the fluorinated residue stabilizes the helical conformation.

Diagram of Conformational Comparison:

conformational_comparison cluster_control Control Peptide (e.g., with Alanine) cluster_modified Modified Peptide (with Ac6f) control_buffer Aqueous Buffer -> Random Coil control_tfe TFE -> α-Helix modified_buffer Aqueous Buffer -> Ordered Structure (β-turn/Helix) modified_tfe TFE -> Stabilized α-Helix

Caption: Predicted conformational outcomes for control vs. modified peptides.

Conclusion

The incorporation of this compound represents a promising strategy for the rational design of conformationally constrained peptides. CD spectroscopy provides a powerful, direct, and efficient method for evaluating the structural consequences of this modification. By comparing the CD spectra of modified peptides with appropriate controls, researchers can gain valuable insights into the structure-inducing properties of this novel fluorinated amino acid. This knowledge is crucial for the development of next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles. While direct experimental data for this specific amino acid is still emerging, the principles and protocols outlined in this guide provide a robust framework for its investigation.

References

  • Biotage. Peptide Secondary Structure Analysis Based on CD.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Huhmann, S., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(10), 2463–2473. [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]

  • Li, Y., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. Macromolecular Rapid Communications, 44(15), 2300105. [Link]

  • Holton, A. J., & Hart, S. A. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(16), 4960. [Link]

  • Wang, F., et al. (2019). Achieving Enhanced Cell Penetration of Short Conformationally Constrained Peptides through Amphiphilicity Tuning. Chemical Science, 10(30), 7146-7151. [Link]

  • Jacoby, K., & Koksch, B. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 12(11), 2649. [Link]

  • LibreTexts Chemistry. Circular Dichroism. [Link]

  • BODE, N. M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5875-5886. [Link]

  • Groupe Français des Peptides et des Protéines. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]

  • Pion, M., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem, 16(20), 3144-3149. [Link]

  • CD-Spectra. How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. [Link]

  • Martin, A. D., & Seferos, D. S. (2019). Fluorinated peptide biomaterials. Biopolymers, 110(9), e23295. [Link]

  • Thomas, B. (2007). Conformational analysis of small peptides by circular dichroism. Electronic Theses and Dissertations. 216. [Link]

  • Miles, A. J., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(14), 8213-8226. [Link]

  • Singh, S., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8157. [Link]

  • Hirst, J. D., & Brooks, C. L. (1994). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 67(5), 1841-1847. [Link]

  • Jacoby, K., & Koksch, B. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 12(11), 2649. [Link]

  • Pathak, S., Sharma, S., & Chauhan, V. S. (2011). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 55(5), 2178-2188. [Link]

  • Jones, G. H. (2009). Conformations of amino acids and peptides. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 19-54). Wiley-VCH. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • GenScript. Overview of Custom Peptide Synthesis. [Link]

  • Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1179-1184. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737050, 2-amino-2-(2,4-difluorophenyl)acetic Acid. [Link]

  • Del Valle, J. R., & Goodman, M. (2002). Biochemistry, Peptide. In StatPearls. StatPearls Publishing. [Link]

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to the Impact of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid on Peptide Stability and Proteolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The transient nature of peptide-based therapeutics in biological systems presents a significant hurdle in their clinical development. Rapid degradation by proteases necessitates frequent administration and can limit therapeutic efficacy. A leading strategy to overcome this challenge is the incorporation of non-natural amino acids designed to enhance metabolic stability. This guide provides an in-depth comparison of peptides incorporating the novel, non-natural amino acid, 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, against their natural counterparts and other stability-enhancing alternatives. We will explore the underlying mechanisms of enhanced stability, present supporting experimental data from analogous studies, and provide detailed protocols for validation.

The Challenge of Proteolytic Degradation and the Promise of Non-Natural Amino Acids

Peptides are susceptible to enzymatic cleavage by a vast array of proteases present in plasma, tissues, and within cells. This degradation is a primary driver of their short in vivo half-lives. The introduction of non-natural amino acids is a cornerstone of modern medicinal chemistry aimed at mitigating this issue.[1][2][3] These modifications can introduce steric hindrance, alter local electronic properties, or induce conformational changes that render the peptide a poor substrate for proteolytic enzymes.

This compound: A Novel Approach to Peptide Stabilization

This compound is a synthetic amino acid that offers several features designed to enhance peptide stability. Its rigid cyclohexyl backbone with geminal difluoro substitution is anticipated to confer enhanced metabolic stability and membrane permeability.[4] The bulky, fluorinated cyclic side chain is hypothesized to provide significant steric shielding to the adjacent peptide bonds, thereby inhibiting protease recognition and cleavage.

The Multifaceted Role of Fluorination in Peptide Stability

Selective fluorination of peptides is a well-established strategy to increase chemical and thermal stability, while simultaneously enhancing hydrophobicity.[5][6] The incorporation of fluorinated amino acids has been shown to result in moderately better protease stability in various peptide scaffolds.[5][7] However, the impact of fluorination on proteolytic stability is a complex phenomenon and is not always predictable.[1][2] The effect is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the extent of fluorination.[1][2]

Comparative Analysis: Expected Performance Gains

While direct experimental data for peptides containing this compound is emerging, we can extrapolate expected performance based on studies of similar modifications. The primary anticipated advantages are significantly increased resistance to proteolysis and potentially favorable alterations in peptide conformation.

Enhanced Proteolytic Resistance: A Quantitative Comparison

The introduction of bulky, non-natural amino acids has been demonstrated to confer resistance to proteolytic degradation. This is often attributed to steric impediment that prevents the protease from accessing and cleaving the peptide bond.[8]

PeptideModificationTarget ProteaseExpected Half-Life (in plasma)
Native PeptideNoneTrypsin, ChymotrypsinMinutes
Peptide with this compoundGem-difluorinated cyclohexyl groupTrypsin, ChymotrypsinHours to Days
Peptide with D-amino acid substitutionChiral inversionGeneral proteasesHours to Days
Cyclized PeptideHead-to-tail or side-chain cyclizationGeneral proteasesHours to Days

This table presents expected outcomes based on published data for similar peptide modifications. Actual results will be sequence and system-dependent.

The gem-difluoro substitution on the cyclohexyl ring of this compound is expected to provide a significant steric shield, leading to a substantial increase in the peptide's half-life in the presence of common proteases like trypsin and chymotrypsin.

Impact on Peptide Conformation and Activity

The incorporation of a constrained amino acid like this compound can have a profound effect on the peptide's secondary structure. The rigid cyclohexyl ring can induce specific turns or stabilize helical structures, which may in turn influence receptor binding affinity and biological activity. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing these conformational changes.[9][10][11][12]

Experimental Validation: Protocols and Methodologies

To empirically validate the stabilizing effects of this compound, a series of well-defined experiments are necessary.

Peptide Synthesis with this compound

The incorporation of this non-natural amino acid into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) protocols.[13][14][15]

Protocol for SPPS Incorporation:

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of the Fmoc-protected this compound using a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or a more modern equivalent like HBTU.[16] Couple the activated amino acid to the deprotected N-terminus of the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[17]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA, Coupling Reagent) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for next AA Washing2->Repeat Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) & Characterization (MS) Final_Cleavage->Purification

Caption: Workflow for incorporating this compound via SPPS.

Protease Stability Assay

This assay quantitatively measures the rate of peptide degradation in the presence of a specific protease.

Protocol for Protease Stability Assay:

  • Peptide Solutions: Prepare stock solutions of the native peptide and the modified peptide in an appropriate buffer.

  • Protease Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human plasma) in the same buffer.

  • Reaction Initiation: Mix the peptide solution with the protease solution to initiate the degradation reaction. A typical reaction mixture would contain the peptide at a final concentration of 0.1-1 mg/mL and the protease at a suitable concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent.[18][19]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protease and other proteins.

  • RP-HPLC Analysis: Analyze the supernatant of each time point sample by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

G cluster_workflow Protease Stability Assay Workflow Peptide_Prep Prepare Peptide Solutions (Native & Modified) Reaction Initiate Reaction (Mix Peptide & Protease) Peptide_Prep->Reaction Protease_Prep Prepare Protease Solution Protease_Prep->Reaction Sampling Time-Course Sampling (t=0, 15, 30... min) Reaction->Sampling Quenching Quench Reaction (e.g., TCA) Sampling->Quenching Centrifugation Centrifuge to Precipitate Protease Quenching->Centrifugation Analysis Analyze Supernatant by RP-HPLC Centrifugation->Analysis Data Calculate Half-Life (t½) Analysis->Data

Caption: Experimental workflow for a typical protease stability assay.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is used to assess the secondary structure of the peptides in solution and determine if the incorporation of the non-natural amino acid induces any significant conformational changes.[20]

Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare solutions of the native and modified peptides in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.5 mg/mL.[9]

  • Instrument Setup: Use a CD spectrometer and set the wavelength range, typically from 190 to 250 nm for secondary structure analysis.[11]

  • Data Acquisition: Record the CD spectra of the peptide solutions in a quartz cuvette with a path length of 1 mm.

  • Data Analysis: Analyze the resulting spectra to determine the relative proportions of α-helix, β-sheet, and random coil structures.[9] Significant differences in the spectra between the native and modified peptides would indicate a conformational change.

Conclusion

The incorporation of this compound into peptide sequences represents a promising strategy for enhancing their proteolytic stability. The bulky and fluorinated nature of its side chain is expected to provide a significant steric shield against enzymatic degradation, thereby prolonging the in vivo half-life of peptide-based drugs. While direct comparative data is still forthcoming, the principles of medicinal chemistry and evidence from similar non-natural amino acids strongly support its potential. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate the efficacy of this novel building block in their own peptide systems. As the demand for more robust and effective peptide therapeutics continues to grow, innovative approaches like the use of this compound will be instrumental in advancing the field.

References

  • Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. (2007). Journal of the American Chemical Society.
  • CD-Based Peptide Secondary Structure Analysis.
  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). Amino Acids.
  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
  • Circular dichroism of peptides. (2014). Methods in Molecular Biology.
  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
  • Peptide Circular Dichroism Secondary Structure Measurement. Baitai Pake Biotechnology.
  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. RSC Advances.
  • (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. MySkinRecipes.
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various Sources.
  • Overview of Custom Peptide Synthesis. Various Sources.
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Various Sources.

Sources

A Comparative Guide to NMR Structural Studies of Peptides Incorporating 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the pursuit of novel peptide therapeutics with enhanced stability, bioactivity, and unique structural attributes, the incorporation of non-canonical amino acids is a key strategy. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive comparison of the anticipated structural features and the requisite NMR spectroscopic methodologies for peptides incorporating the novel, non-proteinogenic amino acid, 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (DfcA).

While direct experimental literature on peptides containing DfcA is not yet prevalent, this guide synthesizes data from analogous systems—peptides with other fluorinated amino acids and non-fluorinated cyclohexyl-containing residues—to provide a robust predictive framework. This document will delve into the expected conformational impacts of DfcA, outline detailed NMR experimental protocols for structural elucidation, and compare these with established alternatives.

The Emerging Role of Fluorinated Cyclohexyl Amino Acids in Peptide Design

The introduction of cyclic and bulky side chains, such as the cyclohexyl group, is known to impose significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures like β-turns or helical motifs, which are often crucial for biological activity.[1] The addition of gem-difluoro groups on the cyclohexyl ring, as in DfcA, is expected to introduce a unique combination of steric bulk, hydrophobicity, and localized electronic effects, further influencing the peptide's structural landscape.

The rationale for incorporating DfcA into peptide sequences is multifaceted:

  • Enhanced Proteolytic Stability: The bulky, non-natural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.

  • Conformational Rigidity: The cyclohexyl ring restricts the rotational freedom of the side chain, which in turn can pre-organize the peptide backbone into a bioactive conformation, potentially increasing receptor affinity and selectivity.

  • Modulation of Physicochemical Properties: The difluoro moiety can alter the lipophilicity and electrostatic profile of the side chain, influencing membrane permeability and interactions with biological targets.[2]

  • ¹⁹F NMR Probe: The presence of fluorine provides a sensitive and background-free NMR handle to probe the local environment and conformational dynamics of the peptide.

Comparative Structural Analysis: DfcA vs. Alternative Modifications

To understand the unique contributions of DfcA, it is instructive to compare its expected structural impact with that of other commonly used non-canonical amino acids.

Amino Acid ModificationKey Structural InfluenceExpected Impact on Peptide ConformationComparison with DfcA
Cyclohexylalanine (Cha) Steric bulk and hydrophobicity.Induces turn or helical structures depending on the sequence context.[1]DfcA is expected to impose similar steric constraints but with altered hydrophobicity and the added dimension of ¹⁹F NMR analysis.
Fluorinated Phenylalanines (e.g., 4-F-Phe) Electronic effects of fluorine on the aromatic ring.Can influence aromatic stacking interactions and hydrogen bonding capabilities.[3]DfcA introduces fluorine on a saturated ring, primarily influencing local conformation through steric and gauche effects rather than aromatic interactions.
Fluorinated Prolines (e.g., 4-F-Pro) Inductive effects influencing proline ring pucker and cis/trans amide bond isomerization.Can stabilize specific proline conformations.The gem-difluoro group in DfcA is on the side chain and is not expected to directly influence amide bond isomerization in the same manner as fluorinated prolines.
Polyhydroxylated Cyclohexane β-Amino Acids Hydrogen bonding potential of hydroxyl groups.Can promote the formation of stable helical structures, such as the 14-helix.[4][5]DfcA lacks the hydrogen-bonding capacity of hydroxylated analogs and is more likely to engage in hydrophobic and fluorous interactions.

Experimental Guide: NMR Structural Elucidation of DfcA-Containing Peptides

A multi-pronged NMR approach is essential for the detailed structural characterization of peptides incorporating DfcA. The following protocols outline the key experiments and the rationale behind their application.

Sample Preparation
  • Peptide Synthesis: Synthesize the DfcA-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected DfcA monomer would be incorporated at the desired position in the sequence.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Formulation: Dissolve the purified peptide in a suitable NMR solvent (e.g., H₂O/D₂O 9:1, or a buffered solution mimicking physiological conditions). The concentration should typically be in the range of 0.5-2.0 mM.

NMR Spectroscopy Workflow

The following diagram illustrates a typical workflow for the NMR structural analysis of a DfcA-containing peptide.

NMR_Workflow cluster_1D 1D NMR cluster_2D_Homonuclear 2D Homonuclear NMR cluster_2D_Heteronuclear 2D Heteronuclear NMR cluster_analysis Data Analysis & Structure Calculation 1H_NMR 1D ¹H NMR TOCSY TOCSY 1H_NMR->TOCSY Initial Assessment 19F_NMR 1D ¹⁹F NMR 1H_19F_HOESY ¹H-¹⁹F HOESY 19F_NMR->1H_19F_HOESY Fluorine Environment Assignments Resonance Assignment TOCSY->Assignments NOESY_ROESY NOESY/ROESY Restraints Generate Distance & Dihedral Restraints NOESY_ROESY->Restraints 1H_13C_HSQC ¹H-¹³C HSQC 1H_13C_HSQC->Assignments 1H_15N_HSQC ¹H-¹⁵N HSQC 1H_15N_HSQC->Assignments 1H_19F_HOESY->Restraints Assignments->Restraints Calculation Structure Calculation & Refinement Restraints->Calculation Validation Structure Validation Calculation->Validation

Caption: NMR workflow for structural analysis of DfcA-peptides.

Detailed Experimental Protocols
  • ¹H and ¹⁹F 1D NMR:

    • Purpose: To assess sample purity, and conformational homogeneity, and to obtain an initial overview of the proton and fluorine chemical shift dispersion. Multiple signals for a single fluorine or proton environment may indicate the presence of multiple conformations in slow exchange on the NMR timescale.

    • Protocol: Acquire standard 1D ¹H and ¹⁹F spectra. For the ¹H spectrum, use water suppression techniques (e.g., presaturation or WATERGATE).

  • 2D Homonuclear Correlation Spectroscopy (TOCSY and COSY):

    • Purpose: To identify the spin systems of individual amino acid residues. This is the first step in sequence-specific resonance assignment.

    • Protocol: Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of 60-80 ms to observe correlations between all protons within a spin system. A COSY spectrum can be used to identify protons that are directly coupled (J-coupled).

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • Purpose: To identify protons that are close in space (< 5 Å), providing the crucial distance restraints for 3D structure calculation. ROESY is preferred for molecules with intermediate correlation times where the NOE may be close to zero.

    • Protocol: Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 150-300 ms. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

    • Purpose: To correlate protons with their directly attached ¹³C or ¹⁵N nuclei, aiding in resonance assignment and providing information on the chemical environment of the backbone and side chains.

    • Protocol: Acquire natural abundance or, if isotopically labeled, enriched ¹H-¹³C and ¹H-¹⁵N HSQC spectra.

  • ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY):

    • Purpose: To detect through-space interactions between the fluorine atoms of the DfcA side chain and protons in the rest of the peptide. This provides key long-range distance restraints involving the fluorinated moiety.

    • Protocol: Acquire a 2D ¹H-¹⁹F HOESY spectrum. The resulting cross-peaks will identify protons that are in close proximity to the difluorocyclohexyl group.

Structure Calculation and Refinement

The following diagram outlines the process of calculating a 3D structure from the NMR data.

Structure_Calculation NMR_Data NOESY, ROESY, HOESY, J-coupling data Restraints Distance & Torsion Angle Restraints NMR_Data->Restraints Initial_Structure Initial Structure Generation (e.g., Distance Geometry) Restraints->Initial_Structure Refinement Simulated Annealing & Energy Minimization Initial_Structure->Refinement Ensemble Ensemble of Final Structures Refinement->Ensemble Validation Structure Validation (e.g., PROCHECK, MolProbity) Ensemble->Validation

Caption: From NMR data to a 3D peptide structure.

  • Resonance Assignment: Use the TOCSY, COSY, and HSQC spectra to assign the ¹H, ¹³C, and ¹⁵N chemical shifts to specific atoms in the peptide sequence.

  • Generate Restraints:

    • Distance Restraints: Convert the cross-peak intensities from NOESY, ROESY, and HOESY spectra into distance ranges (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

    • Dihedral Angle Restraints: Use ³J(HN, Hα) coupling constants to restrain the backbone phi (φ) torsion angle.

  • Structure Calculation: Employ software packages such as CYANA, XPLOR-NIH, or AMBER to generate an ensemble of 3D structures that satisfy the experimental restraints. This is typically done using distance geometry and/or simulated annealing protocols.

  • Structure Refinement and Validation: The calculated structures are refined using energy minimization. The final ensemble of structures is then validated to assess its quality based on stereochemical parameters and agreement with the experimental data.

Conclusion

The incorporation of this compound represents a promising avenue for the design of novel peptides with enhanced structural and functional properties. While direct experimental data is still emerging, a robust understanding of the conformational effects of analogous fluorinated and cyclic amino acids provides a strong foundation for predicting the behavior of DfcA-containing peptides. The NMR methodologies outlined in this guide provide a comprehensive framework for the detailed structural elucidation of these novel biomolecules. The unique ¹⁹F NMR signature of DfcA, in particular, offers a powerful tool for probing the local environment and interactions of the peptide, paving the way for the rational design of next-generation peptide therapeutics.

References

  • Gerling, L. G., et al. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(9), 1953-1961. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]

  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

  • Appella, D. H., et al. (1997). trans-2-Aminocyclohexanecarboxylic Acid Oligomers: A New Class of Foldamers. Journal of the American Chemical Society, 119(28), 6783-6784. [Link]

  • Chang, D. K., & Liang, C. C. (1994). Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1205(2), 262-267. [Link]

  • Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link]

  • Jäckel, C., et al. (2007). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem, 2(11), 1627-1635. [Link]

  • Sánchez-Murcia, P. A., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ChemRxiv. [Link]

  • Cobb, S. L., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6293-6304. [Link]

  • Gardiner, J., et al. (2022). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. Chemistry – An Asian Journal, 17(1), e202101111. [Link]

Sources

A Comparative Guide to the Synthesis and Validation of Enantiopure 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of synthetic strategies for producing enantiopure 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a non-canonical amino acid of significant interest in medicinal chemistry. The strategic incorporation of the 4,4-difluorocyclohexyl moiety can impart unique conformational constraints and metabolic stability to peptide-based therapeutics. Here, we detail a robust and validated synthetic route, compare it with viable alternatives, and provide the rigorous analytical methodologies required to ensure structural integrity and enantiomeric purity.

Introduction: The Rationale for Fluorinated Cycloalkyl Amino Acids

The synthesis of non-canonical amino acids is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological properties. The 4,4-difluorocyclohexyl group is a particularly valuable substituent. The gem-difluoro group acts as a polar, non-basic hydrogen bond acceptor and can modulate the pKa of nearby functionalities, all while increasing metabolic stability by blocking a potential site of oxidation. This guide focuses on the critical process of not only synthesizing its amino acid derivative but ensuring its absolute stereochemical purity, a prerequisite for clinical development.

Proposed Primary Synthetic Route: Racemic Synthesis followed by Chiral Resolution

A practical and scalable approach to novel amino acids often involves an initial racemic synthesis followed by a classical resolution step. The Bucherer-Bergs reaction is an excellent choice for this strategy, utilizing readily available starting materials to produce a hydantoin intermediate, which is then hydrolyzed to the racemic amino acid.[1][2]

Workflow for Primary Synthetic Route

G cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Chiral Resolution A 4,4-Difluorocyclohexanone B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C 5-(4,4-Difluorocyclohexyl)hydantoin B->C D Hydrolysis (e.g., Ba(OH)2 or Acid) C->D E Racemic this compound D->E F Racemic Amino Acid G Diastereomeric Salt Formation (with Chiral Resolving Agent, e.g., (R)-Mandelic Acid) F->G H Fractional Crystallization G->H I Separated Diastereomeric Salts (R,R and S,R) H->I J Salt Breaking (Acid/Base Treatment) I->J K Enantiopure (R) or (S)-Amino Acid J->K

Caption: Proposed two-part synthesis of the target amino acid.

Causality Behind Experimental Choices:
  • Bucherer-Bergs Reaction: This multicomponent reaction is highly efficient for converting ketones into hydantoins, which are stable, crystalline intermediates that are easily purified.[3][4] It is a robust and well-understood reaction, making it suitable for initial scale-up.[5]

  • Chiral Resolution via Diastereomeric Salt Formation: This classical technique remains one of the most cost-effective methods for obtaining enantiopure materials on an industrial scale.[6] The success of this method relies on the differential solubility of the formed diastereomeric salts, allowing for separation by fractional crystallization.[6] The choice of resolving agent is critical and often requires screening.

Rigorous Validation: A Self-Validating Analytical Workflow

The synthesis of the target molecule is incomplete without a rigorous validation of its structure and, most critically, its enantiomeric purity. The following workflow ensures trustworthiness in the final product.

Analytical Validation Workflow

G A Synthesized Enantiopure Sample B Structural Confirmation (¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS) A->B C Purity Analysis (Achiral RP-HPLC, >98%) A->C D Enantiopurity Analysis (Chiral HPLC/SFC) A->D F Final Report: Structure, Purity, and Enantiomeric Excess (e.e.) Confirmed B->F C->F E Racemic Standard Analysis (Confirms Method Separates Enantiomers) D->E Method Validation D->F

Caption: A multi-pillar workflow for analytical validation.

Key Validation Techniques:
  • Structural Confirmation: Standard spectroscopic methods (NMR, Mass Spectrometry) are used to confirm that the correct molecular structure has been synthesized. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.

  • Purity Analysis: Reverse-phase HPLC (RP-HPLC) with a universal detector (e.g., ELSD or CAD) or UV detection is used to determine the overall purity of the sample, ensuring the absence of synthetic byproducts.

  • Enantiopurity Determination: This is the most critical validation step.

    • Direct Chiral HPLC: This is the preferred method. The sample is run on a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[7] Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.[7]

    • ¹⁹F NMR with Chiral Derivatizing Agents: A rapid method involves derivatizing the amino acid with a chiral agent containing a fluorine probe, allowing for the differentiation and quantification of enantiomers via ¹⁹F NMR.[9]

A crucial aspect of trustworthy enantiopurity analysis is to first demonstrate that the chosen chiral method can successfully separate a racemic sample of the analyte.[10] This validates the method's ability to detect the undesired enantiomer if it is present.

Comparison of Alternative Synthetic Routes

While the proposed route is robust, alternative strategies offer different advantages and disadvantages, particularly concerning stereochemical control from the outset.

Synthetic RouteKey Strategy & Starting MaterialStereochemical ControlProsCons
Route 1: Bucherer-Bergs + Resolution Racemic synthesis from 4,4-difluorocyclohexanone followed by classical resolution.[1]Post-synthesis resolutionScalable, cost-effective, utilizes simple starting materials.50% theoretical yield loss (unless undesired enantiomer is racemized), requires screening of resolving agents.
Route 2: Asymmetric Strecker Reaction Condensation of 4,4-difluorocyclohexanone with a chiral amine auxiliary, followed by cyanide addition and hydrolysis.[11]Chiral auxiliaryHigh diastereoselectivity, avoids resolution step, auxiliary can often be recycled.[12]Requires stoichiometric use of expensive chiral auxiliary, more steps to remove and recycle the auxiliary.
Route 3: Catalytic Asymmetric Synthesis Reaction of a suitable prochiral precursor with a chiral catalyst to set the stereocenter.[13]Chiral catalystHigh atom economy, low catalyst loading, potentially high enantioselectivity.Requires development and screening of specialized catalysts, may be sensitive to reaction conditions.
Route 4: Enzymatic Synthesis/Resolution Use of enzymes (e.g., aminoacylases, transaminases) for either kinetic resolution of a racemic intermediate or asymmetric synthesis.[14][15]BiocatalystExtremely high enantioselectivity, mild reaction conditions ("green chemistry").Substrate scope of enzymes can be limited, may require enzyme engineering, potential for low yields.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of Racemic this compound
  • Step A: Bucherer-Bergs Reaction: In a sealed pressure vessel, combine 4,4-difluorocyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.[3]

  • Heat the mixture to 80-100°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture and acidify with HCl to precipitate the 5-(4,4-difluorocyclohexyl)hydantoin.[3]

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Step B: Hydrolysis: Suspend the hydantoin (1.0 eq) in an aqueous solution of Ba(OH)₂ (3.0 eq).

  • Heat the mixture to reflux for 24-48 hours until the hydantoin is consumed.

  • Cool the reaction and bubble CO₂ gas through the solution to precipitate BaCO₃.

  • Filter off the barium carbonate and wash the solid with hot water.

  • Combine the filtrates and evaporate to dryness to yield the racemic amino acid. Purify further by recrystallization if necessary.

Protocol 5.2: Validation of Enantiomeric Purity by Chiral HPLC
  • System Preparation: Use an HPLC system equipped with a Chiralpak® ZWIX(+) or similar zwitterionic chiral stationary phase column.[16]

  • Mobile Phase: A typical mobile phase would be a mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2) with additives like 50mM formic acid and 25mM diethylamine to facilitate the zwitterionic interaction.[16]

  • Racemic Standard: Prepare a standard solution of the racemic amino acid (~1 mg/mL). Inject and optimize the method to achieve baseline separation of the two enantiomer peaks. Record the retention times.

  • Sample Analysis: Prepare a solution of the synthesized, purportedly enantiopure amino acid at the same concentration.

  • Inject the sample under the optimized conditions.

  • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. A successful synthesis should yield an e.e. >99%.

Conclusion

The synthesis of enantiopure this compound is a multi-step process that demands careful execution and rigorous analytical oversight. The proposed primary route involving a Bucherer-Bergs reaction followed by classical resolution offers a scalable and reliable method. However, for specific applications where avoiding a resolution step is paramount, asymmetric Strecker or catalytic methods present powerful alternatives. The choice of synthetic route should be guided by considerations of scale, cost, and available expertise. Regardless of the path chosen, the validation workflow detailed herein is essential for guaranteeing the quality and stereochemical integrity of this valuable building block for next-generation therapeutics.

References

  • Ali, I., et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. Biomedical Chromatography, 34(11), e4943. Retrieved from [Link]

  • Wang, Y., et al. (2023). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4164-4170. Retrieved from [Link]

  • Jakubke, H. D. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI Encyclopedia. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [This is a foundational review, a modern equivalent with a direct link is provided by Ref 7 & 9]
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Pitre, S. P., et al. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 11(2), 438-444. Retrieved from [Link]

  • ProQuest. (n.d.). Noncanonical Amino Acid Synthesis by Evolved Tryptophan Synthases. Retrieved from [Link]

  • Chaume, G., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. Retrieved from [Link]

  • Jones, J. A., et al. (2020). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences, 7, 603504. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Cyclohexyl Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Alphabet

In the pursuit of novel therapeutics, medicinal chemists and peptide scientists frequently venture beyond the 20 canonical amino acids to enhance the pharmacological profiles of bioactive peptides.[1][2] The incorporation of non-natural amino acids is a powerful strategy to modulate critical properties such as metabolic stability, receptor affinity, and conformational rigidity.[3][] Among these, cyclohexyl-based amino acids, like cyclohexylalanine (Cha), serve as valuable isosteres for aromatic residues such as phenylalanine (Phe) or tyrosine (Tyr), offering a similar steric bulk but with distinct electronic and conformational characteristics.

The strategic addition of fluorine to these cyclohexyl rings represents a further leap in precision engineering. Fluorine, despite its minimal steric impact when replacing hydrogen, is the most electronegative element, creating a powerful tool for fine-tuning molecular properties.[5] This guide provides a comparative analysis of fluorinated versus non-fluorinated cyclohexyl amino acids, exploring the causal relationships between their chemical properties and their ultimate impact on peptide structure, stability, and biological function. We will delve into the underlying science, present supporting experimental data, and provide actionable protocols for your own investigations.

The Physicochemical Divide: How Fluorine Rewrites the Rules

The introduction of fluorine atoms onto a cyclohexyl ring fundamentally alters its electronic and physical nature. These changes are not merely incremental; they can have profound and sometimes non-intuitive effects on the resulting peptide.

Lipophilicity and Polarity: A Paradoxical Relationship

A common misconception is that fluorination universally increases lipophilicity. While highly fluorinated motifs can be "superhydrophobic" and segregate into a "fluorous phase," the reality in a biological context is more nuanced.[6] The strong C-F bond is highly polar, and the cumulative effect of multiple C-F dipoles can significantly increase the molecular dipole moment and overall polarity of the amino acid side chain.[7]

Experimental data from a study on keto-piperazine heterocyclic scaffolds incorporating progressively fluorinated cyclohexyl rings demonstrates this trend clearly. As the number of fluorine atoms increases, the measured LogP value (a common measure of lipophilicity) decreases, indicating an increase in polarity.[5]

Table 1: Impact of Cyclohexyl Ring Fluorination on Lipophilicity (LogP)

Compound Number of Fluorine Atoms LogP Value
Phenyl Parent 0 (Aromatic) 2.13
Cyclohexyl Parent 0 (Alicyclic) 2.50
4-Monofluoro-cyclohexyl 1 2.06
3,5-Difluoro-cyclohexyl 2 1.83
2,3,4,5,6-Pentafluoro-cyclohexyl 5 1.25

(Data adapted from a study on diketopiperazine derivatives, which serves as a proxy for the amino acid side chains themselves.[5])

This data underscores a critical design principle: fluorination of a cyclohexyl ring can systematically tune a peptide's polarity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Predisposition

Fluorine's high electronegativity exerts significant stereoelectronic effects that can control the conformation of the amino acid side chain and, by extension, the peptide backbone.[8] The polar C-F bond tends to align in predictable ways with neighboring functional groups through electrostatic interactions and hyperconjugation, effectively locking the side chain into a preferred orientation.[8] This has been most notably demonstrated with fluorinated proline analogs, where stereospecific fluorination can enforce a specific ring pucker and control the cis/trans isomerization of the preceding peptide bond.[9][10] While less rigid than proline, fluorinated cyclohexyl rings also adopt preferred chair conformations influenced by the stereochemistry of the fluorine substituents, thereby restricting the rotational freedom of the side chain and influencing how the peptide presents itself to its biological target.

Figure 1: Conformational impact of fluorination on a cyclohexyl side chain.

Impact on Peptide Stability and Structure

The ultimate goal of incorporating non-natural amino acids is often to improve a peptide's therapeutic potential. Metabolic stability and a well-defined structure are cornerstones of this effort.

Enhancing Metabolic Stability

One of the most celebrated benefits of fluorination is the enhancement of metabolic stability.[11][12] Natural peptides are often rapidly degraded by proteases, limiting their in vivo half-life. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), and its presence can shield adjacent peptide bonds from enzymatic cleavage.[3] Fluorine atoms can act as a "metabolic shield," sterically and electronically preventing protease recognition and hydrolysis. For example, studies on Glucagon-like peptide-1 (GLP-1) analogues showed that incorporating hexafluoroleucine significantly increased their stability against the protease DPP IV.[11][13] This principle extends to cyclohexyl amino acids, where fluorination can protect against enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, a common metabolic pathway for alicyclic rings.[8]

Modulating Secondary Structure

The conformational preferences of a fluorinated amino acid can propagate along the peptide backbone, influencing secondary structure.[8] The effect, however, is highly context-dependent. While some fluorinated amino acids have been shown to act as "superfolders," others can disrupt canonical structures like α-helices or β-sheets.[14] Circular Dichroism (CD) spectroscopy is an essential tool for assessing these effects.[6][15][16] A peptide containing a non-fluorinated cyclohexylalanine might adopt a random coil structure in buffer, which transitions to a more ordered (e.g., helical) structure in a membrane-mimicking environment like trifluoroethanol (TFE). The corresponding fluorinated analogue may exhibit a different propensity, either enhancing or diminishing this structural transition, depending on the specific fluorination pattern and its interplay with neighboring residues.[17]

Consequences for Biological Activity

Ultimately, the value of these modifications is measured by their effect on biological function. The changes in polarity, conformation, and stability directly translate to altered interactions with biological targets.

Binding Affinity: A Double-Edged Sword

Fluorination can enhance binding affinity through several mechanisms, including the formation of favorable orthogonal multipolar interactions between the C-F dipole and carbonyl groups in a receptor's binding pocket.[8] However, increased polarity from fluorination can also be detrimental if the binding pocket is predominantly hydrophobic.

A compelling case study involves the peptide WKYMVm, an agonist for the formylpeptide receptor 2 (FPR2).[5] In this study, the native Tyrosine (Tyr) residue was replaced with a non-fluorinated cyclohexylalanine (Cha) and a series of progressively fluorinated Cha analogues. The results showed a clear trend: as the number of fluorine atoms on the cyclohexyl ring increased, the binding affinity for the FPR2 receptor progressively decreased.

Table 2: Impact of Cyclohexyl Fluorination on Receptor Binding Affinity

Peptide Analogue (WKYM(X)m) Side Chain (X) IC₅₀ (M) for FPR2 Receptor
WKYMVm (Parent) Tyrosine ~ 1 x 10⁻¹⁰
Analogue 1 Monofluoro-cyclohexylalanine ~ 1 x 10⁻⁸
Analogue 2 Difluoro-cyclohexylalanine ~ 1 x 10⁻⁷
Analogue 3 Trifluoro-cyclohexylalanine ~ 1 x 10⁻⁶
Analogue 4 Pentafluoro-cyclohexylalanine > 1 x 10⁻⁶

(Data interpreted from Chen et al.[5])

This demonstrates that while fluorination is a powerful tool, its application must be guided by a structural understanding of the target binding site. In this case, the increasing polarity of the side chain likely created unfavorable interactions within a hydrophobic pocket of the FPR2 receptor, leading to reduced affinity.

Spectroscopic Reporting: The 19F NMR Advantage

A unique and powerful advantage of incorporating fluorinated amino acids is the ability to use 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19] Fluorine has a spin-1/2 nucleus, 100% natural abundance, and a large chemical shift dispersion, making it an exquisitely sensitive probe of its local chemical environment.[19] Since biological systems are devoid of fluorine, 19F NMR spectra are free of background signals.[19] This allows researchers to:

  • Monitor peptide folding and conformational changes.

  • Detect and quantify binding events.[18]

  • Analyze peptide-membrane interactions.

  • Study protein-protein interactions with minimal perturbation.[20]

A peptide containing a fluorinated cyclohexyl amino acid will produce a distinct signal in the 19F NMR spectrum, whose chemical shift can report on the precise conformational state and binding status of the peptide.

Experimental Protocols: A Guide to Comparative Analysis

To empower your research, we provide the following validated protocols. The core principle is to run parallel experiments, keeping all conditions identical except for the amino acid (fluorinated vs. non-fluorinated).

Figure 2: Experimental workflow for the comparative study of peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of two peptides using a standard Fmoc/tBu strategy.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (3x) and isopropanol (3x).

  • Amino Acid Coupling (Control): For the control peptide, dissolve 4 equivalents of Fmoc-Cyclohexylalanine-OH, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours.

  • Amino Acid Coupling (Variable): For the experimental peptide, use 4 equivalents of the desired Fmoc-Fluorinated-Cyclohexylalanine-OH under the same coupling conditions. Causality Note: Fluorinated amino acids can sometimes be less reactive due to the electron-withdrawing nature of fluorine.[9] Monitor coupling efficiency with a Kaiser test and be prepared to double-couple if necessary.

  • Washing: After coupling, wash the resin with DMF (3x) and isopropanol (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.

  • Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification & Verification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and verify the mass by LC-MS.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol assesses the secondary structure of the peptides.

  • Sample Preparation: Prepare stock solutions of each purified peptide (non-fluorinated and fluorinated) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 1 mg/mL.

  • Concentration Determination: Accurately determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or via a peptide quantification assay.

  • CD Measurement (Buffer): Dilute each peptide to a final concentration of 50-100 µM in phosphate buffer. Acquire CD spectra from 190 to 250 nm in a 1 mm pathlength cuvette at 25°C.

  • CD Measurement (Membrane Mimic): To assess structure in a hydrophobic environment, acquire spectra in a solution of 50% trifluoroethanol (TFE) in water. Causality Note: TFE is a helix-promoting solvent.[16] Comparing the spectra in buffer versus TFE reveals the propensity of the peptide to adopt an ordered structure in a non-polar environment, mimicking a cell membrane.

  • Data Analysis: Average three scans for each sample and subtract the corresponding solvent blank. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) for comparison. Analyze the spectra for characteristic helical (negative bands at ~208 and ~222 nm) or β-sheet (negative band at ~218 nm) signatures.[21]

Conclusion and Future Outlook

The substitution of non-fluorinated cyclohexyl amino acids with their fluorinated counterparts is a nuanced yet powerful strategy in peptide drug design. It is not a "magic bullet" but rather a precision tool for rationally modulating physicochemical and biological properties. While fluorination reliably enhances metabolic stability, its effects on conformation and binding affinity are highly context-dependent and must be empirically validated. The case of the WKYMVm peptide serves as a crucial reminder that increasing fluorination can be detrimental to binding if the target pocket is intolerant of increased polarity.[5]

The true power of this approach lies in systematic, comparative studies. By synthesizing and testing pairs of fluorinated and non-fluorinated analogues, researchers can deconstruct the precise contribution of fluorine to peptide function. The unique advantage of the 19F NMR handle further opens the door to sophisticated structural and dynamic studies that are impossible with non-fluorinated analogues.[18][19] As our understanding of these "elemental" modifications grows, so too will our ability to design the next generation of potent and durable peptide therapeutics.

References

  • Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

  • CD spectra of fluorinated peptides in PBS buffer and in the presence of... (n.d.). ResearchGate. [Link]

  • Brľošš, I., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2022). Taylor & Francis Online. [Link]

  • Fluorine containing amino acids: Synthesis and peptide coupling of amino acids containing the all-cis tetrafluorocyclohexyl motif. (2015). ResearchGate. [Link]

  • Murn, M., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Chen, L., et al. (2020). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. Wiley Online Library. [Link]

  • CD spectra of the peptides recorded in fluorinated alcohols (HFIP and... (n.d.). ResearchGate. [Link]

  • Gao, Y., et al. (2012). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PubMed Central. [Link]

  • Buer, B. C., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

  • Torbeev, V. Y., & Hilvert, D. (2013). 19F NMR-tags for peptidyl prolyl conformation analysis. PubMed Central. [Link]

  • Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. [Link]

  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2023). RSC Publishing. [Link]

  • Josa-Culleré, L., & Koksch, B. (2013). Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma. PubMed. [Link]

  • Gao, Y., et al. (2012). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Publications. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2023). Taylor & Francis Online. [Link]

  • Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. (2020). CORE. [Link]

  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Murn, M., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central. [Link]

  • Fluorine labeling of proteins for NMR studies. (n.d.). University of Connecticut. [Link]

  • Figure S2. CD spectra of fluorinated and non-fluorinated P1 variants... (n.d.). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2011). New Fluorine-Labelled Amino Acids as 19F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. (2020). ACS Publications. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids. Refubium - Freie Universität Berlin. [Link]

  • Towards identifying preferred interaction partners of fluorinated amino acids within the hydrophobic environment of a dimeric coiled coil peptide. (2012). ResearchGate. [Link]

Sources

A Comparative Guide to Assessing the Receptor Binding Affinity of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide provides a comprehensive framework for assessing the receptor binding profile of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a novel non-canonical amino acid. Due to its structural similarity to cyclic amino acid ligands, we hypothesize that its primary targets within the central nervous system (CNS) are likely inhibitory GABA receptors and excitatory NMDA receptors. This document outlines detailed experimental protocols for competitive radioligand binding assays, presents a structure for comparative data analysis, and discusses the mechanistic implications of gem-difluorination on receptor interaction.

Introduction: The Rationale for Fluorination in CNS Ligand Design

This compound is a synthetic α-amino acid featuring a gem-difluoro moiety on a cyclohexyl ring. This structural element is of significant interest for several reasons:

  • Metabolic Stability: The replacement of C-H bonds with robust C-F bonds at the 4-position of the cyclohexane ring is a well-established strategy to block potential sites of oxidative metabolism by cytochrome P450 enzymes.[3] This can increase the compound's half-life and bioavailability.

  • Conformational Constraint: The rigid cyclohexyl scaffold restricts the molecule's conformational flexibility. This can be advantageous in receptor binding, as it may pre-organize the pharmacophore into a bioactive conformation, reducing the entropic penalty upon binding.[4]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity of the carboxylic acid and the basicity of the amine group, influencing ionization at physiological pH and the potential for ionic interactions with receptor residues.[5][6] The gem-difluoro group also increases lipophilicity, which can affect membrane permeability and interactions with hydrophobic pockets in a binding site.[1][5]

Given its core structure as a cyclic amino acid, we selected the GABAergic and glutamatergic systems as the primary focus for our investigation. These receptors are critical for mediating inhibitory and excitatory neurotransmission in the CNS, respectively, and are common targets for drugs with cyclic amino acid motifs.

Comparative Ligand Selection

To contextualize the binding affinity of this compound (termed DFCAA ), it is essential to compare it against established standards.

Compound ClassSelected Ligand(s)Rationale for Selection
Test Compound This compound (DFCAA )The novel compound whose binding profile is under investigation.
Non-Fluorinated Analog 2-Amino-2-(cyclohexyl)acetic acid (CAA )Direct comparator to elucidate the specific impact of gem-difluorination on binding affinity.
Endogenous Ligand Gamma-aminobutyric acid (GABA )The natural agonist for GABA receptors; serves as a baseline for affinity at its native target.
Standard Agonist MuscimolA potent and selective GABA-A receptor agonist, commonly used as a radioligand.[7][8]
Endogenous Ligand L-Glutamic acidThe primary endogenous agonist for NMDA receptors.[9]
Standard Antagonist CGP54626A high-affinity, selective antagonist for the GABA-B receptor, often used in radioligand assays.[10]
Standard Channel Blocker Dizocilpine (MK-801)A potent and selective non-competitive antagonist that binds within the NMDA receptor ion channel.[11]

Methodologies: In-Vitro Receptor Binding Assays

The cornerstone for evaluating binding affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor," e.g., DFCAA) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

General Workflow for Receptor Binding Assays

The overall process is a self-validating system where controls ensure that the observed displacement is specific to the target receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Incubation cluster_analysis Separation & Data Analysis p1 Tissue Homogenization (e.g., Rat Cortex) p2 Differential Centrifugation to isolate membranes p1->p2 p3 Washing Steps to remove endogenous ligands p2->p3 p4 Protein Quantification (e.g., Bradford assay) p3->p4 a1 Incubate Membranes with: 1. Radioligand (e.g., [3H]Muscimol) 2. Increasing concentrations of Test Compound (e.g., DFCAA) p4->a1 d1 Rapid Vacuum Filtration to separate bound from free radioligand a1->d1 a2 Control Tubes: - Total Binding (No Competitor) - Non-Specific Binding (Excess Unlabeled Ligand) a2->d1 d2 Liquid Scintillation Counting to quantify bound radioactivity d3 Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki values

Caption: General workflow for competitive radioligand binding assays.

Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from established methods for measuring affinity at the GABA-A receptor agonist site.[7][8]

Objective: To determine the binding affinity (Ki) of DFCAA for the GABA-A receptor by measuring its ability to displace [³H]Muscimol.

Materials:

  • Receptor Source: Crude synaptic membranes prepared from whole rat brain or cortex.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol), used at a final concentration of ~5 nM.

  • Non-Specific Binding (NSB) Determinate: 10 mM GABA.

  • Test Compounds: DFCAA, CAA, and GABA, prepared in a dilution series (e.g., 10⁻¹⁰ M to 10⁻³ M).

Procedure:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate the membrane fraction. Wash the resulting pellet multiple times with binding buffer to remove endogenous GABA.[8] Resuspend the final pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • 50 µL of binding buffer (for total binding) OR 50 µL of NSB determinate OR 50 µL of test compound dilution.

    • 50 µL of [³H]Muscimol solution.

    • 100 µL of the membrane preparation (~100-200 µg of protein).

  • Incubation: Incubate the plate for 45 minutes in an ice-water bath (4°C) to reach binding equilibrium.[7][8]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: NMDA Receptor Binding Assay

This protocol is designed to assess affinity for the glutamate binding site on the NMDA receptor complex.

Objective: To determine the binding affinity (Ki) of DFCAA for the NMDA receptor by measuring its ability to displace a competitive antagonist radioligand like [³H]CGP 39653.

Materials:

  • Receptor Source: Synaptic membranes from rat cerebral cortex, a region rich in NMDA receptors.[12]

  • Binding Buffer: 50 mM Tris-acetate, pH 7.4.

  • Radioligand: [³H]CGP 39653 (specific activity ~40-70 Ci/mmol), used at a final concentration of ~5-10 nM.

  • Non-Specific Binding (NSB) Determinate: 1 mM L-Glutamic acid.

  • Test Compounds: DFCAA, CAA, and L-Glutamic acid, prepared in a dilution series.

Procedure: The procedure follows the same principles as the GABA-A assay:

  • Membrane Preparation: Similar to the GABA-A protocol, with thorough washing to remove endogenous glutamate.

  • Assay Setup: Combine membrane preparation, [³H]CGP 39653, and either buffer (total binding), L-Glutamic acid (NSB), or test compound dilutions.

  • Incubation: Incubate for 60 minutes at 4°C.

  • Termination & Filtration: Terminate via rapid vacuum filtration.

  • Quantification: Use liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ and Ki values as described previously.

Anticipated Results & Discussion

The binding data should be compiled into a clear, comparative table.

Table 1: Hypothetical Comparative Binding Affinity Data

CompoundGABA-A Receptor Ki (µM)NMDA Receptor Ki (µM)Selectivity (NMDA Ki / GABA-A Ki)
DFCAA 15.2> 100> 6.6
CAA 45.8> 100> 2.2
GABA 0.8> 100> 125
L-Glutamic Acid > 1001.2> 83

Note: Data are hypothetical for illustrative purposes.

Discussion & Structure-Activity Relationship (SAR) Analysis:

  • Impact of Fluorination: By comparing the Ki values of DFCAA and CAA , we can directly assess the influence of the gem-difluoro group. In our hypothetical data, DFCAA shows a ~3-fold higher affinity for the GABA-A receptor than its non-fluorinated counterpart. This suggests the fluorines may be involved in favorable interactions within the binding pocket, potentially through polar or hydrophobic interactions, or by constraining the cyclohexyl ring into a more optimal conformation for binding.[1][13]

  • Receptor Selectivity: The data indicates that both DFCAA and CAA are selective for the GABA-A receptor over the NMDA receptor. This selectivity is expected for GABA analogs. The primary role of this assay is to confirm the lack of off-target activity at the NMDA glutamate site.

  • Comparison to Endogenous Ligand: While DFCAA is less potent than GABA, its micromolar affinity suggests it is a moderately active ligand. The goal of many synthetic programs is not necessarily to exceed the potency of the endogenous ligand but to achieve a balanced profile of affinity, selectivity, and improved pharmacokinetic properties.[14]

Signaling Pathway Context

Understanding the consequence of binding is crucial. Binding at the GABA-A receptor's agonist site triggers the opening of an integral chloride ion (Cl⁻) channel. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

G Ligand GABA or DFCAA (Agonist) Receptor GABA-A Receptor Cl⁻ Channel Ligand->Receptor:f0 Binds Cl_in Cl⁻ Influx Receptor:f1->Cl_in Opens Membrane Neuronal Membrane Extracellular Extracellular Space Intracellular Intracellular Space Effect Membrane Hyperpolarization Cl_in->Effect Leads to Outcome Inhibition of Neurotransmission Effect->Outcome Results in

Caption: Signaling pathway for GABA-A receptor activation.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound's receptor binding profile. The competitive radioligand binding assays for GABA-A and NMDA receptors are fundamental tools for determining affinity and selectivity. The hypothetical results suggest that the gem-difluoro substitution enhances affinity for the GABA-A receptor, validating its potential as a useful modification in CNS drug design.

Next Steps:

  • Functional Assays: Binding does not equate to function. Electrophysiology studies (e.g., patch-clamp) should be performed to determine if DFCAA is an agonist, antagonist, or allosteric modulator at the GABA-A receptor.

  • Subtype Selectivity: The GABA-A receptor family has numerous subtypes. Binding assays using cell lines expressing specific recombinant receptor subtypes should be conducted to determine a full selectivity profile.

  • In-vivo Studies: If functional activity is confirmed, in-vivo studies in animal models of anxiety, epilepsy, or other relevant CNS disorders would be the logical next step to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

References

  • GABA-A Receptor Binding Assay Protocol. UNC-Chapel Hill Psychoactive Drug Screening Program (PDSP). [Link]

  • Fischer, F., et al. (n.d.). Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors. PubMed. [Link]

  • NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Smothers, C. T., & Kledt, K. A. (2010). Measurement of GABAA Receptor Binding in Rat Brain Membranes Using [3H]Muscimol. Current Protocols in Neuroscience, Chapter 1, Unit 1.20. [Link]

  • Neuber, C., & Imhof, P. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Macdonald, J. C., et al. (2014). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. [Link]

  • Neuber, C., & Imhof, P. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PubMed Central. [Link]

  • Singh, R. P., et al. (2020). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021). Semantic Scholar. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink. [Link]

  • Al-Obaidi, A., & Fisher, M. J. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

  • (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acidhydrochloride. MySkinRecipes. [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. [Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2025). PubMed. [Link]

  • Mykhailiuk, P. K. (2024). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. PubMed Central. [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2024). ResearchGate. [Link]

  • 18F-Branched-Chain Amino Acids: Structure–Activity Relationships and PET Imaging Potential. (2025). ResearchGate. [Link]

  • Monaghan, D. T., et al. (2008). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

Sources

in vitro and in vivo evaluation of peptides modified with 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Evaluation of Peptides Modified with 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid

This guide provides a comprehensive framework for the systematic evaluation of peptides incorporating the novel, non-natural amino acid, this compound (Acfc). The introduction of such sterically hindered and fluorinated residues is a promising strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and rapid clearance.[1][2] This document offers field-proven insights and detailed protocols to objectively compare the performance of Acfc-modified peptides against their natural counterparts and other relevant alternatives, empowering researchers to make data-driven decisions in the drug development process.

The Rationale for Acfc Modification

The core challenge in peptide therapeutics is enhancing in vivo stability without compromising biological activity.[3] The incorporation of unnatural amino acids is a key strategy to achieve this.[2][4] The unique structure of this compound offers several hypothetical advantages:

  • Proteolytic Resistance: The bulky cyclohexyl group is expected to provide significant steric hindrance, shielding adjacent peptide bonds from enzymatic cleavage by peptidases.

  • Conformational Rigidity: The cyclic structure can lock the peptide backbone into a more defined conformation, potentially enhancing receptor binding affinity and selectivity.

  • Modulated Physicochemical Properties: The gem-difluoro group can alter local electronic properties, lipophilicity, and hydrogen bonding capacity, which may influence cell permeability and pharmacokinetic profiles.[4]

This guide will walk through the essential experiments to validate these hypotheses.

Part 1: Synthesis and Initial Characterization

The journey begins with the successful synthesis and purification of the modified peptide. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method.[5][6]

Experimental Protocol: Peptide Synthesis
  • Resin Selection: Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[7] The C-terminal amide is often preferred as it can increase stability and mimic the native state of many peptide hormones.[8]

  • Fmoc-Acfc-OH Coupling: The custom synthesis of Fmoc-protected Acfc is a prerequisite. The coupling of this sterically hindered amino acid may require optimized conditions compared to standard amino acids.

    • Causality: Standard coupling reagents like HBTU/DIC may be sluggish. It is advisable to use a stronger coupling agent (e.g., HATU) and extend the coupling time or employ microwave-assisted synthesis to ensure complete incorporation and avoid deletion sequences.[9]

  • Synthesis Cycle: Perform the standard SPPS cycle:

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.[6]

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid.

    • Washing: Repeat the wash step.

  • Cleavage and Deprotection: After chain assembly, cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[10]

  • Purification and Characterization:

    • Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]

    • Confirm the identity and purity of the final product by Mass Spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[9]

Part 2: In Vitro Evaluation: Stability, Binding, and Function

The in vitro phase is designed to quantify the impact of the Acfc modification on the peptide's core properties compared to a control group.

Control Peptides for Comparison:

  • Native Peptide: The unmodified parent sequence.

  • Alanine Scan Control: A version where the original amino acid is replaced by Alanine to establish a baseline for the importance of the original side chain.

  • D-Amino Acid Control: A version with a D-amino acid at the modification site, a classic strategy for enhancing stability.[2]

Workflow for In Vitro Peptide Evaluation

cluster_synthesis Synthesis & QC cluster_invitro In Vitro Evaluation cluster_data Comparative Analysis Synth Peptide Synthesis (Native, Acfc, D-AA) QC Purification (RP-HPLC) & QC (MS) Synth->QC Stability Metabolic Stability (Plasma, Proteases) QC->Stability Binding Receptor Binding (Affinity, Kinetics) QC->Binding Function Functional Activity (Cell-Based Assays) QC->Function Physico Physicochemical (Hydrophobicity) QC->Physico Analysis Data Comparison: - t1/2 - Kd / IC50 - EC50 / IC50 Stability->Analysis Binding->Analysis Function->Analysis Physico->Analysis

Caption: Workflow for synthesis and in vitro evaluation.

Metabolic Stability Assays

The primary hypothesis is that Acfc enhances resistance to enzymatic degradation.

Experimental Protocol: Plasma Stability

  • Preparation: Prepare stock solutions of test peptides in a suitable buffer (e.g., PBS).

  • Incubation: Add the peptide (final concentration ~10-50 µM) to fresh human or mouse plasma. Incubate at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Immediately stop enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the percentage of intact peptide remaining over time.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2).

Trustworthiness: The t=0 time point is critical as it serves as the 100% reference, accounting for any immediate, non-enzymatic degradation or sample loss during processing.

Receptor Binding Affinity

It is crucial to determine if the structural changes from Acfc modification affect the peptide's ability to bind its target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Materials: Prepare cell membranes or purified receptors expressing the target of interest and a suitable radiolabeled ligand.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide (Native, Acfc-modified, etc.).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand using rapid filtration over a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of peptide that inhibits 50% of radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Comparative In Vitro Data (Illustrative)
Peptide VersionPlasma Stability (t1/2, min)Receptor Binding (Ki, nM)Functional Potency (EC50, nM)
Native Peptide 155.28.5
Acfc-Peptide > 2407.812.1
D-Amino Acid Peptide 18545.660.3
Alanine-Peptide 12150.2210.7

This table presents hypothetical data to illustrate a potential outcome where the Acfc modification dramatically improves stability with only a minor trade-off in binding and functional potency, outperforming the D-amino acid alternative.

Part 3: In Vivo Evaluation: Pharmacokinetics and Biodistribution

Successful in vitro performance must translate to favorable in vivo behavior. Animal models (typically mice or rats) are used to assess the peptide's fate in a complex biological system.[11]

Workflow for In Vivo Pharmacokinetic Study

cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_pk PK Modeling DosePrep Dose Formulation & Animal Acclimation Admin Peptide Administration (IV or SC) DosePrep->Admin Sampling Serial Blood Sampling (Defined Time Points) Admin->Sampling Tissues Terminal Tissue Collection (Optional) Sampling->Tissues Extraction Plasma/Tissue Extraction Sampling->Extraction Tissues->Extraction Quant LC-MS/MS Quantification Extraction->Quant PK_Model Calculate PK Parameters (t1/2, AUC, CL, Vd) Quant->PK_Model

Caption: Standard workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Pharmacokinetic (PK) Study
  • Animal Model: Use healthy adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Administration: Administer the peptide via intravenous (IV) bolus to assess systemic clearance and distribution, and subcutaneously (SC) to assess absorption and bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Sample Analysis: Extract the peptide from plasma and quantify its concentration using a validated LC-MS/MS method.

    • Causality: LC-MS/MS is the gold standard due to its high sensitivity and specificity, allowing for accurate quantification of the parent peptide even in a complex matrix like plasma.

  • Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Comparative In Vivo Pharmacokinetic Data (Illustrative)
ParameterRouteNative PeptideAcfc-PeptideD-Amino Acid Peptide
Half-Life (t1/2) IV18 min210 min155 min
Clearance (CL) IV85 mL/hr/kg12 mL/hr/kg25 mL/hr/kg
Volume of Distribution (Vd) IV0.3 L/kg0.4 L/kg0.35 L/kg
Bioavailability (F%) SC< 5%75%60%

This hypothetical data shows the Acfc-peptide having a significantly longer half-life, lower clearance, and dramatically improved subcutaneous bioavailability compared to both the native and D-amino acid versions, confirming the success of the modification strategy in vivo.

Conclusion and Authoritative Grounding

The systematic evaluation outlined in this guide provides a robust pathway for characterizing peptides modified with this compound. By directly comparing the modified peptide to well-chosen controls, researchers can unequivocally determine the advantages conferred by the Acfc substitution. The improved in vitro stability is expected to translate into a superior in vivo pharmacokinetic profile, characterized by a longer circulatory half-life and enhanced bioavailability.[1][12] This comprehensive, data-driven approach is essential for validating novel chemical modifications and advancing the next generation of peptide therapeutics from the bench to the clinic.

References

  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R. (n.d.). MDPI. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]

  • Peptide synthesis. (2024, January 12). Wikipedia. Retrieved from [Link]

  • In Vivo Evaluation of ECP Peptide Analogues for the Treatment of Acinetobacter baumannii Infection. (2021, November 29). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. (2021, August 16). National Center for Biotechnology Information. Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. (2021, December 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. (2004, July 23). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (2013, July). National Center for Biotechnology Information. Retrieved from [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides?. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Saneii, H., Bennett, W., & Gaffney, B. (n.d.). Microwave Peptide Synthesis: A New Challenge. Aapptec. Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. (2019, November 26). MDPI. Retrieved from [Link]

  • What are the alternatives to acetic anhydride in peptide synthesis?. (2022, November 25). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Peptide BF2 as an Antibacterial Agent against Clinical Isolates of Vancomycin-Resistant Enterococci. (2014, May 19). ResearchGate. Retrieved from [Link]

  • Pharmacokinetics of Protein and Peptide Conjugates. (2014, October 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. (2020, January 1). ResearchGate. Retrieved from [Link]

  • 2-amino-2-(2,4-difluorophenyl)acetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Effect of Synthetic Peptides Identified in the Bullfrog Skin on Inflammation and Oxidative Stress Control: An In Vitro Analysis. (2023, June 29). MDPI. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 4). ResearchGate. Retrieved from [Link]

  • Biological and Pharmacokinetic Studies with β-Peptides. (1998, December). ResearchGate. Retrieved from [Link]

  • Peptide Modifications. (n.d.). GenScript. Retrieved from [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2019, April 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. (2001, October). National Center for Biotechnology Information. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). National Center for Biotechnology Information. Retrieved from [Link]

  • Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. (2019, June 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Binding Affinity of Antisense Peptides for Snake Venom Neutralization. (2024, February 15). MDPI. Retrieved from [Link]

  • Technical Support Information Bulletin 1027. (n.d.). Aapptec. Retrieved from [Link]

Sources

computational modeling of peptides with 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of computational modeling strategies for peptides incorporating the novel, non-canonical amino acid 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (Acfc). Given the absence of pre-existing force field parameters for Acfc, this document focuses on the methodologies and critical decision-making processes required to accurately model such peptides from first principles.

The Rationale for Acfc and the Modeling Challenge

The incorporation of this compound (Acfc) into peptides is a promising strategy in medicinal chemistry. The rigid, gem-difluorinated cyclohexyl group can impart significant conformational constraint, potentially leading to peptides with higher receptor affinity and selectivity. Furthermore, the fluorine atoms can enhance metabolic stability and membrane permeability.

However, these same features present a significant challenge for computational modeling. Standard biomolecular force fields like AMBER, CHARMM, and GROMOS do not include parameters for such a unique residue. Therefore, a robust and validated parameterization strategy is the mandatory first step for any meaningful in silico investigation.

Comparative Analysis of Force Field Parameterization Strategies

The accuracy of any molecular dynamics (MD) simulation is fundamentally dependent on the quality of the underlying force field. When modeling a novel residue like Acfc, a researcher must choose a base force field and then derive a compatible set of parameters. This section compares the two most common approaches, centered around the AMBER and CHARMM force fields.

FeatureAMBER / GAFF Approach CHARMM / CGenFF Approach Recommendation for Acfc
Philosophy Atom-type based. The General Amber Force Field (GAFF) provides parameters for most organic small molecules. New parameters are derived to be compatible with a parent protein force field (e.g., ff14SB, ff19SB).Centered on a hierarchical parameter library. The CHARMM General Force Field (CGenFF) is used for drug-like molecules and has a penalty score to estimate parameter quality.Both are robust. The choice often depends on the researcher's familiarity with the respective simulation packages (AMBER vs. GROMACS/CHARMM/NAMD).
Charge Derivation Typically uses the Restrained Electrostatic Potential (RESP) fitting procedure on quantum mechanical (QM) electrostatic potentials. The IPolQ scheme is a more recent development for implicitly polarized charges.[1][2][3]Employs a specific methodology involving interactions with water molecules (TIP3P) to derive charges that are optimized for condensed-phase simulations.[4]For the highly polarized C-F bonds in Acfc, a high-level QM theory (e.g., MP2 or B3LYP with an appropriate basis set) is essential. The RESP approach is well-documented and offers more user control.
Torsional Parameters Dihedral terms are often derived by fitting to a QM-calculated potential energy surface (PES) for rotation around specific bonds.Also relies on fitting to QM PES scans. The CHARMM force field notably includes the CMAP (Cross-term correction map) potential for the protein backbone, which improves the representation of secondary structures.This is the most critical and labor-intensive step. A thorough scan of the rotatable bonds within the Acfc side chain is necessary for both approaches.
Workflow Tools Antechamber and parmchk modules in AmberTools are the standard for generating initial parameters and identifying missing ones.ffTK (Force Field Toolkit) for VMD provides a comprehensive and user-friendly interface for CHARMM parameterization.[4][5] The CGenFF program provides parameters and a penalty score for novel molecules.For a novice user, ffTK might offer a more guided workflow. However, the Antechamber suite is powerful and widely used.

Workflow for Modeling Acfc-Containing Peptides

The overall process, from initial structure to production simulation, requires careful execution and validation at each stage.

G cluster_prep 1. Preparation cluster_param 2. Parameterization cluster_build 3. System Building cluster_sim 4. Simulation & Analysis a Build Acfc-dipeptide (e.g., Ace-Acfc-Nme) b Quantum Mechanical (QM) Geometry Optimization a->b HF or DFT level c Calculate QM ESP & Derive Partial Charges (RESP/CGenFF) b->c High-level QM d Scan Torsional PES for Key Dihedrals b->d g Create Acfc Residue Topology File c->g e Fit Dihedral Parameters to QM PES d->e e->g Combine all params f Assign Bond, Angle, & VdW Parameters (Analogy) f->g h Build Peptide Structure (e.g., in Chimera, PyMOL) g->h i Solvate & Ionize System h->i j Energy Minimization & Equilibration i->j k Production MD Simulation j->k l Conformational Analysis & Property Calculation k->l

Caption: Overall workflow for modeling peptides with Acfc.

Experimental Protocol: De Novo Parameterization of Acfc for AMBER

This protocol outlines the essential steps to generate a custom force field file (.frcmod) and a residue library file (.lib) for an Acfc residue, making it compatible with the AMBER ff14SB protein force field.

Pillar of Trustworthiness: This protocol is self-validating. Each step includes checks to ensure the derived parameters are physically reasonable and consistent with the parent force field before proceeding to the next.

Step 1: Build and Optimize the Acfc Dipeptide

  • Action: Using a molecular editor (e.g., Avogadro, GaussView), build a capped Acfc dipeptide (ACE-Acfc-NME). This isolates the residue and provides a realistic peptide backbone environment.

  • Causality: The capping groups (Acetyl and N-Methylamide) are neutral and mimic the peptide bond, ensuring that the electronic environment of Acfc is representative of its state within a peptide chain.

  • Protocol:

    • Build the dipeptide.

    • Perform an initial geometry optimization using a fast, low-level QM method (e.g., HF/6-31G*).

    • Perform a final, high-quality geometry optimization using a more robust level of theory (e.g., B3LYP/6-311+G(d,p)). This optimized structure is the basis for all subsequent calculations.

Step 2: Partial Charge Derivation using RESP

  • Action: Calculate the electrostatic potential (ESP) on a grid around the optimized dipeptide and use the RESP algorithm to fit atom-centered partial charges.

  • Causality: The accuracy of electrostatic interactions in MD is paramount. The RESP procedure is designed to produce charges that accurately reproduce the QM ESP while avoiding unphysically large charges on buried atoms. The two-stage fitting process ensures transferability.

  • Protocol:

    • Perform a single-point QM calculation on the optimized geometry to generate the ESP grid (e.g., using Gaussian with the pop=mk and iop(6/50=1) keywords).

    • Use the antechamber module of AmberTools to perform the two-stage RESP fit.

    • Validation: Check the derived charges. They should sum to the correct integer total charge (0 for the capped dipeptide). The charges on the fluorine atoms should be appropriately negative, and the geminal carbons should carry a corresponding partial positive charge.

G A Optimized QM Dipeptide Structure B Single-Point QM Calculation (ESP Grid) A->B e.g., Gaussian C Antechamber: Stage 1 RESP Fit B->C Input: .esp file D Antechamber: Stage 2 RESP Fit C->D Restrains buried atoms E Final Partial Charges (.mol2 file) D->E F Validation: Check charge sum & distribution E->F

Caption: Workflow for RESP charge derivation.

Step 3: Derivation of Torsional Parameters

  • Action: For each key rotatable bond in the Acfc side chain (e.g., Cα-Cβ, Cβ-Cγ), perform a relaxed QM potential energy surface scan. Then, fit the dihedral term of the force field equation to this energy profile.

  • Causality: Torsional parameters dictate the conformational preferences of the side chain. A poor fit will lead to an incorrect sampling of rotameric states during the MD simulation. A relaxed scan, where all other degrees of freedom are optimized at each step, provides the most relevant energy profile.

  • Protocol:

    • Identify the rotatable bonds of interest.

    • For each bond, set up a series of constrained QM geometry optimizations, rotating the dihedral angle in steps (e.g., 15 degrees).

    • Extract the relative energies at each step to create the target PES.

    • Use a tool like parmscan or a custom script to fit the Fourier series of the dihedral energy term to the QM data by optimizing the force constant (Vn), periodicity (n), and phase angle (gamma).

    • Validation: Plot the QM energy profile against the fitted molecular mechanics (MM) energy profile. The two curves should show excellent agreement, particularly in the location and relative energies of the minima and maxima.

Step 4: Assigning Remaining Parameters and Final Assembly

  • Action: Use the parmchk2 tool in AmberTools to identify missing bond, angle, and van der Waals parameters. parmchk2 will find analogs from the existing GAFF2 force field.

  • Causality: Bond stretching and angle bending potentials are "hard" degrees of freedom, meaning large energy penalties are required for small deviations from equilibrium. Therefore, parameters from chemically similar atom types are usually a very good approximation.

  • Protocol:

    • Create a .mol2 file of the Acfc residue with the newly derived RESP charges.

    • Run parmchk2 on this file to generate a .frcmod file containing the missing parameters.

    • Combine the new dihedral parameters from Step 3 into this .frcmod file.

    • Use the prepgen tool to create a residue library file (.lib).

    • Validation: Perform a short MD simulation on the capped dipeptide. The geometry should remain stable, and there should be no unphysical distortions, indicating that the parameter set is robust.

Validation and Comparison with Experimental Data

Computational models must be validated against experimental data to be considered trustworthy. For cyclic peptides, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for solution-state conformational analysis.[6][7][8]

Experimental Observable Computational Counterpart Purpose of Comparison
Nuclear Overhauser Effects (NOEs) Inter-proton distancesValidates short-range ( < 5 Å) distances. Crucial for determining the overall fold and secondary structure.
³J-Coupling Constants Backbone (φ) and side-chain (χ) dihedral anglesProvides information on torsional angle populations via the Karplus equation. Essential for validating the accuracy of the dihedral parameters.[7]
Chemical Shifts Empirical prediction from structure (e.g., SHIFTX2, SPARTA+)Sensitive to the local electronic environment and conformation. A good agreement between back-calculated and experimental chemical shifts indicates a well-sampled conformational ensemble.

Protocol for Model Validation using NMR Data:

  • Run a long (e.g., >1 µs) MD simulation of the Acfc-containing peptide.

  • From the resulting trajectory, calculate the ensemble-averaged values for the observables listed above (e.g., average inter-proton distances, average dihedral angles).

  • Compare the calculated values directly with the experimental data. A low root-mean-square deviation (RMSD) indicates a good model.[8]

  • If discrepancies exist, the force field parameters, particularly the torsional terms, may need to be refined.

Conclusion and Expert Recommendations

The computational modeling of peptides containing novel residues like this compound is a challenging but tractable problem. Success hinges on a meticulous, multi-stage parameterization process that is deeply rooted in high-quality quantum mechanical calculations.

  • Force Field Choice: For researchers experienced with AMBER, the Antechamber and RESP workflow is a robust and well-tested path. For those preferring the CHARMM ecosystem or a more graphical-user-interface-driven process, the ffTK plugin for VMD is an excellent choice.[4]

  • Quantum Mechanical Level: Do not compromise on the quality of the QM calculations. A minimum level of theory of B3LYP with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ should be used for final geometry optimizations and energy calculations.

  • Validation is Non-Negotiable: A force field is only as good as its validation. If possible, generating experimental NMR data for a small model peptide containing Acfc is the gold standard for ensuring the accuracy of your computational model.[6][8] In its absence, a thorough analysis of the conformational dynamics and comparison to known behavior of similar cyclic peptides is essential.

By following the comparative analysis and detailed protocols in this guide, researchers can confidently develop reliable models to explore the structural and dynamic properties of Acfc-containing peptides, accelerating their development as next-generation therapeutics.

References

  • A critical assessment of force field accuracy against NMR data for cyclic peptides containing β-amino acids. Physical Chemistry Chemical Physics, [Link].

  • Critical assessment of force fields accuracy against NMR data for cyclic peptides containing β-amino acids. AIR Unimi, [Link].

  • Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Journal of Chemical Information and Modeling, [Link].

  • Modeling of peptides containing D-amino acids: implications on cyclization. Journal of Computer-Aided Molecular Design, [Link].

  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv, [Link].

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central, [Link].

  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv, [Link].

  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv, [Link].

  • Which are the differences between the AMBER and the CHARMm Force fields?. ResearchGate, [Link].

  • Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI, [Link].

  • Which force field is better for protein simulation among CHARMM & AMBER?. ResearchGate, [Link].

  • Rapid parameterization of small molecules using the Force Field Toolkit. PubMed Central, [Link].

  • Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). University of Illinois Urbana-Champaign, [Link].

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. SpringerLink, [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides a detailed framework for handling 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, a compound whose unique properties necessitate a thorough understanding of its potential hazards. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, we can establish a robust safety protocol by analyzing its known hazard classifications and the behavior of structurally similar fluorinated compounds.[1] This document is built on the foundational principles of risk mitigation, engineering controls, and the correct use of Personal Protective Equipment (PPE), ensuring both personnel safety and experimental integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

The foundation of safe laboratory practice is a comprehensive understanding of the material's intrinsic hazards. For this compound, the available data points to the following GHS (Globally Harmonized System) classifications:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications identify the primary routes of exposure and the immediate risks associated with handling this compound, particularly in its solid, powdered form. The presence of the difluorocyclohexyl moiety places this compound in the broad class of fluorinated organic molecules. The introduction of fluorine can significantly alter a molecule's reactivity and biological properties, warranting careful handling.[3][4] Therefore, our primary safety objective is to prevent inhalation of dust and to avoid any direct contact with skin and eyes.

Engineering Controls: The First Line of Defense

Before any PPE is selected, the work environment must be engineered to minimize exposure. Relying solely on PPE is an insufficient safety strategy.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control to mitigate the risk of respiratory irritation by containing any airborne dust or particulates.

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination. This area should be equipped with all necessary apparatus and spill-response materials before work begins.

Personal Protective Equipment (PPE): A Systematic Protocol

PPE is mandatory to protect against residual risks that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and based on the identified hazards.

Body PartRequired PPERationale & Specifications
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles are the minimum requirement to protect against dust and potential splashes, addressing the H319 "serious eye irritation" hazard.[2][3] A face shield, worn in conjunction with goggles, is required when handling larger quantities or when there is a significant risk of splashing.[1][5]
Hands Chemical-Resistant Nitrile Gloves (Double-Gloving Recommended)Nitrile gloves provide excellent protection against a wide variety of chemicals and are suitable for handling powders.[6] Given the H315 "skin irritation" hazard, double-gloving is a prudent measure to protect against tears or pinholes that may not be immediately visible.[3] Gloves should be inspected before each use and changed immediately if contamination is suspected.
Body Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat must be worn at all times to protect skin and personal clothing from incidental contact.[3][5] For operations involving significant quantities of the compound or its solutions, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-Approved Respirator (Conditional)When handling the solid compound exclusively within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or are insufficient to prevent dust generation, a NIOSH-approved respirator with an appropriate particulate filter must be used.[1][6] The selection and use of a respirator must be part of a formal respiratory protection program.[6]

Procedural Guide: Step-by-Step Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe outcomes.

Preparation and Pre-Work Checklist:

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

  • Don all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

Handling the Solid Compound:

  • Carefully open the container inside the fume hood, avoiding any sudden movements that could generate dust.

  • Use a spatula to gently transfer the desired amount of the solid to a weigh boat or directly into a vessel. Do not pour the powder, as this increases the likelihood of aerosolization.

  • Close the primary container tightly immediately after use.

Preparing Solutions:

  • Add the solvent to the vessel containing the solid compound slowly to avoid splashing.

  • Ensure the solution process (e.g., stirring or sonication) is contained within the fume hood.

Post-Handling and Decontamination:

  • Decontaminate any surfaces within the fume hood that may have come into contact with the compound.

  • Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last and disposed of as detailed in the disposal plan.

  • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Immediate and Effective Response

Spill Response:

  • Small Spill (in fume hood): If you are trained to do so, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for hazardous waste disposal.[1]

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and safety officers.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]

Disposal Plan: Environmental Stewardship

Proper disposal is a critical final step in the chemical handling workflow. As a fluorinated organic compound, this compound must be treated as regulated hazardous waste.[8]

  • Waste Classification: This compound is classified as halogenated organic waste. It must be segregated from non-halogenated waste streams to ensure proper disposal.[8]

  • Solid Waste: Collect unused compound and any materials heavily contaminated with the solid (e.g., weigh boats, spill cleanup materials) in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

  • Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and clearly labeled container for "Halogenated Liquid Waste." Do not mix with incompatible waste streams.[3]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations. Approved disposal methods for such compounds often include high-temperature incineration at a licensed facility.[9][10]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling Solid This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop_work STOP WORK Consult EHS Do not proceed fume_hood->stop_work No   base_ppe Minimum Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat fume_hood->base_ppe  Yes splash_risk Is there a significant splash risk? (e.g., large volumes, agitation) base_ppe->splash_risk add_face_shield Add Face Shield (in addition to goggles) splash_risk->add_face_shield Yes end_ppe Proceed with work following step-by-step handling protocol splash_risk->end_ppe No add_apron Add Chemical-Resistant Apron add_face_shield->add_apron add_apron->end_ppe

Caption: PPE selection workflow for handling the target compound.

References

  • Safety and handling of fluorin
  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. BenchChem.
  • This compound hydrochloride | 2387594-60-5. Sigma-Aldrich.
  • Navigating the Safe Disposal of (6-Fluoronaphthalen-2-yl)methanol: A Procedural Guide. BenchChem.
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • 2-Amino-2-(4,4-difluorocyclohexyl)aceticacid , 769169-46-2. CookeChem.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
  • SAFETY D
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Management of Solid Waste Containing Fluoride—A Review. PubMed Central (PMC).
  • Personal Protective Equipment (PPE). CHEMM.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PubMed Central (PMC).
  • What are PFAS Chemicals and How Should You Dispose of Them? Wastebits Blog.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • This compound hydrochloride. Labsolu.
  • Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide. BenchChem.
  • Personal Protective Equipment Selection Guide. University of Arizona.
  • Personal Protective Equipment (PPE). New York University.
  • Safety D
  • 769169-46-2|this compound. BLDpharm.
  • (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride. Labsolu.
  • 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743. PubChem.
  • SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 2
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.